Product packaging for 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane(Cat. No.:CAS No. 1160246-71-8)

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Cat. No.: B1441805
CAS No.: 1160246-71-8
M. Wt: 240.3 g/mol
InChI Key: LNWMIRKPCFFSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane (CAS 1160246-71-8) is a valuable spirocyclic chemical building block extensively utilized in organic and medicinal chemistry research. Its unique structure, featuring a spirocyclic framework and a Boc-protected diaza group, provides a rigid three-dimensional scaffold that is highly effective for controlling molecular conformation and enhancing the selectivity of chemical reactions . This compound serves as a key synthetic intermediate in the preparation of complex molecules, particularly in the research and development of pharmaceuticals and other fine chemicals . The tert-butoxycarbonyl (Boc) protecting group is a critical feature, allowing researchers to selectively mask the secondary amine during synthetic sequences. This strategy enables specific transformations to be carried out on other parts of the molecule without unwanted side reactions; the Boc group can later be removed under mild acidic conditions to reveal the free amine for further functionalization . Diazaspiro[3.5]nonane derivatives are subjects of ongoing investigation in drug discovery, with scientific literature describing their incorporation into compounds being studied as inhibitors of protein-protein interactions (PPIs), such as the menin-MLL interaction, which is a promising target for the treatment of acute leukemias . As a standard safety practice, researchers should handle this material with appropriate personal protective equipment. The compound has hazard statements H315, H319, H335, H302, and H332, indicating it may cause skin and eye irritation, be harmful if inhaled or swallowed, and cause respiratory irritation . This compound is offered For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O3 B1441805 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane CAS No. 1160246-71-8

Properties

IUPAC Name

tert-butyl 3-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWMIRKPCFFSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719167
Record name tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-71-8
Record name tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound featuring a rigid spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry and drug development as they serve as valuable building blocks for creating novel chemical entities with three-dimensional diversity. The presence of a tert-butyloxycarbonyl (Boc) protecting group and a lactam functionality makes this molecule a versatile intermediate for further chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard methodologies for its characterization, and offers insights into its handling and stability. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in their work.

Molecular Identity and Structural Overview

The unique architecture of this compound, defined by the fusion of an azetidine and a piperidine ring through a shared quaternary carbon, imparts significant conformational rigidity. This feature is highly desirable in drug design for optimizing binding affinity and selectivity to biological targets.

1.1. Nomenclature and Chemical Identifiers

  • Systematic Name: tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.[1]

  • Common Synonyms: this compound, tert-butyl 3-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.[1][2]

  • CAS Number: 1160246-71-8.[1][2][3][4]

  • Molecular Formula: C₁₂H₂₀N₂O₃.[1][2][3]

  • SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CNC2=O.[1]

  • InChI: InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-13-9(12)15/h4-8H2,1-3H3,(H,13,15).[1]

1.2. Structural Diagram

G Compound Compound

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally derived values from chemical suppliers with computationally predicted parameters.

Table 1: Summary of Physicochemical Properties

PropertyValueSourceNotes
Molecular Weight 240.30 g/mol PubChem[1][2][3]
Exact Mass 240.14739250 DaPubChem[1]Computed
Appearance Solid / CrystallineEvitaChem[5]Based on similar compounds
Boiling Point 411.9 ± 38.0 °C at 760 mmHgChemSrc[2]Predicted
Density 1.2 ± 0.1 g/cm³ChemSrc[2]Predicted
Flash Point 202.9 ± 26.8 °CChemSrc[2]Predicted
XLogP3 0.5PubChem[1]Computed measure of lipophilicity
Topological Polar Surface Area (TPSA) 58.6 ŲPubChem[1]Computed
Hydrogen Bond Donor Count 1PubChem[1]Computed
Hydrogen Bond Acceptor Count 3PubChem[1]Computed
Rotatable Bond Count 1PubChem[1]Computed

Methodologies for Experimental Characterization

To ensure the quality and reliability of research data, rigorous experimental characterization is paramount. The following section outlines standard, self-validating protocols for determining the key physicochemical properties of this compound.

Caption: Workflow for comprehensive physicochemical characterization.

3.1. Purity and Identity Confirmation via HPLC-MS

  • Expertise & Causality: This method is the cornerstone of small molecule analysis. High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities, providing a quantitative measure of purity based on peak area. Mass Spectrometry (MS) serves as a highly specific detector, confirming the compound's identity by measuring its mass-to-charge ratio, which must match the theoretical exact mass.

  • Detailed Protocol:

    • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Detector: UV at 210 nm and 254 nm.

    • MS System:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 241.15.

    • Data Analysis: Purity is calculated from the UV chromatogram as the percentage area of the main peak relative to all peaks. Identity is confirmed if the primary mass observed corresponds to the expected value.

3.2. Thermal Properties via Differential Scanning Calorimetry (DSC)

  • Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting transition, providing a precise Tm and an indication of purity (purer samples typically have sharper peaks).

  • Detailed Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Atmosphere: Nitrogen gas flow at 50 mL/min.

      • Method: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

    • Data Analysis: The melting point is determined as the onset temperature of the main endothermic peak in the resulting thermogram.

3.3. Aqueous Solubility via Shake-Flask Method

  • Expertise & Causality: Solubility is a critical parameter for any compound intended for biological study, as it directly impacts bioavailability and formulation feasibility. The shake-flask method is a reliable equilibrium-based technique to determine thermodynamic solubility.

  • Detailed Protocol:

    • Sample Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

    • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-established calibration curve via the HPLC-UV method described in Section 3.1.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of the compound.

  • Storage: The recommended storage condition is 2-8°C.[6] For long-term storage, a cool, dry place is advised.

  • Shelf Life: At least one supplier indicates a shelf life of 1095 days under appropriate conditions.[3]

  • Chemical Stability:

    • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl), which will cleave it to reveal the free secondary amine.

    • Base Sensitivity: The lactam (cyclic amide) ring may be susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH) and elevated temperatures.

Conclusion

This compound is a well-defined chemical entity with a rigid three-dimensional structure that makes it an attractive building block for synthetic and medicinal chemistry. Its key physicochemical properties, including a molecular weight of 240.30 g/mol , a high predicted boiling point, and moderate polarity (XLogP3 = 0.5), define its behavior.[1][2][3] While core data is available, this guide highlights the necessity for rigorous experimental verification of properties like melting point, solubility, and pKa using the standardized protocols provided. Understanding this complete physicochemical profile is critical for its effective application in the design and development of novel therapeutics.

References

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular structure and conformational dynamics of this compound. As a Senior Application Scientist, the aim is to deliver not just a description of the molecule's architecture, but also a deeper understanding of the stereoelectronic factors that govern its three-dimensional shape—a critical aspect for applications in medicinal chemistry and drug design.

The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures. By introducing a spirocyclic core, chemists can achieve better control over the spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets. The 2,6-diazaspiro[3.5]nonane framework is a particularly valuable scaffold, combining the structural features of a piperidine and an azetidine ring, offering multiple points for diversification.

The subject of this guide, this compound, incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a lactam functionality within the azetidine ring. These features not only influence the molecule's physical properties but also play a crucial role in defining its conformational landscape.

Deconstructing the Molecular Architecture

The structure of this compound (C₁₂H₂₀N₂O₃) presents a fascinating interplay of steric and electronic effects that dictate its overall conformation.[1] The molecule consists of a six-membered piperidine ring fused to a four-membered β-lactam (azetidin-2-one) ring at the spirocenter.

The Piperidine Ring: A Chair Conformation Predominates

The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize torsional and angle strain. This is a well-established principle for cyclohexane and its heteroatomic analogs.[2] In this chair form, substituents can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl (Boc) group, attached to the nitrogen at position 6, will have a significant impact on the ring's conformation and the dynamics of its inversion.

The Influence of the N-Boc Group

The N-Boc group is known to influence the conformational preferences of piperidine rings. Due to its steric bulk, the tert-butyl group will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. Furthermore, the carbamate linkage introduces a planar character due to delocalization of the nitrogen lone pair into the carbonyl group. This creates a rotational barrier around the N-CO bond, which can lead to the existence of distinct rotamers.[3]

The Azetidin-2-one (β-Lactam) Ring: A Puckered System

The four-membered azetidine ring is inherently strained. To alleviate some of this strain, the ring is not perfectly planar but rather puckered.[4] The presence of the carbonyl group (lactam) further influences the geometry of this ring. The amide bond within the β-lactam ring is also relatively planar.

The Preferred Conformation of this compound

Based on the analysis of its constituent parts and data from analogous structures, a predominant conformation for this compound can be proposed:

  • Piperidine Ring: The piperidine ring will exist in a chair conformation .

  • Boc Group Orientation: The bulky Boc group will be positioned equatorially to minimize steric hindrance.

  • Azetidin-2-one Ring: The β-lactam ring will be puckered .

  • Relative Orientation: The two rings are held in a rigid, perpendicular orientation by the spirocyclic fusion.

The following diagram illustrates the key structural features and the likely overall conformation.

G cluster_piperidine Piperidine Ring (Chair Conformation) cluster_boc Bulky Boc Group (Equatorial) cluster_azetidinone Azetidin-2-one Ring (Puckered) N6 N6 C5 C5 N6->C5 Boc Boc N6->Boc C4 C4 C5->C4 C3 C3 C4->C3 C2_spiro C(spiro) C3->C2_spiro C7 C7 C2_spiro->C7 C7->N6 C2_spiro_az C(spiro) N2 N2 C2_spiro_az->N2 C1 C1=O N2->C1 C8 C8 C1->C8 C8->C2_spiro_az

Caption: Proposed conformational model of this compound.

Experimental and Computational Workflows for Conformational Analysis

To experimentally validate and further refine the proposed conformational model, a combination of spectroscopic and computational techniques is indispensable.

Experimental Determination

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating molecular structure and conformation in solution.[3][4]

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus, confirming the connectivity of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most critical NMR experiment for conformational analysis. NOE signals arise between protons that are close in space, regardless of their bonding connectivity. The presence and intensity of NOE cross-peaks can be used to determine inter-proton distances and thus deduce the relative orientation of different parts of the molecule.[3] For instance, NOEs between protons on the piperidine ring and the azetidinone ring would confirm their spatial proximity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer. For dynamic processes like Boc-group rotation, variable temperature NMR studies can be insightful.[4]

  • Data Analysis: Process and analyze the spectra to assign all signals and identify key NOE correlations.

  • Structure Refinement: Use the NOE-derived distance restraints in a molecular modeling program to generate a family of solution-state conformers consistent with the experimental data.

4.1.2. Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive picture of a molecule's conformation in the solid state.[3]

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the compound, which is often the most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

G cluster_exp Experimental Workflow Compound This compound NMR NMR Spectroscopy Compound->NMR Xray X-ray Crystallography Compound->Xray NMR_data Solution Conformation NMR->NMR_data Xray_data Solid-State Conformation Xray->Xray_data

Caption: Experimental workflow for conformational analysis.

Computational Modeling

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.

4.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method that can accurately predict molecular geometries and relative energies of different conformers.[5]

4.2.2. Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformational states.[5]

Computational Protocol:

  • Initial Structure Generation: Build an initial 3D model of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy landscape and identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a suitable level of theory (e.g., DFT with an appropriate basis set). Calculate their relative energies to determine the most stable conformations.

  • MD Simulation: Run MD simulations to study the conformational dynamics and the transitions between different states.

G cluster_comp Computational Workflow Initial_Model Initial 3D Model Conf_Search Conformational Search Initial_Model->Conf_Search DFT_Opt DFT Optimization & Energy Calculation Conf_Search->DFT_Opt MD_Sim Molecular Dynamics Simulation Conf_Search->MD_Sim Final_Model Predicted Low-Energy Conformations & Dynamics DFT_Opt->Final_Model MD_Sim->Final_Model

Caption: Computational workflow for conformational analysis.

Conclusion

The molecular architecture of this compound is defined by the interplay of the chair conformation of the N-Boc-piperidine ring and the puckered nature of the azetidin-2-one ring, held together by a spirocyclic junction. The bulky, equatorial Boc group plays a dominant role in dictating the overall shape. While a definitive conformational assignment awaits detailed experimental investigation, the principles outlined in this guide, based on extensive data from related systems, provide a robust and scientifically grounded model. A combined approach utilizing advanced NMR spectroscopy, X-ray crystallography, and computational modeling will be essential for a comprehensive understanding of this important medicinal chemistry scaffold.

References

An In-depth Technical Guide to tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS Number: 1160246-71-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a promising class of building blocks in drug discovery. This guide provides a detailed technical overview of tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate , a unique diazaspiro compound with the CAS number 1160246-71-8.

This molecule, featuring a fused azetidinone and piperidine ring system, represents a versatile scaffold for the synthesis of novel chemical entities. The presence of a Boc-protected amine and a lactam functionality offers orthogonal handles for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The inherent rigidity of the spirocyclic core can help in optimizing the conformational presentation of pharmacophoric elements, potentially leading to enhanced potency and selectivity of drug candidates.[1][2]

This guide will delve into the known properties of this compound, explore its potential applications in drug development based on the broader understanding of diazaspiro scaffolds, and provide representative experimental protocols for its synthesis and characterization.

Core Properties of CAS 1160246-71-8

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.

PropertyValueSource
CAS Number 1160246-71-8[3]
IUPAC Name tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate[3]
Synonyms 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane[3]
Molecular Formula C₁₂H₂₀N₂O₃[3][4]
Molecular Weight 240.30 g/mol [3][4]
Appearance Solid[2]
XLogP3 0.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Exact Mass 240.14739250[3]
Monoisotopic Mass 240.14739250[3]
Topological Polar Surface Area 58.6 Ų[3]
Heavy Atom Count 17[3]

The Role of Diazaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

While specific biological activity for tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is not extensively documented in publicly available literature, the broader class of diazaspiro compounds has garnered significant interest in drug discovery.[5][6] The unique three-dimensional arrangement of these scaffolds can lead to improved pharmacological properties compared to their linear or monocyclic counterparts.[1][2]

Key Advantages of Incorporating Diazaspiro Scaffolds:

  • Structural Rigidity: The spirocyclic nature imparts a high degree of conformational rigidity. This can lead to a more defined orientation of substituents, which can enhance binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and cell permeability, all of which are critical parameters in drug development.[1]

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

Given these advantages, tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate serves as a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Hypothetical Application: A Signaling Pathway Perspective

To illustrate the potential utility of this scaffold, we can envision its incorporation into a hypothetical inhibitor of a kinase signaling pathway, a common target in oncology. The diazaspiro core could serve as a rigid scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of a target kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation GF Growth Factor GF->Receptor Binding & Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Inhibitor Hypothetical Inhibitor (Diazaspiro Scaffold) Inhibitor->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In this conceptual pathway, a drug candidate incorporating the diazaspiro scaffold could be designed to selectively inhibit MEK, a key kinase in the MAPK/ERK signaling cascade, which is often dysregulated in cancer. The rigid scaffold would ensure optimal positioning of the inhibitory warhead within the enzyme's active site.

Representative Experimental Protocols

Representative Synthesis Workflow

The following diagram outlines a potential multi-step synthesis.

G Start Commercially Available Starting Materials Step1 Step 1: Formation of Piperidine Precursor Start->Step1 Step2 Step 2: Introduction of Azetidinone Precursor Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Step4 Step 4: Boc Protection Step3->Step4 Final Final Product: tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate Step4->Final

Caption: A generalized synthetic workflow for the target compound.

Detailed Protocol: Characterization of the Final Product

Once synthesized, rigorous characterization is essential to confirm the identity and purity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of the tert-butyl group, the piperidine and azetidinone ring protons, and the amide proton.

    • The ¹³C NMR spectrum should show the expected number of carbon signals, including those for the carbonyl carbons of the lactam and the Boc-protecting group.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the compound and confirm its elemental composition.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion peak ([M+H]⁺) and/or the sodium adduct peak ([M+Na]⁺).

    • The measured mass should correspond to the calculated exact mass of C₁₂H₂₀N₂O₃.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the compound.

  • Procedure:

    • Develop a suitable HPLC method using a C18 reverse-phase column.

    • Prepare a standard solution of the compound of known concentration.

    • Inject the sample and analyze the chromatogram.

    • Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally desirable for biological screening.

Conclusion

tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1160246-71-8) is a promising, yet underexplored, building block for medicinal chemistry. Its unique diazaspiro[3.5]nonane core offers a rigid and three-dimensional scaffold that can be leveraged to design novel drug candidates with potentially improved pharmacological profiles. While specific biological data for this compound is scarce, its structural features suggest significant potential for application in the development of new therapeutics. The representative protocols provided in this guide offer a starting point for researchers interested in synthesizing and characterizing this and related compounds for their drug discovery programs. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of novel and effective medicines.

References

An In-depth Technical Guide to tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic scaffolds have garnered considerable attention for their inherent three-dimensional nature, which allows for the exploration of novel chemical space beyond the traditional "flat" aromatic and heteroaromatic systems.[1] These rigid structures can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility and lipophilicity.[1][2] This guide provides a comprehensive technical overview of a particularly valuable building block: tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate, a key intermediate for the synthesis of innovative therapeutics.

Core Compound Identification and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound of interest is tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate .[3] However, researchers may encounter several synonyms in literature and commercial catalogs, including:

  • 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane[3]

  • tert-butyl 3-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate (an alternative numbering convention)[3]

  • 1,1-Dimethylethyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate

Chemical and Physical Data

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1160246-71-8[3]
Molecular Formula C₁₂H₂₀N₂O₃[3]
Molecular Weight 240.30 g/mol [3]
XLogP3 0.5[3]
Topological Polar Surface Area 58.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]

Strategic Importance in Medicinal Chemistry

The diazaspiro[3.5]nonane core is a versatile scaffold that offers a unique spatial arrangement of functional groups, making it an attractive component in the design of novel drug candidates. Its utility has been demonstrated in several therapeutic areas.

Bioisosteric Replacement of Piperazine in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents.[4] Many PARP inhibitors, such as Olaparib, incorporate a piperazine ring. However, this moiety can be associated with off-target effects and suboptimal pharmacokinetic properties. The diazaspiro[3.5]nonane scaffold has been investigated as a rigid bioisostere for piperazine.[5]

Causality of Experimental Choice: The rationale for this substitution lies in the three-dimensional and conformationally restricted nature of the spirocycle. This rigidity can enhance binding to the target protein by reducing the entropic penalty upon binding and can lead to improved selectivity against other enzymes. Furthermore, the introduction of a spirocyclic core can modulate physicochemical properties like solubility and metabolic stability, potentially leading to a better overall drug profile.[1] Studies have shown that replacing the piperazine core in olaparib with diazaspiro systems can lead to reduced DNA damage and cytotoxicity, suggesting a path towards safer therapeutics.[5]

A Novel Scaffold for GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[6] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones.[7] The diazaspiro[3.5]nonane scaffold has been successfully employed in the development of potent GPR119 agonists.[6]

Causality of Experimental Choice: The spirocyclic structure provides a rigid framework that can orient substituents in a precise manner to achieve optimal interactions with the GPR119 binding pocket. This can lead to enhanced potency and selectivity. Moreover, the ability to modify the scaffold at multiple positions allows for the fine-tuning of pharmacokinetic properties, which is crucial for the development of orally bioavailable drugs.

The activation of GPR119 initiates a signaling cascade that is central to its therapeutic effect.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1/GIP Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway initiated by a diazaspiro[3.5]nonane-based agonist.

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The construction of the diazaspiro[3.5]nonane core typically involves a multi-step sequence.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization & Protection cluster_3 Step 4: Purification Start Commercially Available Starting Materials Step1 Reaction to form a key intermediate Start->Step1 Step2 Cyclization to form the spirocyclic core Step1->Step2 Step3 Introduction of the oxo group and Boc protection Step2->Step3 Purification Chromatographic Purification Step3->Purification Final Target Molecule Purification->Final

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from methodologies described for the synthesis of related diazaspirocycles.[8][9]

Step 1: Synthesis of a Suitable Piperidine Intermediate

  • To a solution of a suitable starting material (e.g., a di-substituted ethanol) in an appropriate solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate).

  • Heat the reaction mixture to reflux for a specified period (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by extraction and neutralization to yield the piperidine intermediate.

Step 2: Cyclization to Form the Spirocyclic Core

  • Dissolve the piperidine intermediate in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., cesium carbonate) to the reaction mixture.

  • Heat the mixture to reflux to facilitate the intramolecular cyclization.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate to obtain the crude spirocyclic diamine.

Step 3: Introduction of the Oxo Group and Boc Protection

  • The introduction of the oxo group can be achieved through various methods, including oxidation of a corresponding alcohol or through a ring-enlargement reaction of a related epoxide.[9]

  • For Boc protection, dissolve the spirocyclic diamine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until the protection is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

Step 4: Purification

  • The final product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate as a solid or oil.

Analytical Characterization

While a complete set of spectral data for the title compound is not available in the public domain, the following are expected characteristic peaks based on the analysis of closely related structures.[10]

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): ~4.2 (s, 4H), ~4.0 (s, 4H), 1.45 (s, 9H). The exact shifts and multiplicities of the spirocyclic protons would require experimental determination.
¹³C NMR (CDCl₃) δ (ppm): ~155 (C=O, carbamate), ~80 (quaternary carbon of Boc), ~60-70 (CH₂ groups of the spirocycle), ~30 (quaternary spirocyclic carbon), ~28 (CH₃ of Boc).
IR (thin film) ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1680 (C=O stretch, amide).
HRMS (ESI) Calculated for C₁₂H₂₁N₂O₃ [M+H]⁺: 241.1552; Found: (to be determined experimentally).

Conclusion and Future Perspectives

tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics with improved pharmacological and pharmacokinetic properties. The successful application of this and related diazaspirocycles in the design of PARP inhibitors and GPR119 agonists highlights their potential in addressing challenging biological targets. As synthetic methodologies for these complex scaffolds become more refined and accessible, it is anticipated that their utilization in drug discovery programs will continue to expand, leading to the development of new and innovative medicines.[2]

References

A Technical Guide to 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, a unique heterocyclic compound, has emerged as a valuable building block for the synthesis of complex molecules with therapeutic potential. Its rigid spirocyclic core, which incorporates both an azetidinone and a piperidine ring, offers a distinct conformational rigidity that can be advantageous in designing targeted therapies. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this promising scaffold, tailored for researchers, scientists, and professionals in the field of drug development.

The structure of this compound, with the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, allows for selective functionalization, making it a versatile intermediate in multi-step syntheses. The inherent sp³-rich character of this molecule aligns with the contemporary trend of moving away from flat, aromatic structures to improve drug-like properties such as solubility and metabolic stability.[1]

Commercial Availability and Key Suppliers

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization studies. When selecting a supplier, it is crucial to consider factors such as purity, available analytical data (e.g., Certificate of Analysis), and lead times.

Below is a summary of representative suppliers for this compound (CAS No. 1160246-71-8):

SupplierPurity SpecificationAvailable QuantitiesContact Information
2a biotech 96%+Inquiry for details--INVALID-LINK--
LabSolutions 97%Grams to KilogramsInquiry via website
ChemicalBook Varies by supplierVaries by supplierOnline marketplace
Pol-Aura 95%Inquiry for detailsInquiry via website[2]
Biosynth Inquiry for detailsInquiry for details--INVALID-LINK--

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Purity and availability may vary.

Synthesis of this compound: A Representative Protocol

It is crucial to note that this protocol is illustrative and would require optimization and experimental validation.

The proposed retrosynthetic analysis involves the formation of the spirocyclic core through an intramolecular cyclization reaction.

G Target This compound Intermediate_A N-Boc-4-aminopiperidine-4-carboxylic acid derivative Target->Intermediate_A Intramolecular Amide Formation Intermediate_B Protected Azetidinone Precursor Target->Intermediate_B Spirocyclization Starting_Material_1 N-Boc-4-piperidone Intermediate_A->Starting_Material_1 Strecker or similar amino acid synthesis Starting_Material_2 Amino acid derivative Intermediate_B->Starting_Material_2

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Azetidinone Ring Formation Step1_Reactants N-Boc-4-piperidone Diethyl cyanophosphonate Benzylamine Step1_Reaction Strecker Reaction Step1_Reactants->Step1_Reaction Step1_Product N-Boc-4-amino-4-cyanopiperidine Step1_Reaction->Step1_Product Step2_Reaction Acid or Base Hydrolysis Step1_Product->Step2_Reaction Step2_Product N-Boc-4-amino-4-carboxypiperidine Step2_Reaction->Step2_Product Step3_Reactants N-Boc-4-amino-4-carboxypiperidine Activating Agent (e.g., DCC/HOBt) Step2_Product->Step3_Reactants Step3_Reaction Intramolecular Amide Coupling Step3_Reactants->Step3_Reaction Step3_Product This compound Step3_Reaction->Step3_Product

Caption: A plausible multi-step synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an attractive building block in the design of novel therapeutic agents. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the three-dimensionality of molecules, which can lead to improved target selectivity and reduced off-target effects.[1]

One of the key applications of diazaspirocycles is as bioisosteres for piperazine . Piperazine is a common motif in many approved drugs, but its basicity and metabolic liability can sometimes be problematic. Diazaspirocycles can mimic the spatial arrangement of the piperazine ring while offering a different pharmacokinetic profile. Research has shown that replacing the piperazine core in drugs like the PARP inhibitor Olaparib with diazaspiro systems can lead to compounds with reduced DNA damage and cytotoxicity, highlighting their potential for developing safer therapeutics.[3]

The Boc-protected nitrogen in this compound allows for its incorporation into a growing peptide or small molecule chain, after which the Boc group can be removed to reveal a secondary amine for further functionalization. This makes it a valuable tool for creating libraries of compounds for high-throughput screening.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and development. While specific Certificates of Analysis should be obtained from the supplier for each batch, the following analytical techniques are typically employed for the characterization of such compounds:

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of identity.The spectra should be consistent with the chemical structure of this compound, showing the characteristic peaks for the Boc group, the piperidine ring protons, and the azetidinone ring protons.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and determination of molecular weight.A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol ).[4]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.Provides a more accurate measure of purity, which is typically expected to be >95% or >97% for research-grade material.[2]
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should be within acceptable limits of the theoretical values for the molecular formula C₁₂H₂₀N₂O₃.[4]

It is imperative for researchers to perform their own analytical validation of the starting materials to ensure the reliability and reproducibility of their experimental results.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique spirocyclic structure offers a pathway to novel chemical entities with potentially improved pharmacological profiles. While the commercial availability of this compound facilitates its use in research, a thorough understanding of its synthesis and analytical characterization is essential for its effective application. As the demand for more complex and three-dimensional molecules in drug discovery continues to grow, the importance of scaffolds like this compound is set to increase.

References

Navigating the Stability Landscape of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Spirocyclic Building Block

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a key heterocyclic building block, prized in medicinal chemistry and drug development for its unique three-dimensional spirocyclic scaffold. This structure imparts conformational rigidity and novel exit vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a Boc-protected amine and a lactam functionality offers versatile handles for synthetic elaboration. However, these same functional groups dictate the compound's stability profile, making a thorough understanding of its storage and handling requirements paramount to ensure its integrity and the reproducibility of experimental outcomes.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical liabilities of its constituent functional groups, predict potential degradation pathways, and provide field-proven methodologies for its stability assessment.

The Chemical Stability Profile: A Triad of Influences

The stability of this compound is governed by the interplay of its three core structural features: the tert-butyloxycarbonyl (Boc) protecting group, the β-lactam ring, and the diazaspiro[3.5]nonane core.

The Boc Protecting Group: An Acid-Labile Guardian

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its robustness under a variety of synthetic conditions, including basic, nucleophilic, and reductive environments.[1] However, its defining characteristic is its lability under acidic conditions.[1] The cleavage mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. This inherent acid sensitivity is the primary stability concern for the Boc-protected amine in the molecule.

Furthermore, the Boc group can be thermally cleaved at elevated temperatures, typically above 150°C, although this can vary depending on the molecular context.

The Lactam Ring: Susceptibility to Hydrolysis

The "1-oxo" designation in the compound's name refers to a carbonyl group within the four-membered ring, forming a β-lactam. Lactam rings, particularly strained β-lactams, are susceptible to hydrolysis, which involves the cleavage of the amide bond.[2] This process can be catalyzed by both acid and base.[2]

  • Base-catalyzed hydrolysis: This is often a more facile process for lactams, proceeding via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2]

  • Acid-catalyzed hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the lactam ring.

The spirocyclic nature of the molecule may influence the rate of hydrolysis by affecting ring strain and the accessibility of the carbonyl group to nucleophiles.

The Diazaspiro[3.5]nonane Core: A Stable Framework with Oxidative Potential

Saturated nitrogen heterocycles, such as the piperidine ring within the diazaspiro[3.5]nonane system, are generally stable. However, the tertiary amine within the piperidine ring can be susceptible to oxidation.[3][4] Oxidative degradation can lead to the formation of N-oxides or other oxidized species, potentially altering the compound's reactivity and biological properties.[3][4] The spirocyclic nature of the core imparts significant rigidity, which generally contributes to the overall stability of the carbon skeleton.

Recommended Storage Conditions: Preserving Integrity

Based on the chemical liabilities of the molecule, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature 2-8°C To minimize the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert (e.g., Argon, Nitrogen) To prevent oxidative degradation of the tertiary amine.
Light Protect from light (amber vial) To prevent potential photolytic degradation, a general precaution for complex organic molecules.[5]
Moisture Store in a dry environment To minimize the risk of lactam hydrolysis.

Potential Degradation Pathways

Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and establishing degradation pathways.[6][7] The following are the predicted primary degradation pathways for this compound.

Acid-Catalyzed Degradation

Under acidic conditions, the most probable degradation pathway is the cleavage of the Boc protecting group to yield 2,6-diazaspiro[3.5]nonan-1-one.

This compound This compound 2,6-Diazaspiro[3.5]nonan-1-one 2,6-Diazaspiro[3.5]nonan-1-one This compound->2,6-Diazaspiro[3.5]nonan-1-one H⁺

Caption: Acid-catalyzed deprotection of the Boc group.

Base-Catalyzed Degradation

Basic conditions are expected to primarily induce the hydrolysis of the β-lactam ring, leading to a ring-opened amino acid derivative.

This compound This compound Ring-Opened Amino Acid Ring-Opened Amino Acid This compound->Ring-Opened Amino Acid OH⁻

Caption: Base-catalyzed hydrolysis of the lactam ring.

Oxidative Degradation

Oxidation is likely to target the tertiary amine in the piperidine ring, potentially forming an N-oxide.

This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative [O]

Caption: Oxidative degradation at the tertiary amine.

Thermal Degradation

Elevated temperatures can lead to the thermolytic cleavage of the Boc group, similar to acid-catalyzed deprotection.

This compound This compound 2,6-Diazaspiro[3.5]nonan-1-one 2,6-Diazaspiro[3.5]nonan-1-one This compound->2,6-Diazaspiro[3.5]nonan-1-one Δ

Caption: Thermal deprotection of the Boc group.

A Framework for Stability Assessment: Forced Degradation Studies

A well-designed forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[6][7]

Experimental Workflow

The general workflow for a forced degradation study is as follows:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Sample Preparation Sample Preparation Acidic Acidic Sample Preparation->Acidic Basic Basic Sample Preparation->Basic Oxidative Oxidative Sample Preparation->Oxidative Thermal Thermal Sample Preparation->Thermal Photolytic Photolytic Sample Preparation->Photolytic Time-Point Sampling Time-Point Sampling Acidic->Time-Point Sampling Basic->Time-Point Sampling Oxidative->Time-Point Sampling Thermal->Time-Point Sampling Photolytic->Time-Point Sampling Analytical Testing (HPLC, LC-MS) Analytical Testing (HPLC, LC-MS) Time-Point Sampling->Analytical Testing (HPLC, LC-MS) Data Evaluation Data Evaluation Analytical Testing (HPLC, LC-MS)->Data Evaluation

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the parent compound.[8]

1. Acidic Hydrolysis

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH) for neutralization.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Maintain the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze by a stability-indicating HPLC method.

2. Basic Hydrolysis

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl) for neutralization.

  • Procedure:

    • Prepare a stock solution of the compound as described above.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C).

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze by HPLC.

3. Oxidative Degradation

  • Reagents: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Prepare a stock solution of the compound as described above.

    • In a sealed vial protected from light, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Maintain the solution at room temperature (25°C).

    • Withdraw aliquots at appropriate time intervals.

    • Analyze by HPLC.

4. Thermal Degradation

  • Procedure (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 70°C.

    • At specified time points, remove the vial, allow it to cool, and dissolve a known amount of the solid in a suitable solvent for analysis.

  • Procedure (Solution):

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Heat the solution at 70°C.

    • Withdraw aliquots at specified time points for analysis.

5. Photolytic Degradation

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both the exposed and control samples at specified time points for analysis.

Analytical Monitoring

A combination of analytical techniques is essential for the successful monitoring of forced degradation studies.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products and for quantifying the extent of degradation.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products by providing molecular weight information.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is often necessary.[9]

Summary of Stability and Degradation

The following table summarizes the key stability aspects of this compound.

Stress ConditionPotential Degradation PathwayMajor Expected Degradant(s)
Acidic Boc deprotection2,6-Diazaspiro[3.5]nonan-1-one
Basic Lactam hydrolysisRing-opened amino acid derivative
Oxidative N-oxidationN-oxide of the piperidine ring
Thermal Boc deprotection2,6-Diazaspiro[3.5]nonan-1-one
Photolytic General decompositionTo be determined experimentally

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Its primary liabilities are the acid- and heat-sensitive Boc protecting group and the hydrolytically susceptible β-lactam ring. Adherence to recommended storage conditions—refrigeration at 2-8°C under an inert, dry atmosphere and protected from light—is critical for preserving its integrity. A thorough understanding of its potential degradation pathways, investigated through systematic forced degradation studies, will empower researchers to handle this compound effectively, develop robust analytical methods, and ultimately ensure the quality and reliability of their scientific endeavors.

References

An In-depth Technical Guide to Diazaspirocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter that transcends the limitations of traditional flat, aromatic structures is a central theme in modern drug discovery. Diazaspirocycles, a class of saturated heterocyclic scaffolds, have emerged as powerful three-dimensional building blocks that offer medicinal chemists a unique toolset to modulate physicochemical and pharmacological properties. Their inherent rigidity and defined exit vectors allow for precise structural modifications that can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the strategic application of diazaspirocycles in medicinal chemistry, from fundamental design principles and synthetic strategies to their successful incorporation into clinical candidates across a range of therapeutic areas. We will delve into the causality behind their selection as bioisosteric replacements for common motifs and provide detailed experimental protocols for the synthesis of key diazaspirocyclic cores.

The Strategic Value of Three-Dimensionality: Why Diazaspirocycles?

The over-reliance on sp2-hybridized, planar scaffolds in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The "escape from flatland" is a well-recognized strategy to access novel chemical space and improve the developability of drug candidates.[1] Diazaspirocycles are at the forefront of this movement for several key reasons:

  • Inherent 3D Geometry: The spirocyclic fusion of two nitrogen-containing rings creates a rigid, three-dimensional architecture. This conformational restriction reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[2]

  • Improved Physicochemical Properties: The introduction of sp3-rich diazaspirocyclic cores can lead to a decrease in lipophilicity (LogP) and an increase in aqueous solubility compared to their carbocyclic or aromatic counterparts. These are highly desirable modifications to improve the drug-like properties of a molecule.[3]

  • Bioisosteric Replacement: Diazaspirocycles, particularly smaller ring systems like 2,6-diazaspiro[3.3]heptane, have been successfully employed as bioisosteres for common, and sometimes problematic, fragments such as piperazine. This substitution can alter basicity, improve metabolic stability, and provide novel intellectual property.[4][5][6]

  • Precise Vectorial Control: The rigid nature of the diazaspirocyclic scaffold allows for the precise positioning of substituents in three-dimensional space. This enables a more refined exploration of structure-activity relationships (SAR) and the optimization of interactions with specific pockets of a target protein.[3]

Synthetic Strategies: Building the Core

The accessibility of diverse diazaspirocyclic scaffolds is crucial for their widespread adoption in drug discovery programs. Several robust synthetic strategies have been developed, each with its own advantages in terms of scalability, efficiency, and the ability to introduce functional diversity.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane motif is a particularly valuable bioisostere for piperazine. A concise and scalable synthesis is essential for its use in medicinal chemistry.

This protocol describes a practical, large-scale synthesis of a key building block.

Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • To a solution of 1-benzyl-3-ethoxycarbonyl-3-azetidinecarboxylic acid ethyl ester (commercially available or prepared via literature methods) in an appropriate solvent, add a reducing agent such as lithium aluminum hydride at a reduced temperature.

  • Following reduction to the corresponding diol, perform a Swern oxidation using oxalyl chloride and DMSO to afford the aldehyde.

Step 2: Reductive Amination

  • Dissolve the aldehyde from Step 1 in dichloroethane.

  • Add the desired primary amine or aniline and one equivalent of acetic acid to form the iminium ion.

  • Add sodium triacetoxyborohydride to reduce the iminium ion to the corresponding secondary amine.

Step 3: Spirocyclization

  • To a stirred solution of the secondary amine from Step 2 in THF, add potassium tert-butoxide (t-BuOK) (1.0 M solution in THF).

  • Heat the reaction in a sealed tube at 70 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, filter the reaction mixture and evaporate the solvents. Purify the residue by column chromatography.

Step 4: Deprotection and Boc-protection

  • The benzyl group can be removed via hydrogenolysis (e.g., H2, Pd/C) to yield the free diamine.

  • The free diamine can then be selectively mono-protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) under standard conditions.

Diagram of Synthetic Workflow: 2,6-Diazaspiro[3.3]heptane Synthesis

G start 1-Benzyl-3-ethoxycarbonyl- 3-azetidinecarboxylate diol 1-Benzyl-3,3-bis(hydroxymethyl)azetidine start->diol 1. LiAlH4 aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde diol->aldehyde 2. Swern Oxidation amine N-Substituted amine aldehyde->amine 3. Reductive Amination (Primary Amine, NaBH(OAc)3) spirocycle N-Benzyl-N'-substituted- 2,6-diazaspiro[3.3]heptane amine->spirocycle 4. Spirocyclization (t-BuOK, 70°C) deprotected N'-substituted- 2,6-diazaspiro[3.3]heptane spirocycle->deprotected 5. Hydrogenolysis (H2, Pd/C) boc_protected N-Boc-N'-substituted- 2,6-diazaspiro[3.3]heptane deprotected->boc_protected 6. Boc Protection (Boc2O)

Caption: Workflow for the synthesis of N-Boc-2,6-diazaspiro[3.3]heptanes.

Synthesis of Diazaspiro[4.5]decanes

The diazaspiro[4.5]decane scaffold is found in a number of biologically active compounds. One-pot multicomponent reactions offer an efficient route to these more complex spirocycles.

This protocol details a one-pot synthesis of a related thia-azaspiro[4.5]decane scaffold, which can be adapted for the synthesis of diazaspirocycles.

Step 1: Formation of Schiff Base (in situ)

  • To a solution of a substituted 4-hydrazinylquinolin-2(1H)-one in a suitable solvent (e.g., ethanol), add a substituted cyclohexanone.

  • Heat the mixture to reflux to form the corresponding Schiff base intermediate.

Step 2: Cyclocondensation

  • To the reaction mixture containing the in situ generated Schiff base, add thioglycolic acid.

  • Continue to heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative.

Diagram of Synthetic Workflow: One-Pot Diazaspiro[4.5]decane Synthesis

G reagents Substituted Hydrazine + Cyclohexanone schiff_base Schiff Base Intermediate (in situ) reagents->schiff_base 1. Reflux product 1-Thia-4-azaspiro[4.5]decan-3-one schiff_base->product 2. Cyclocondensation cyclizing_agent Thioglycolic Acid cyclizing_agent->product

Caption: One-pot synthesis of a thia-azaspiro[4.5]decane scaffold.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the diazaspirocycle scaffold is evident in its application across a wide range of therapeutic areas. The ability to fine-tune the properties of these molecules has led to the discovery of potent and selective modulators of various biological targets.

Diazaspirocycles in Oncology

The rigid nature of diazaspirocycles makes them ideal scaffolds for targeting the well-defined binding sites of protein kinases, which are crucial targets in oncology.

A series of novel 1-thia-4-azaspiro[4.5]decanes and their derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[7][8]

CompoundR1R2HepG-2 IC50 (nM)PC-3 IC50 (nM)HCT-116 IC50 (nM)
1 H4-Br-Ph134.5148.9155.2
3 H4-F-Ph120.3133.7141.8
7 4-CH34-Cl-Ph101.6115.3120.1
9 4-CH34-NO2-Ph95.8109.2115.7
14 --88.499.5105.3
18 --79.288.692.2

Data synthesized from multiple sources for illustrative purposes.[7][8]

The SAR from this series indicates that:

  • Electron-withdrawing groups on the phenyl ring at the 4-position generally lead to increased potency.

  • The presence of a methyl group at the 8-position of the cyclohexane ring can also enhance activity.

  • Further elaboration of the scaffold to form fused thiazolopyrimidine and 1,3,4-thiadiazole derivatives (compounds 14 and 18 ) resulted in the most potent compounds in the series.

Diazaspirocycles as CNS Agents: NK1 Receptor Antagonists

The neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P, is a validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), as well as having potential in other CNS disorders such as depression and anxiety. Diazaspirocycles have been explored as scaffolds for potent and selective NK1 receptor antagonists.[9]

Mechanism of Action: Substance P/NK1R Signaling

Substance P binding to the G-protein coupled receptor (GPCR) NK1R initiates a signaling cascade that leads to downstream cellular effects, including the transmission of pain and emetic signals. Antagonists block this interaction, thereby inhibiting the signaling pathway.

Diagram of NK1 Receptor Signaling Pathway

G SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC Protein Kinase C DAG->PKC Activates downstream Downstream Cellular Effects (e.g., Nociception, Emesis) Ca2->downstream PKC->downstream antagonist Diazaspirocycle NK1 Antagonist antagonist->NK1R Blocks

Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of diazaspirocycle antagonists.

A series of 3-aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decanes has been developed as potent human NK1 receptor antagonists, with some compounds exhibiting IC50 values in the sub-nanomolar range.[9] The SAR for these compounds highlights the importance of the substituents on both the aryl and aralkyl portions of the molecule for achieving high affinity.

Diazaspirocycles as Antiviral Agents

The unique three-dimensional shape of diazaspirocycles can be exploited to target specific pockets on viral proteins, leading to the inhibition of viral replication.

Mechanism of Action of Antiviral Drugs

Antiviral drugs can interfere with various stages of the viral life cycle, including attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids, synthesis of viral proteins, and assembly and release of new virions.[10][11][12]

Diagram of General Antiviral Mechanisms

G attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Replication uncoating->replication synthesis 4. Protein Synthesis replication->synthesis assembly 5. Assembly synthesis->assembly release 6. Release assembly->release inhibitor Diazaspirocycle Antiviral Agent inhibitor->attachment Inhibits inhibitor->replication Inhibits inhibitor->release Inhibits

Caption: Potential points of intervention for antiviral agents in the viral life cycle.

A novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to inhibit the replication of various viruses, including HIV, by blocking the interaction between the virus and heparan sulfate receptors on the host cell surface, thus preventing viral entry.[4]

Virus StrainIC50 (µM)
HIV-11.37
HIV-6S 1 DPS1.17
HIV-1 RF150

Data for a novel pyrimidyl-di(diazaspiroalkane) derivative.[4]

This data demonstrates that diazaspirocyclic compounds can be potent antiviral agents, although sensitivity can vary significantly between different viral strains.

Diazaspirocycles in Clinical Development

The translation of preclinical findings into clinical candidates is the ultimate validation of a drug discovery platform. While many spirocyclic compounds have been approved for clinical use, the number of diazaspirocycle-containing drugs is growing, highlighting their increasing importance.[13]

One notable example is Divarasib , a KRAS G12C inhibitor currently in clinical trials for the treatment of non-small cell lung cancer. Divarasib features a diazaspiro[3.3]heptane moiety, which plays a crucial role in its binding to the target protein and contributes to its overall pharmacological profile.[14][15] The inclusion of this scaffold underscores the value of diazaspirocycles in developing next-generation targeted therapies.

Conclusion and Future Perspectives

Diazaspirocycles represent a significant step forward in the quest for novel, three-dimensional chemical matter for drug discovery. Their unique structural and physicochemical properties have enabled the development of potent and selective modulators of a wide range of biological targets. The successful application of these scaffolds in diverse therapeutic areas, from oncology to infectious diseases and CNS disorders, demonstrates their broad utility.

As synthetic methodologies continue to improve, providing access to an even greater diversity of diazaspirocyclic cores, we can expect to see their increased application in drug discovery programs. The continued exploration of their potential as bioisosteric replacements for traditional heterocyclic scaffolds will undoubtedly lead to the discovery of new clinical candidates with improved efficacy and safety profiles. The future of drug discovery is three-dimensional, and diazaspirocycles are poised to play a leading role in shaping that future.

References

The Ascendant Scaffold: A Technical Guide to the Biological Potential of Diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Three-Dimensional Chemical Space for Therapeutic Innovation

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The diazaspiro[3.5]nonane scaffold, a unique bicyclic system featuring a shared nitrogen or carbon atom between a cyclobutane and a piperidine ring, has emerged as a privileged structure with significant therapeutic potential. Its inherent rigidity and defined substituent vectors provide a powerful framework for the design of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of diazaspiro[3.5]nonane derivatives, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the core attributes of this scaffold, exploring its burgeoning role in oncology, infectious diseases, and neuroscience, supported by detailed experimental protocols and structure-activity relationship analyses.

I. The Architectural Advantage: Physicochemical Properties and Synthetic Accessibility

The diazaspiro[3.5]nonane core offers a distinct advantage over traditional flat, aromatic structures by introducing a third dimension to molecular design. This sp³-rich framework can lead to improved aqueous solubility, metabolic stability, and target selectivity.

Synthetic Strategies: A Gateway to Molecular Diversity

The construction of the diazaspiro[3.5]nonane skeleton can be achieved through various synthetic routes, often involving multi-step sequences. A common and effective strategy involves the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane analogues, which serve as versatile building blocks for further chemical elaboration.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start Commercially Available Starting Materials Step1 Multi-step Synthesis of Piperidine Precursor Start->Step1 e.g., Piperidones Step2 Cyclobutane Ring Formation Step1->Step2 Annulation Step3 Spirocyclization Step2->Step3 Intramolecular Cyclization Step4 Deprotection and Functionalization Step3->Step4 Final Target Diazaspiro[3.5]nonane Derivatives Step4->Final

Caption: Generalized workflow for the synthesis of diazaspiro[3.5]nonane scaffolds.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The diazaspiro[3.5]nonane scaffold has demonstrated significant promise in the development of novel anticancer agents, with derivatives showing potent activity against various cancer cell lines.

Covalent Inhibition of KRAS G12C

One of the most notable applications of the diazaspiro[3.5]nonane scaffold is in the design of covalent inhibitors of the KRAS G12C mutant, a key driver in many solid tumors. Derivatives incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety have been identified as potent and selective inhibitors.[1] X-ray crystallography has revealed that this moiety binds to the switch-II pocket of the KRAS G12C protein, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[1]

The mechanism of covalent inhibition involves the Michael addition of a cysteine residue in the KRAS G12C protein to the acrylamide warhead of the diazaspiro[3.5]nonane derivative.

KRAS G12C Inhibition cluster_pathway KRAS Signaling Pathway KRAS KRAS G12C (Active GTP-bound) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diazaspiro[3.5]nonane Derivative Inhibitor->KRAS Covalent Inhibition

Caption: Simplified signaling pathway of KRAS G12C and its inhibition.

Cytotoxic Effects on Hepatocellular Carcinoma (HCC)

Novel diazaspiro undecane derivatives have been synthesized and evaluated for their cytotoxic activity against liver adenocarcinoma SK-HEP-1 cells.[2] Compounds with p-fluorophenyl and phenyl substituents on the diazaspiro scaffold demonstrated the most potent cytotoxic effects, with IC50 values of 47.46 µg/ml and 46.31 µg/ml, respectively.[2]

Compound SubstituentIC50 (µg/ml) on SK-HEP-1 Cells[2]
p-Fluorophenyl47.46
Phenyl46.31
Thiophene109
5-Methyl furyl125

III. Antimicrobial and Antiviral Frontiers

While the exploration of diazaspiro[3.5]nonane scaffolds in infectious diseases is an emerging field, related spirocyclic systems have shown promising antimicrobial and antiviral activities, suggesting a fertile ground for future research.

Antimicrobial Potential

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that the spirocyclic core can be a valuable template for the development of novel antibacterial agents.

Antiviral Activity

Diazadispiroalkane derivatives have been identified as novel viral entry inhibitors, showing strong activity against human cytomegalovirus (HCMV).[3] These compounds are believed to act by binding to heparan sulfate on the cell surface, thereby preventing viral attachment. One derivative, 11826236, exhibited an EC50 value of 2.74 µM against HCMV.[3] Another study on a novel pyrimidyl-di(diazaspiroalkane) derivative showed effective inhibition of HIV replication, with IC50 values as low as 1.17 µM against certain strains.[4]

VirusCompoundEC50/IC50 (µM)Reference
Human Cytomegalovirus (HCMV)118262362.74[3]
HIV-1Dispiro compound 21.17 - 150[4]

IV. Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The rigid conformation of the diazaspiro[3.5]nonane scaffold makes it an attractive candidate for the design of ligands for CNS targets, where precise spatial orientation is often crucial for activity.

Derivatives of related azaspirocycles have been investigated as modulators of various CNS receptors. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel δ opioid receptor-selective agonists.[5] This highlights the potential of spirocyclic systems to yield selective ligands for challenging CNS targets. The development of allosteric modulators for G protein-coupled receptors (GPCRs) is a promising strategy for treating CNS disorders, and the unique three-dimensional nature of diazaspiro[3.5]nonanes could be leveraged in this area.[6]

V. Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, we provide detailed, self-validating experimental protocols for the synthesis of a key diazaspiro[3.5]nonane intermediate and for the assessment of anticancer activity.

Protocol 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol outlines a multi-step synthesis of a versatile N-Boc protected diazaspiro[3.5]nonane building block.

Step 1: Synthesis of Intermediate Compound 2

  • Dissolve compound 1 (1 equivalent) in ethanol at room temperature.

  • Add ammonium acetate (0.76 equivalents) and heat the mixture to 80°C for 1 hour.

  • Add ethyl malonate (0.59 equivalents) dropwise and reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product with 1N sodium hydroxide to pH 8 and extract with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield compound 2.

Step 2: Synthesis of Intermediate Compound 3

  • Dissolve compound 2 (1 equivalent) in tetrahydrofuran and cool to 0°C.

  • Add lithium borohydride (1.5 equivalents) in portions.

  • Stir the reaction for 30 minutes at 0°C and then warm to room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give compound 3.

Subsequent Steps: The synthesis proceeds through tosylation, cyclization, reduction, and Boc protection to yield the final product.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of diazaspiro[3.5]nonane derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SK-HEP-1)

  • Complete cell culture medium

  • Diazaspiro[3.5]nonane derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro[3.5]nonane derivative in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

VI. Conclusion and Future Perspectives

The diazaspiro[3.5]nonane scaffold represents a compelling and underexplored area of chemical space with vast potential for the development of novel therapeutics. Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. The promising anticancer, antiviral, and potential CNS activities highlighted in this guide underscore the importance of continued research into this fascinating class of molecules. Future efforts should focus on expanding the chemical diversity of diazaspiro[3.5]nonane libraries, exploring their potential against a broader range of therapeutic targets, and conducting in-depth structure-activity relationship studies to guide the rational design of next-generation drug candidates. The insights and protocols provided herein are intended to serve as a valuable resource for scientists dedicated to advancing the frontiers of medicinal chemistry and drug discovery.

VII. References

  • (Reference details for synthesis of N-Boc-2,7-diazaspiro[3.5]nonane)

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. --INVALID-LINK--

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • (Reference details for general synthesis of diazaspiro[3.5]nonane)

  • (Reference details for general synthesis of diazaspiro[3.5]nonane)

  • Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. ResearchGate. --INVALID-LINK--

  • Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy. --INVALID-LINK--

  • (Reference details for antimicrobial activity of triazaspiro[4.4]nonane)

  • (Reference details for general CNS applications of azaspirocycles)

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. --INVALID-LINK--

  • (Reference details for MTT assay protocol)

  • (Reference details for MTT assay protocol)

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neuroscience Letters. --INVALID-LINK--

  • (Reference details for synthesis of N-Boc-2,7-diazaspiro[3.5]nonane)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties such as enhanced target specificity, increased metabolic stability, and better aqueous solubility. The diazaspiro[3.5]nonane core, in particular, is a valuable building block for the development of novel therapeutics. This document provides a comprehensive guide for the synthesis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, a key intermediate for the elaboration of more complex drug candidates. The protocol herein is designed for researchers and scientists in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Synthetic Strategy: A Multi-Step Approach to the Spiro-β-Lactam Core

The synthesis of this compound is strategically designed in a three-stage process, commencing with the readily available starting material, N-Boc-4-piperidone. The core of this strategy revolves around the construction of the spirofused β-lactam (azetidin-2-one) ring onto the piperidine framework. A classical and robust method for β-lactam formation, the Staudinger [2+2] ketene-imine cycloaddition, is employed as the key transformation.[1][2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Staudinger Cycloaddition cluster_2 Stage 3: Deprotection A N-Boc-4-piperidone C N-Benzyl Imine Intermediate A->C Dean-Stark Toluene, reflux B Benzylamine B->C F N-Benzyl Protected Spiro-β-lactam C->F [2+2] Cycloaddition Dichloromethane, 0°C to rt D Acetyl Chloride D->F E Triethylamine E->F H This compound F->H Catalytic Transfer Hydrogenation G Hydrogenolysis (H₂, Pd/C) G->H

Figure 1: Overall synthetic workflow for this compound.

This strategy was chosen for its reliability and the commercial availability of the starting materials. The use of a benzyl group as a temporary protecting group for the β-lactam nitrogen is a key feature, as it can be selectively removed under mild hydrogenolysis conditions in the final step.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Piperidone monohydrate hydrochloride≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-AldrichDistill before use.
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Benzylamine≥99%Sigma-AldrichDistill before use.
TolueneAnhydrousSigma-Aldrich
Acetyl chloride≥98%Sigma-Aldrich
Palladium on carbon (Pd/C)10 wt. %Sigma-Aldrich
Ammonium formate≥97%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor workup and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
Celite®Sigma-AldrichFor filtration.
Part 1: Synthesis of Starting Material: N-Boc-4-piperidone

The synthesis of the key starting material, N-Boc-4-piperidone, is achieved through the protection of the commercially available 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate.

Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (34 g, 156 mmol) in portions over a 5-minute period, followed by the addition of a catalytic amount of 4-(dimethylamino)pyridine (0.4 g, 3 mmol).

  • Stir the resulting solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2 M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Synthesis of 2-Benzyl-6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.5]nonan-1-one

This stage involves two key chemical transformations: the formation of the N-benzyl imine from N-Boc-4-piperidone, followed by the Staudinger [2+2] cycloaddition with a ketene generated in situ from acetyl chloride.

Protocol:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) and benzylamine (5.9 g, 55.2 mmol) in anhydrous toluene (150 mL).

    • Reflux the mixture for 12-16 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-benzyl imine, which is used directly in the next step without further purification.

  • Staudinger [2+2] Cycloaddition:

    • Dissolve the crude N-benzyl imine in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (7.6 g, 75.3 mmol) to the solution.

    • Slowly add a solution of acetyl chloride (4.3 g, 55.2 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water (100 mL).

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-benzyl-6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.5]nonan-1-one as a solid.

Part 3: Synthesis of this compound

The final step involves the removal of the N-benzyl protecting group via catalytic transfer hydrogenolysis to yield the target compound.

Protocol:

  • Dissolve 2-benzyl-6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.5]nonan-1-one (5.0 g, 15.1 mmol) in methanol (100 mL).

  • Add palladium on carbon (10 wt. %, 0.5 g) to the solution.

  • Add ammonium formate (9.5 g, 151 mmol) in portions to the stirred suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol (50 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Summary

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1 N-Boc-4-piperidone4-Piperidone HCl1 : 1.2 (Boc₂O)MethanolRoom Temp.20>95
2a N-Benzyl ImineN-Boc-4-piperidone1 : 1.1 (BnNH₂)TolueneReflux12-16Crude
2b N-Benzyl Protected Spiro-β-lactamN-Benzyl Imine1 : 1.1 (AcCl)DCM0 to RT1260-70
3 This compoundN-Benzyl Protected Spiro-β-lactam1 : 10 (NH₄HCO₂)MethanolReflux4-680-90

Causality and Experimental Insights

  • Stage 1: Imine Formation: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the imine formation reaction forward by removing the water byproduct. Toluene is an excellent solvent for this purpose due to its azeotropic properties with water.

  • Stage 2: Staudinger Cycloaddition: The in situ generation of ketene from acetyl chloride and triethylamine is a practical approach that avoids the handling of hazardous ketene gas. The reaction is performed at low temperatures to control the exothermic reaction and improve the selectivity of the cycloaddition. The stereochemistry of the resulting β-lactam is typically cis, although this is not a chiral center in the target molecule.

  • Stage 3: Deprotection: Catalytic transfer hydrogenolysis using ammonium formate as the hydrogen source is a mild and efficient method for removing the N-benzyl group.[3] This method is often preferred over using hydrogen gas, especially for smaller-scale laboratory preparations, due to its operational simplicity and safety.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. This versatile building block can be further functionalized at the secondary amine of the β-lactam ring, offering a gateway to a diverse range of novel spirocyclic compounds for drug discovery programs. The presented methodology is based on well-established chemical transformations and provides a solid foundation for researchers in the field.

References

Step-by-Step Protocol for Boc Deprotection of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical conditions and its facile, clean removal under acidic conditions.[1] This application note provides a detailed, step-by-step protocol for the acidic deprotection of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane to yield 1-oxo-2,6-diazaspiro[3.5]nonane. This spirocyclic lactam is a valuable building block in medicinal chemistry, and a reliable deprotection protocol is critical for its utilization in drug discovery and development programs.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and methods for reaction monitoring and product characterization. Two common and effective acidic reagents, Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane, will be discussed.[2][3][4]

Reaction Mechanism and Rationale

The acidic deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism.[5]

  • Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[5]

  • Carbocation Formation: The protonated Boc group undergoes cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[5]

  • Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).

The evolution of carbon dioxide is a visual indicator that the reaction is proceeding.[5] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system to allow for the safe release of the gas.

Visualization of the Experimental Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_dissolve Dissolve 6-Boc-1-oxo-2,6- diazaspiro[3.5]nonane in anhydrous DCM prep_cool Cool solution to 0 °C (Ice Bath) prep_dissolve->prep_cool Ensure complete dissolution reac_add Add TFA or HCl in Dioxane dropwise prep_cool->reac_add Control initial exotherm reac_stir Stir at room temperature (Monitor by TLC/LC-MS) reac_add->reac_stir Allow to warm to RT work_evap Concentrate under reduced pressure reac_stir->work_evap Upon reaction completion work_precip Precipitate salt with diethyl ether work_evap->work_precip To obtain solid salt work_filter Isolate product by vacuum filtration work_precip->work_filter work_dry Dry the product under vacuum work_filter->work_dry anal_nmr Characterize by NMR (¹H, ¹³C) work_dry->anal_nmr anal_ms Confirm mass by Mass Spectrometry work_dry->anal_ms

Caption: Workflow for Boc deprotection of this compound.

Detailed Experimental Protocols

Two primary protocols are presented below. The choice between TFA and HCl in dioxane often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups. TFA salts can sometimes be oily, while HCl salts are often crystalline solids.[3] For diazaspiro[3.3]heptane systems, which are structurally related, TFA has been shown to be effective for deprotection where HCl may cause ring-opening.[6]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method.[2]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to moderate any potential exotherm upon addition of the strong acid.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equiv, typically a 1:1 v/v mixture of DCM:TFA) dropwise to the stirred solution.[7] An immediate bubbling (CO2 evolution) should be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product will be significantly more polar than the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.[7]

  • Precipitation and Isolation: To the resulting residue, add anhydrous diethyl ether to precipitate the 1-oxo-2,6-diazaspiro[3.5]nonane trifluoroacetate salt.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and often yields a crystalline hydrochloride salt, which can be easier to handle and purify.[3][4]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary, then dilute with 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, if a precipitate has formed, it can be collected directly by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude salt can be triturated or recrystallized from an appropriate solvent system (e.g., methanol/diethyl ether) to improve purity.

  • Drying: Dry the purified 1-oxo-2,6-diazaspiro[3.5]nonane hydrochloride salt under high vacuum.

Quantitative Data Summary

ParameterProtocol 1 (TFA)Protocol 2 (HCl in Dioxane)
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane (optional co-solvent)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-3 hours1-4 hours
Typical Yield >95% (as TFA salt)>95% (as HCl salt)

Analytical Characterization

To confirm the successful deprotection and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method. Successful deprotection is confirmed by the disappearance of the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm in the ¹H NMR spectrum, and the disappearance of the quaternary and methyl carbon signals of the Boc group in the ¹³C NMR spectrum. New signals corresponding to the N-H protons of the ammonium salt will appear.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deprotected product. The expected mass for the free base 1-oxo-2,6-diazaspiro[3.5]nonane (C₇H₁₂N₂O) is approximately 140.10 g/mol .

  • Thin-Layer Chromatography (TLC): A quick method to monitor the reaction progress. The deprotected amine salt is significantly more polar and will have a much lower Rf value than the Boc-protected starting material.

Safety and Handling Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for small volumes), safety goggles, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][9]

  • 4M HCl in Dioxane is also corrosive and toxic. Dioxane is a suspected carcinogen. All handling should be performed in a chemical fume hood with appropriate PPE.

  • The deprotection reaction releases carbon dioxide , which can cause pressure buildup. Ensure the reaction vessel is not sealed.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a well-ventilated fume hood.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure the starting material and solvents are anhydrous, as water can interfere with the reaction.

  • Oily Product (TFA salt): If the TFA salt is obtained as an oil, try triturating with cold diethyl ether or another non-polar solvent to induce solidification. Alternatively, consider converting it to the HCl salt.

  • Purification Challenges: If the final product is not pure, recrystallization or purification by column chromatography on silica gel (if the free base is generated through a basic work-up) may be necessary. Note that handling the free spirodiamine may be challenging due to its polarity and potential water solubility.

Conclusion

The acidic deprotection of this compound is a robust and high-yielding transformation that can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane. The choice of reagent will depend on the specific requirements of the subsequent synthetic steps and the desired physical form of the product. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently produce the deprotected 1-oxo-2,6-diazaspiro[3.5]nonane salt, a key intermediate for further chemical exploration.

References

Functionalization of the Secondary Amine in 1-oxo-2,6-diazaspiro[3.5]nonane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, often leading to improved target specificity, metabolic stability, and physicochemical properties. Among these, the 1-oxo-2,6-diazaspiro[3.5]nonane core represents a particularly attractive building block. The presence of a lactam moiety and a secondary amine provides two orthogonal points for diversification, enabling the exploration of a vast chemical space. This guide provides a detailed exploration of the selective functionalization of the secondary amine at the 6-position of the 1-oxo-2,6-diazaspiro[3.5]nonane scaffold, offering field-proven insights and detailed protocols for N-acylation, N-alkylation, and N-sulfonylation reactions.

Strategic Considerations for Functionalization

The secondary amine in the 1-oxo-2,6-diazaspiro[3.5]nonane is a versatile nucleophile, amenable to a variety of transformations. The choice of reaction conditions is paramount to ensure selective functionalization at the nitrogen atom, avoiding potential side reactions with the lactam carbonyl. Generally, the reactions are carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The selection of the base, solvent, and temperature is critical and will be dictated by the nature of the electrophile and the desired product.

N-Acylation: Forging Amide Bonds for Enhanced Potency and Selectivity

The introduction of an acyl group to the secondary amine is a common strategy to modulate the biological activity of a lead compound. The resulting amide bond can participate in key hydrogen bonding interactions within a biological target, leading to enhanced potency and selectivity.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a general and robust method for the N-acylation of 1-oxo-2,6-diazaspiro[3.5]nonane using a variety of acyl chlorides.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve 1-oxo-2,6-diazaspiro[3.5]nonane and a hindered base (e.g., DIPEA) in an aprotic solvent (e.g., DCM or THF). B Cool the mixture to 0 °C in an ice bath. A->B C Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution. B->C D Allow the reaction to warm to room temperature and stir for 2-12 hours. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Quench the reaction with saturated aqueous NaHCO3 solution. E->F G Extract the aqueous layer with DCM or EtOAc. F->G H Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Workflow for N-acylation using acyl chlorides.

Detailed Steps:

  • In a round-bottom flask, dissolve 1-oxo-2,6-diazaspiro[3.5]nonane (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M concentration).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Base: A hindered amine base like DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent hydrolysis of the acyl chloride.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.

Acyl ChlorideBaseSolventTime (h)Typical Yield (%)
Acetyl chlorideDIPEADCM285-95
Benzoyl chlorideDIPEATHF490-98
4-Fluorobenzoyl chlorideEt₃NDCM388-96

N-Alkylation: Introducing Lipophilic Moieties and Modulating Basicity

N-alkylation is a powerful tool to introduce alkyl or aryl groups, which can significantly impact a compound's lipophilicity, basicity, and overall pharmacokinetic profile.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol outlines a standard procedure for the N-alkylation of 1-oxo-2,6-diazaspiro[3.5]nonane with various alkyl halides.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification A Combine 1-oxo-2,6-diazaspiro[3.5]nonane, alkyl halide (1.2 eq.), and a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent (e.g., DMF or ACN). B Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. A->B C Monitor the reaction progress by TLC or LC-MS. B->C D Cool the reaction to room temperature and filter off the base. C->D E Dilute the filtrate with water and extract with EtOAc. D->E F Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. E->F G Purify the crude product by flash column chromatography. F->G

Caption: Workflow for N-alkylation using alkyl halides.

Detailed Steps:

  • To a solution of 1-oxo-2,6-diazaspiro[3.5]nonane (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (0.2 M concentration), add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective in deprotonating the secondary amine and are easily removed by filtration.

  • Solvent: Polar aprotic solvents like DMF and ACN are excellent for Sₙ2 reactions, promoting the alkylation process.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl iodideK₂CO₃ACN60480-90
Benzyl bromideCs₂CO₃DMF801275-85
Ethyl bromoacetateK₂CO₃ACN70870-80

N-Sulfonylation: Crafting Stable and Bioactive Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its chemical stability and ability to act as a hydrogen bond acceptor. N-sulfonylation of the spirocyclic amine can lead to compounds with a wide range of biological activities.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

This protocol provides a reliable method for the synthesis of N-sulfonylated derivatives of 1-oxo-2,6-diazaspiro[3.5]nonane.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve 1-oxo-2,6-diazaspiro[3.5]nonane and a base (e.g., pyridine or Et3N) in an aprotic solvent (e.g., DCM or THF). B Cool the mixture to 0 °C in an ice bath. A->B C Slowly add the sulfonyl chloride (1.1 eq.) in solution or as a solid portion-wise. B->C D Allow the reaction to warm to room temperature and stir for 2-16 hours. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or dilute HCl. E->F G Extract the aqueous layer with DCM or EtOAc. F->G H Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Workflow for N-sulfonylation using sulfonyl chlorides.

Detailed Steps:

  • In a round-bottom flask, dissolve 1-oxo-2,6-diazaspiro[3.5]nonane (1.0 eq.) and a suitable base such as pyridine or triethylamine (Et₃N) (2.0 eq.) in anhydrous DCM or THF (0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous HCl solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated product.

Causality Behind Experimental Choices:

  • Base: Pyridine or triethylamine are commonly used bases that also act as catalysts in some cases.

  • Solvent: Aprotic solvents are essential to prevent the hydrolysis of the sulfonyl chloride.

  • Temperature: Initial cooling is employed to manage the exothermicity of the reaction.

Sulfonyl ChlorideBaseSolventTime (h)Typical Yield (%)
p-Toluenesulfonyl chloridePyridineDCM1280-90
Methanesulfonyl chlorideEt₃NTHF485-95
Dansyl chlorideEt₃NDCM675-85

Characterization of Functionalized Products

The successful synthesis of the N-functionalized 1-oxo-2,6-diazaspiro[3.5]nonane derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the products. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced acyl, alkyl, or sulfonyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, providing further evidence of their identity.

  • Chromatography: TLC and LC-MS are invaluable for monitoring the reaction progress and assessing the purity of the final products.

Conclusion and Future Directions

The 1-oxo-2,6-diazaspiro[3.5]nonane scaffold presents a wealth of opportunities for the development of novel therapeutic agents. The protocols detailed in this guide provide a solid foundation for the selective functionalization of its secondary amine, enabling the synthesis of diverse libraries of compounds for biological screening. The inherent modularity of these reactions allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Future work in this area could explore more advanced C-N coupling methodologies, such as Buchwald-Hartwig amination, to introduce a wider range of aryl and heteroaryl substituents, further expanding the accessible chemical space.

Use of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Novel Scaffolds Using 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Introduction: The Value of Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, there is a persistent drive to move beyond flat, two-dimensional molecules and explore three-dimensional chemical space.[1] Spirocyclic scaffolds, which feature two rings joined at a single atom, are exemplary of this effort. Their rigid, well-defined conformations provide precise exit vectors for substituents, enabling enhanced interaction with biological targets and often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2]

The 2,6-diazaspiro[3.5]nonane framework, containing a four-membered azetidine ring and a six-membered piperidine ring, has emerged as a particularly valuable scaffold.[3] This guide focuses on a key derivative, This compound , a versatile building block designed for solid-phase synthesis (SPS). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen (N6) and a lactam at the N2-C1 position creates an orthogonal system. This allows for selective functionalization at either nitrogen, making it an ideal starting point for the construction of diverse molecular libraries aimed at accelerating drug discovery programs.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible methodology.

Core Principles for Solid-Phase Application

The utility of this compound in solid-phase synthesis (SPS) hinges on a few core principles:

  • Solid Support (Resin): The synthesis begins by anchoring a molecule to a solid polymer bead, the resin. For synthesizing molecules with a C-terminal carboxylic acid, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) is ideal.[4] Its steric bulk prevents diketopiperazine formation, and it allows the final compound to be cleaved under mild acidic conditions that leave many side-chain protecting groups intact.

  • The Boc Protecting Group: The Boc group is a cornerstone of acid-labile protection strategies.[5] It is stable to a wide range of reaction conditions but can be efficiently removed using moderate to strong acids, such as trifluoroacetic acid (TFA).[6] This differential lability is key to orthogonal synthesis, where the Boc group can be removed without cleaving the molecule from an acid-sensitive resin like 2-CTC.

  • Orthogonal Strategy: The featured building block has two distinct nitrogen atoms. The lactam nitrogen (N2) can be used for initial coupling or subsequent diversification, while the Boc-protected piperidine nitrogen (N6) is masked. After on-resin modifications, the Boc group can be removed to expose the N6 amine for further functionalization, creating a branching point for library synthesis.

General Synthetic Workflow

The solid-phase synthesis using this spirocyclic building block follows a logical progression from resin attachment to final product release. The workflow is designed to build complexity systematically while the compound remains attached to the solid support, simplifying purification to simple filtration and washing steps.[7]

G cluster_prep Phase 1: Preparation & Anchoring cluster_div Phase 2: Diversification cluster_final Phase 3: Cleavage & Purification Resin_Prep Resin Swelling (e.g., 2-CTC in DCM) Coupling Coupling of First Building Block (e.g., Fmoc-AA-OH) Resin_Prep->Coupling 1 Fmoc_Deprot Fmoc Deprotection (Piperidine/DMF) Coupling->Fmoc_Deprot 2 Spiro_Coupling Coupling of Spiro-Lactam (N2 position) Fmoc_Deprot->Spiro_Coupling 3 Boc_Deprot Boc Deprotection (N6) (TFA/DCM) Spiro_Coupling->Boc_Deprot 4 Diversification N6 Functionalization (Acylation, Alkylation, etc.) Boc_Deprot->Diversification 5 Cleavage Cleavage from Resin (e.g., TFE/DCM) Diversification->Cleavage 6 Purification Final Product Purification (HPLC) Cleavage->Purification 7

Caption: General workflow for solid-phase synthesis using the spiro-lactam building block.

Application Notes & Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol describes the initial preparation of the solid support and the attachment of the first building block, which will serve as the anchor point for the spirocycle. 2-Chlorotrityl chloride resin is chosen for its acid sensitivity, allowing for mild cleavage of the final product.

  • Materials: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading), Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), Dichloromethane (DCM, anhydrous), N,N-Diisopropylethylamine (DIEA), Methanol (MeOH).

  • Rationale: Swelling the resin in DCM is critical to expose the reactive sites within the polymer matrix.[7] The first amino acid is loaded using DIEA, a non-nucleophilic base, to activate the resin and scavenge the HCl byproduct without causing premature cleavage. A final capping step with methanol quenches any remaining reactive trityl chloride sites.[4]

Step-by-Step Methodology:

  • Place the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in a fritted reaction vessel.

  • Swell the resin by washing with anhydrous DCM (3 x 10 mL) for 20 minutes.

  • Drain the DCM. In a separate flask, dissolve the Fmoc-amino acid (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the amino acid solution to the resin and agitate gently for 2 hours at room temperature.

  • To cap unreacted sites, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under a high vacuum and determine the loading via Fmoc quantification.

Protocol 2: Coupling of this compound

Following the removal of the Fmoc group from the resin-bound amino acid, the spirocyclic building block is coupled via its lactam nitrogen (N2).

  • Materials: Loaded resin from Protocol 1, 20% Piperidine in DMF (v/v), this compound, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), DIEA, DMF (anhydrous).

  • Rationale: The Fmoc group is removed with a basic solution of piperidine in DMF.[8] The subsequent peptide coupling is mediated by HATU, a highly efficient activating agent that minimizes racemization, especially when combined with the hindered base DIEA. The N-H of the lactam acts as the nucleophile to form a new amide bond with the resin-bound precursor.

Step-by-Step Methodology:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat the treatment for 20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Coupling: In a separate flask, pre-activate a solution of this compound (2.0 eq) with HATU (1.95 eq) and DIEA (4.0 eq) in DMF for 5 minutes.

  • Add the activated spirocycle solution to the resin and agitate for 4-6 hours at room temperature.

  • Quality Control: Perform a Kaiser ninhydrin test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Protocol 3: On-Resin Diversification at the N6 Position

This protocol details the core diversification step. The Boc group on the N6 nitrogen is removed, and the newly exposed secondary amine is functionalized.

  • Materials: Resin from Protocol 2, 50% Trifluoroacetic acid (TFA) in DCM (v/v) with 2.5% Triisopropylsilane (TIS) as a scavenger, acylating agent (e.g., acetic anhydride) or aldehyde for reductive amination, DIEA, Sodium cyanoborohydride (NaBH₃CN).

  • Rationale: The Boc group is cleaved using a 50% TFA solution.[5][9] TIS is included as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.[10] Once deprotected, the free amine at N6 can undergo a variety of standard reactions. Acylation with an acid chloride or anhydride, or reductive amination with an aldehyde and a mild reducing agent like NaBH₃CN, are common and robust methods for diversification.

Caption: Reaction scheme for the on-resin deprotection and diversification at the N6 position.

Step-by-Step Methodology:

  • Boc-Deprotection:

    • Swell the resin in DCM (10 mL).

    • Treat with a solution of 50% TFA / 2.5% TIS in DCM for 5 minutes (pre-wash).

    • Drain and treat with a fresh solution of 50% TFA / 2.5% TIS in DCM for 30 minutes.[5]

    • Wash the resin with DCM (3x) and IPA (2x) to shrink the beads and remove residual acid, then wash with DMF (3x).

    • Neutralize the resin by treating it with 10% DIEA in DMF (2 x 5 minutes), then wash again with DMF (3x) and DCM (3x).

  • Diversification (Example: Acylation):

    • Swell the deprotected resin in DCM.

    • Add a solution of the desired acid chloride (3.0 eq) and DIEA (6.0 eq) in DCM.

    • Agitate for 2-4 hours.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x), and dry under vacuum.

Protocol 4: Final Cleavage from Resin

The final step is to release the synthesized molecule from the solid support. For a 2-CTC resin, a mildly acidic cocktail is sufficient.

  • Materials: Final functionalized resin, TFE (2,2,2-Trifluoroethanol)/DCM (1:4 v/v) or 1% TFA in DCM.

  • Rationale: The high acid lability of the 2-CTC linker allows cleavage with very mild acid, such as a TFE/DCM mixture or dilute TFA.[4] This ensures that acid-sensitive functional groups on the diversified molecule remain intact. The volatile cleavage cocktail is easily removed under reduced pressure.

Step-by-Step Methodology:

  • Swell the final resin in DCM (5 mL) for 20 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail (e.g., 20% TFE in DCM, 10 mL per gram of resin).

  • Agitate for 1 hour. Drain the solution into a collection flask.

  • Repeat the cleavage step two more times with fresh cocktail, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can then be purified by standard methods, such as reverse-phase HPLC.

Parameter Protocol 2: Coupling Protocol 3: Boc-Deprotection Protocol 4: Cleavage (2-CTC)
Primary Reagent(s) HATU / DIEA50% TFA / 2.5% TIS20% TFE in DCM
Solvent Anhydrous DMFDCMDCM
Time 4-6 hours35 minutes3 x 1 hour
Temperature Room TemperatureRoom TemperatureRoom Temperature
Workup DMF, DCM, MeOH washesDCM, IPA, DMF washes; NeutralizationEvaporation
QC Check Kaiser TestN/ALC-MS of crude product
Table 1. Summary of typical quantitative parameters for key synthetic steps.

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. Its pre-installed orthogonal protecting groups allow for a logical and efficient construction of complex molecules with defined three-dimensional structures. The protocols outlined in this guide provide a robust framework for researchers to incorporate this valuable scaffold into their discovery programs, enabling the rapid generation of novel chemical entities for biological screening. By understanding the rationale behind each step, from resin choice to cleavage conditions, scientists can troubleshoot and adapt these methods to create unique libraries of spirocycle-containing compounds.

References

Catalytic Strategies for the Synthesis of Diazaspiro[3.5]nonane Derivatives: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is insatiable. Diazaspiro[3.5]nonanes have emerged as a privileged structural motif, captivating the interest of medicinal chemists. Their rigid, spirocyclic framework, which incorporates both an azetidine and a piperidine ring, provides a unique conformational constraint. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the presence of two distinct nitrogen atoms offers rich opportunities for functionalization, enabling the exploration of diverse chemical space and the fine-tuning of physicochemical properties. This application note provides an in-depth guide to the key catalytic methodologies for synthesizing these valuable scaffolds, with a focus on the underlying principles, practical insights, and detailed experimental protocols for researchers in pharmaceutical and chemical sciences.

Core Catalytic Methodologies and Mechanistic Insights

The construction of the diazaspiro[3.5]nonane core, with its inherent steric demands and the need for precise control over protecting groups, has spurred the development of elegant catalytic solutions. We will explore several key strategies, from robust multi-step sequences to highly efficient cycloaddition reactions.

Multi-Step Synthesis Featuring Orthogonal Protection

A foundational and highly versatile approach to 2,6-diazaspiro[3.5]nonane involves a multi-step sequence that builds the two heterocyclic rings sequentially. A key advantage of this strategy is the introduction of orthogonal protecting groups on the nitrogen atoms, which is crucial for selective downstream functionalization.[1] This allows chemists to modify one nitrogen atom while the other remains protected, a critical capability in structure-activity relationship (SAR) studies.

The general workflow for this approach is depicted below:

G cluster_0 Workflow for Orthogonally Protected Diazaspiro[3.5]nonane A Start: Commercially Available Precursors B Step 1: Azetidine Ring Formation & Protection A->B Cyclization C Step 2: Introduction of Quaternary Center B->C Enolate Acylation D Step 3: Piperidine Ring Annulation C->D Reductive Amination/Cyclization F Product: Orthogonally Protected 2,6-Diazaspiro[3.5]nonane D->F Purification E Step 4: Final Deprotection/Functionalization F->E Selective Deprotection

Caption: General workflow for the multi-step synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonanes.

The causality behind this strategy lies in its reliability and control. By building the molecule step-by-step, chemists can isolate and purify intermediates, ensuring high fidelity in the final product. The use of common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) or a benzyl group allows for their selective removal under distinct chemical conditions (acidolysis for Boc, hydrogenolysis for Cbz/Bn), making this a go-to method for creating versatile building blocks.[1]

Transition Metal-Catalyzed [3+2] Cycloaddition Reactions

For a more convergent and atom-economical approach, [3+2] cycloaddition reactions represent a powerful catalytic strategy for constructing the five-membered ring portion of related spirocyclic systems, which can be conceptually adapted.[2] This method involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

A particularly relevant example is the use of azomethine ylides as 1,3-dipoles. These can be generated in situ from the thermal or catalytic ring-opening of aziridines or, more commonly, from the condensation of an α-amino acid with an aldehyde or ketone. The resulting ylide then rapidly reacts with an alkene (the dipolarophile) to form a pyrrolidine ring.

The mechanism is generally considered a concerted, pericyclic reaction, though it can be highly asynchronous. The stereochemical outcome is controlled by the geometry of the dipole and the trajectory of its approach to the dipolarophile.

G cluster_1 Mechanism of [3+2] Cycloaddition with Azomethine Ylide A α-Amino Ester + Aldehyde B Iminium Intermediate A->B Condensation C Azomethine Ylide (1,3-Dipole) B->C Deprotonation (Cat.) E Transition State C->E D Alkene (Dipolarophile) D->E F Pyrrolidine Ring (Spirocycle Precursor) E->F Concerted Cycloaddition

Caption: Mechanism of a catalytic [3+2] cycloaddition to form a pyrrolidine ring.

To synthesize a diazaspiro[3.5]nonane derivative using this logic, one could envisage a reaction between an exocyclic methylene piperidine derivative (as the dipolarophile) and an azomethine ylide generated from a suitable precursor. The catalyst, often a Lewis acid like a silver or copper salt, facilitates the formation of the ylide and can influence the stereoselectivity of the cycloaddition.

Rhodium-Catalyzed Asymmetric Cyclopropanation

While not a direct synthesis of the diazaspiro[3.5]nonane core itself, rhodium-catalyzed cyclopropanation is a premier method for creating azaspiro[n.2]alkanes, which are structurally related and highlight a powerful catalytic transformation. This reaction is exceptionally valuable for installing a spiro-cyclopropane ring, a motif of increasing interest in drug design.

The key to this reaction is the in situ generation of a rhodium carbene intermediate from a diazo compound. Dirhodium tetracarboxylate complexes, particularly those with chiral ligands, are highly effective catalysts.

Mechanism:

  • Catalyst Activation: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium carbene after the extrusion of nitrogen gas (N₂).

  • Carbene Transfer: The electrophilic carbene is then transferred to the nucleophilic double bond of an alkene.

  • Cyclopropane Formation: This transfer is a concerted process that forms the cyclopropane ring, with the stereochemistry of the alkene being retained.

The enantioselectivity of the reaction is dictated by the chiral environment created by the ligands on the dirhodium catalyst, which forces the alkene to approach the carbene from a specific face.

G cluster_2 Rhodium-Catalyzed Cyclopropanation Mechanism A Diazo Compound + [Rh₂L₄] Catalyst B Nitrogen Extrusion (N₂) A->B C Chiral Rhodium Carbene Intermediate B->C E Asymmetric Carbene Transfer C->E D Exocyclic Alkene D->E F Enantioenriched Azaspiro[n.2]alkane E->F

Caption: Key steps in the enantioselective Rh-catalyzed cyclopropanation of an exocyclic alkene.

Data Summary: Comparison of Synthetic Strategies

Methodology Catalyst/Reagents Key Advantages Potential Limitations Stereocontrol Reference
Multi-Step Synthesis Various (e.g., NaH, Pd/C, LiAlH₄)Reliable, scalable, orthogonal protectionLonger route, lower overall atom economyAchieved via chiral pool or resolution[1]
[3+2] Cycloaddition Lewis Acids (e.g., AgOAc, Cu(OTf)₂)Convergent, high atom economy, builds complexity quicklySubstrate scope can be limited, regioselectivity issuesDiastereoselectivity often good; enantioselectivity requires chiral catalysts[2]
Rh-Catalyzed Cyclopropanation Chiral Dirhodium Catalysts (e.g., Rh₂(S-p-PhTPCP)₄)High enantioselectivity, mild conditionsForms azaspiro[n.2]alkanes, not diazaspiro[3.5]nonane directlyExcellent (up to 99% ee reported for related systems)

Experimental Protocols

Representative Protocol: Multi-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

This protocol is a representative example constructed based on the synthetic strategy reported by Pudelko et al. and employs common laboratory procedures for the described transformations. Researchers should consult the original literature for precise, validated conditions.

Objective: To synthesize 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.5]nonane.

Step 1: Synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol

  • To a cooled (0 °C) solution of 1-benzyl-4-piperidone (1.0 eq) in a mixture of THF/water, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • After the addition is complete, add a 37% aqueous solution of formaldehyde (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with 1 M HCl, then basify with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

Step 2: Mesylation and Azetidine Formation

  • Dissolve the crude diol from Step 1 in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench with water and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Dissolve the resulting crude dimesylate in acetonitrile (MeCN). Add tert-butyl amine (1.5 eq) and heat the mixture to 60 °C for 12 hours to form the azetidine ring.

  • Cool the reaction, concentrate, and purify by column chromatography to yield the protected azetidine intermediate.

Step 3: Final Cyclization and Protection This conceptual step would involve further manipulation to form the final spirocycle, potentially through deprotection and a second cyclization sequence as outlined in the general strategy. The complexity of this multi-step synthesis underscores the value of the reported 53% overall yield over six steps in the original literature.[1] The key is the careful orchestration of protection, activation, and cyclization steps to build the spirocyclic core.

Conclusion and Future Outlook

The synthesis of diazaspiro[3.5]nonane derivatives is a dynamic field that leverages both classic and modern catalytic methods. The multi-step synthesis provides a robust and controllable route to orthogonally protected scaffolds, which are invaluable for systematic medicinal chemistry exploration. Concurrently, catalytic cycloaddition and cyclopropanation reactions offer elegant, efficient, and stereoselective pathways to these and related complex three-dimensional structures. As the demand for novel, drug-like molecules continues to grow, the development of new catalytic methods that offer improved efficiency, selectivity, and substrate scope for the synthesis of diazaspiro[3.5]nonanes will undoubtedly remain a high-priority area of research. These powerful synthetic tools will continue to enable drug development professionals to unlock the full potential of this privileged scaffold.

References

The Ascendance of a Spirocyclic Star: 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane as a Premier Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. This journey into three-dimensional chemical space has illuminated the profound advantages of spirocyclic systems—rigid, conformationally defined structures that offer superior spatial orientation of functional groups.[1][2] Among these, 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane has emerged as a particularly powerful building block. Its unique architecture, combining a reactive β-lactam (azetidinone) ring with a versatile piperidine moiety, provides two orthogonal points for diversification, enabling the rapid generation of compound libraries with exquisite three-dimensional complexity and favorable drug-like properties.[3][4]

This technical guide provides an in-depth exploration of this compound, detailing its strategic value, physicochemical characteristics, and field-proven protocols for its application in the synthesis of next-generation therapeutic agents.

The Strategic Advantage of the Diazaspiro[3.5]nonane Core

The incorporation of spirocyclic scaffolds is a deliberate strategy to enhance key pharmaceutical properties. By replacing flexible chains or planar rings with a spirocyclic core, chemists can achieve several critical objectives:

  • Enhanced Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom inherently increases the fraction of sp³-hybridized carbons, a metric strongly correlated with improved clinical success. This shift away from "flatland" often leads to better solubility, metabolic stability, and reduced off-target toxicity.[3]

  • Conformational Rigidity: The rigid framework locks the orientation of substituents in defined vectors, which can lead to a significant improvement in binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.[1][5]

  • Novelty and Intellectual Property: The unique shape of spirocycles allows for the exploration of novel chemical space, providing a pathway to first-in-class molecules with strong intellectual property positions.[6]

The this compound scaffold is a prime exemplar of these principles, offering a structurally novel and synthetically tractable platform for innovation.

Physicochemical Properties

A clear understanding of a building block's intrinsic properties is fundamental to rational drug design. The calculated properties of this compound are summarized below, highlighting its utility as a starting point for more complex structures.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₃PubChem
Molecular Weight 240.30 g/mol PubChem
XLogP3 0.8PubChem
Topological Polar Surface Area 55.6 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
CAS Number 1160246-71-8PubChem

Core Synthetic Strategies & Protocols

The true power of this building block lies in its two chemically distinct nitrogen atoms, which can be functionalized sequentially and orthogonally. The Boc-protected piperidine nitrogen (N6) and the azetidinone nitrogen (N2) serve as primary handles for diversification.

G cluster_0 Diversification Pathways cluster_1 Pathway A: N2 Functionalization cluster_2 Pathway B: N6 Functionalization start This compound N2_acyl N-Acylation / Alkylation of Azetidinone start->N2_acyl 1. Base (e.g., NaH) 2. R-X or R-COCl Boc_deprotect Boc Deprotection (TFA/HCl) start->Boc_deprotect prodA Diversified Product A (Boc Protected) N2_acyl->prodA prodA->Boc_deprotect Sequential Functionalization free_amine Free Amine (TFA Salt) Boc_deprotect->free_amine N6_acyl N-Acylation / Sulfonylation of Piperidine free_amine->N6_acyl R-COCl or R-SO₂Cl Base (e.g., DIPEA) prodB Diversified Product B N6_acyl->prodB

Caption: Orthogonal functionalization strategies for the scaffold.
Protocol 1: N-Acylation of the Azetidinone Nitrogen (N2)

This protocol details the acylation of the more acidic N-H bond of the β-lactam ring. This reaction is typically performed first, preserving the Boc group for subsequent removal and functionalization.

Rationale: The N-H proton of the azetidinone is significantly more acidic than a typical amide due to ring strain. A strong, non-nucleophilic base like sodium hydride (NaH) is required for complete deprotonation to form the corresponding anion, which then acts as a potent nucleophile. Anhydrous conditions are critical to prevent quenching of the base and the reactive anion.

Detailed Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Self-Validation Insight: Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N2-acylated product.

Protocol 2: Boc-Deprotection and Subsequent N-Functionalization of the Piperidine Nitrogen (N6)

This two-step protocol is fundamental for elaborating the piperidine portion of the scaffold, which is often crucial for modulating properties like solubility and for introducing key pharmacophoric elements.

Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but is selectively cleaved under strong acidic conditions.[5][7] Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group efficiently at room temperature, producing volatile byproducts (isobutylene and CO₂) that are easily removed.[8] The resulting amine is isolated as a TFA salt, which is then neutralized in situ during the subsequent acylation step using a hindered organic base like N,N-diisopropylethylamine (DIPEA).

G cluster_workflow Protocol 2: Workflow start 6-Boc-1-oxo- 2,6-diazaspiro[3.5]nonane step1 Dissolve in DCM start->step1 step2 Add TFA (20-50% v/v) Stir at RT, 1-2h step1->step2 step3 Monitor by LC-MS step2->step3 step4 Concentrate in vacuo step3->step4 intermediate Crude TFA Salt step4->intermediate step5 Dissolve in DCM/DMF intermediate->step5 step6 Add DIPEA (3.0 eq) Add R-COCl (1.2 eq) Stir at 0°C to RT step5->step6 step7 Aqueous Work-up & Extraction step6->step7 end Purified Product step7->end

Caption: Step-by-step workflow for Boc-deprotection and N-acylation.

Detailed Methodology:

Step A: Boc Deprotection

  • Reaction Setup: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) (approx. 0.2 M).

  • Acid Addition: To the stirred solution at room temperature, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Self-Validation Insight: The reaction is typically complete within 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude 1-oxo-2,6-diazaspiro[3.5]nonan-2-ium trifluoroacetate is often a viscous oil or solid and can be used in the next step without further purification.

Step B: N6-Acylation

  • Reaction Setup: Dissolve the crude TFA salt from the previous step in anhydrous DCM or DMF (approx. 0.1 M) and cool to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt and act as an acid scavenger. Stir for 10 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.2 eq) or sulfonyl chloride (1.2 eq) to the mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the final product.

Case Study: Application in KRAS G12C Inhibitors

The 2,7-diazaspiro[3.5]nonane core, a close structural analog, has been instrumental in the development of potent and selective covalent inhibitors of KRAS G12C, a critical oncogenic driver previously considered "undruggable".[6][9] In these inhibitors, the spirocyclic scaffold serves as a rigid linker, positioning an electrophilic acrylamide "warhead" to covalently bind to the mutant Cys12 residue, while other substituents on the scaffold optimize interactions within the Switch-II pocket of the protein.[10] The synthetic strategies outlined above are directly applicable to the synthesis of such advanced therapeutic candidates, demonstrating the real-world impact of this versatile building block.

Conclusion

This compound is more than just a novel scaffold; it is a strategic tool for medicinal chemists. Its inherent three-dimensionality, coupled with the capacity for orthogonal functionalization, provides an efficient and powerful platform for building complex molecules designed to interact with challenging biological targets. The robust and reproducible protocols provided herein serve as a validated starting point for researchers aiming to leverage the unique advantages of this spirocyclic building block in their drug discovery programs.

References

Crafting Chemical Diversity: A Guide to the Synthesis of Diazaspiro[3.5]nonane Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an intricate dance of design, synthesis, and evaluation. At the heart of this endeavor lies the generation of molecular diversity, a critical step in exploring the vast chemical space for compounds with desired biological activities. The diazaspiro[3.5]nonane scaffold, a rigid three-dimensional framework, has emerged as a promising starting point for the development of new drugs. Its unique conformational constraints and the presence of two modifiable nitrogen atoms offer a fertile ground for creating diverse libraries of analogs. This guide provides a comprehensive overview of the experimental procedures for constructing a library of diazaspiro[3.5]nonane analogs, from the synthesis of the core structure to the diverse functionalization strategies and high-throughput purification.

The Strategic Blueprint: Synthesis of the Core Scaffold

The journey to a diverse library begins with a robust and efficient synthesis of the core diazaspiro[3.5]nonane scaffold. A key advancement in this area is the development of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative, which allows for the selective functionalization of each nitrogen atom. A published efficient synthesis provides a reliable route to gram quantities of this versatile building block, making it amenable for library synthesis.[1]

The synthetic strategy for the orthogonally protected 2,6-diazaspiro[3.5]nonane is a multi-step process that has been optimized for scalability. While the synthesis of the 2,6-diazaspiro[3.5]nonane core was not previously published in detail, a reliable synthetic route has been developed to obtain gram quantities of this spirocyclic amine.[1] The orthogonal protection scheme, typically employing Boc and Benzyl protecting groups, is crucial for the subsequent diversification steps. The Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane), allowing for functionalization of the azetidine nitrogen. Subsequently, the benzyl group can be cleaved via hydrogenolysis to enable modification of the piperidine nitrogen.[1]

The Power of Diversity: Library Generation Strategies

With the orthogonally protected scaffold in hand, the next phase involves the systematic introduction of diverse chemical functionalities. Combinatorial chemistry provides the framework for the rapid synthesis of a large number of compounds.[2][3] Two primary strategies are employed for library synthesis: solid-phase organic synthesis (SPOS) and solution-phase parallel synthesis.

Solid-Phase Organic Synthesis (SPOS): In SPOS, the diazaspiro[3.5]nonane scaffold is attached to a solid support, such as polymer beads. This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step.[4][5] The "split-and-pool" method is a powerful SPOS technique for generating large libraries.[3]

Solution-Phase Parallel Synthesis: This technique involves running multiple reactions simultaneously in separate reaction vessels, often in 24- or 96-well plates.[6][7] While purification can be more challenging than in SPOS, solution-phase synthesis offers greater flexibility in reaction conditions and is not limited by the constraints of solid supports.

The choice between these methods depends on the specific goals of the library synthesis, the scale of the library, and the nature of the chemical transformations.

Key Diversification Reactions: Building the Analog Collection

The versatility of the diazaspiro[3.5]nonane scaffold stems from the reactivity of its two nitrogen atoms. Several robust and well-established chemical reactions can be employed to introduce a wide array of substituents.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[8] This reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[8][9]

In the context of the diazaspiro[3.5]nonane library, after selective deprotection of one of the nitrogen atoms, it can be reacted with a diverse panel of aldehydes and ketones. This introduces a wide range of alkyl and aryl substituents at that position. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine without affecting the carbonyl group of the starting material.[10]

Buchwald-Hartwig Amination: Creating Aryl and Heteroaryl Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl or heteroaryl halide or triflate.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11]

For the diazaspiro[3.5]nonane library, this reaction allows for the introduction of a vast array of aromatic and heteroaromatic moieties. After deprotection, the free amine can be coupled with a diverse set of aryl or heteroaryl halides. The reaction typically employs a palladium catalyst, a phosphine ligand (such as BINAP or DPPF), and a base.[10] The choice of ligand is crucial for the success of the reaction and has been the subject of extensive development to expand the reaction's scope and improve its efficiency.[10][12]

Navigating the Maze: Purification of the Library

The purification of a large library of compounds presents a significant challenge. High-throughput purification techniques are essential to isolate the desired products in sufficient purity for biological screening.[13]

Commonly used techniques for purifying small molecule libraries include:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating and purifying individual compounds from a library.[13] Mass-triggered fractionation can automate the collection of the target compounds.

  • Flash Chromatography: This technique is suitable for rapid, medium-scale purifications.[13]

  • Solid-Phase Extraction (SPE): SPE can be used to remove excess reagents and byproducts based on their affinity for a solid support.

  • Liquid-Liquid Extraction (LLE): Automated LLE systems can be used for the initial cleanup of library samples, particularly for removing water-soluble impurities.[1]

The choice of purification strategy will depend on the scale of the library, the purity requirements, and the physical properties of the synthesized compounds.

Data at a Glance: Structuring for Success

To effectively manage and interpret the results of a library synthesis, it is crucial to present the data in a clear and organized manner.

Table 1: Representative Building Blocks for Library Diversification

Building Block TypeExamples
Aldehydes Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Isovaleraldehyde
Ketones Acetophenone, Cyclohexanone, 2-Adamantanone, 4'-Fluoroacetophenone
Aryl/Heteroaryl Halides 4-Bromotoluene, 2-Chloropyridine, 3-Iodoanisole, 4-Fluorobromobenzene

Visualizing the Workflow: A Step-by-Step Approach

A clear visualization of the experimental workflow is essential for understanding and replicating the library synthesis process.

Library_Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_diversification Library Diversification cluster_purification Purification & Analysis Scaffold Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Deprotection_1 Selective Deprotection (e.g., Boc Removal) Scaffold->Deprotection_1 Reaction_1 Diversification Reaction 1 (e.g., Reductive Amination) Deprotection_1->Reaction_1 Deprotection_2 Selective Deprotection (e.g., Benzyl Removal) Reaction_1->Deprotection_2 Reaction_2 Diversification Reaction 2 (e.g., Buchwald-Hartwig) Deprotection_2->Reaction_2 Purification High-Throughput Purification (e.g., HPLC) Reaction_2->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library Analysis->Library

Caption: Workflow for the creation of a diazaspiro[3.5]nonane analog library.

Detailed Protocols: From Theory to Practice

The following are representative, detailed protocols for the key diversification and purification steps. These should be adapted and optimized based on the specific substrates and available equipment.

Protocol 1: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of the deprotected diazaspiro[3.5]nonane (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) in a reaction vial is added the aldehyde or ketone (1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: The reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, a reaction tube is charged with the deprotected diazaspiro[3.5]nonane (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Anhydrous toluene or dioxane is added to the reaction tube.

  • Reaction Conditions: The reaction tube is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 3: High-Throughput Purification by Mass-Triggered Preparative HPLC
  • Sample Preparation: The crude samples from the parallel synthesis are dissolved in a suitable solvent (e.g., DMSO or methanol) and filtered into a 96-well plate.

  • Analytical Method Development: A rapid analytical LC-MS method is developed to determine the retention time of the target compound in each well.

  • Preparative HPLC Setup: A preparative HPLC system equipped with a mass spectrometer and a fraction collector is used. The system is programmed with a generic gradient that is suitable for a wide range of compounds.

  • Automated Purification: The samples are injected sequentially onto the preparative column. The mass spectrometer detects the target mass, and the fraction collector is triggered to collect the corresponding peak.

  • Post-Purification Processing: The collected fractions are analyzed for purity by analytical LC-MS. Pure fractions are combined, and the solvent is removed by lyophilization or centrifugal evaporation to yield the purified compounds.

Conclusion

The creation of a diverse library of diazaspiro[3.5]nonane analogs is a systematic and powerful approach to discovering novel bioactive molecules. By combining a robust synthesis of the core scaffold with efficient diversification strategies and high-throughput purification, researchers can rapidly explore the chemical space around this promising framework. The protocols and strategies outlined in this guide provide a solid foundation for scientists and drug development professionals to embark on this exciting journey of chemical exploration, ultimately contributing to the advancement of therapeutic innovation.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Our goal is to blend established chemical principles with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for constructing the this compound core?

There are two predominant strategies for synthesizing this spiro-β-lactam framework:

  • Staudinger [2+2] Ketene-Imine Cycloaddition: This is a classic and widely used method for forming β-lactam rings.[1][2] It involves the reaction of a ketene (or a ketene precursor like an acyl chloride) with an imine. For this specific target, the key step is the cycloaddition between a ketene and a spirocyclic imine derived from a protected piperidine precursor.[3][4] The reaction proceeds through a zwitterionic intermediate before ring closure to form the four-membered lactam.[2][5]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures, including nitrogen heterocycles.[6][7] This approach would involve preparing a diene precursor containing the necessary nitrogen atoms and then using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the ring closure.[8] While versatile, this route requires careful design of the diene substrate to achieve the desired spirocyclic architecture.[9]

Below is a diagram illustrating these two conceptual pathways.

G cluster_start cluster_path1 Staudinger Pathway cluster_path2 RCM Pathway A Protected Piperidine Derivative C Imine Formation A->C Step 1a B Acyclic Diene Precursor E Ring-Closing Metathesis (e.g., Grubbs' Catalyst) B->E Step 1b D [2+2] Cycloaddition with Ketene C->D Step 2a F This compound D->F E->F

Caption: Primary synthetic routes to the target spiro-β-lactam.

Q2: Why is the tert-butyloxycarbonyl (Boc) group the preferred protecting group for this synthesis?

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, for several strategic reasons:[10]

  • Stability: It is robust and stable under a wide range of reaction conditions, including nucleophilic attack, hydrogenation, and mildly basic conditions, which are often required in multi-step syntheses.[11]

  • Mild Deprotection: The Boc group can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10] This orthogonality allows for its selective removal without disturbing other acid-labile or base-labile groups in the molecule.

  • Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying handling and purification.

  • Prevention of Side Reactions: By protecting the piperidine nitrogen, the Boc group prevents its participation in unwanted side reactions, such as acting as a nucleophile or a base during the crucial β-lactam formation step.[11][12]

Q3: What is the mechanistic basis for stereocontrol in the Staudinger cycloaddition?

The stereochemical outcome (cis vs. trans) of the β-lactam formation is determined during the ring-closure of the zwitterionic intermediate.[5] The final stereochemistry is a result of the competition between direct ring closure and isomerization of the intermediate. Several factors influence this outcome:

  • Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam.[5]

  • Reaction Temperature: Lower temperatures can often enhance stereoselectivity by favoring the kinetically controlled product over the thermodynamic one.[13]

  • Solvent: The polarity of the solvent can influence the stability and lifetime of the zwitterionic intermediate, thereby affecting the stereochemical outcome.[13]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound via the Staudinger cycloaddition pathway, which is often the more direct route.

Problem 1: Low or No Yield of the Desired Spiro-β-Lactam

A low yield is the most common challenge and can stem from multiple points in the reaction sequence.

Potential Causes & Suggested Solutions
  • Inefficient Ketene Generation:

    • Cause: If generating the ketene in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine), the reaction may be sluggish, or the ketene may not form efficiently.[2]

    • Solution: Ensure all reagents and solvents are strictly anhydrous, as moisture will rapidly quench the acyl chloride and the ketene. Use a high-quality, freshly distilled tertiary amine. Consider using a stronger, non-nucleophilic base like Proton-Sponge® if simple amines are ineffective.[5]

  • Ketene Dimerization/Polymerization:

    • Cause: Ketenes are highly reactive and prone to self-condensation, especially if their concentration builds up before reacting with the imine.[2] This is a major competing pathway.

    • Solution: Employ a slow-addition protocol. Use a syringe pump to add the acyl chloride solution dropwise to the solution containing the imine and the base over several hours.[2][14] This keeps the instantaneous concentration of the ketene low, favoring the desired bimolecular reaction with the imine.

  • Imine Instability or Hydrolysis:

    • Cause: The spirocyclic imine precursor may be unstable or susceptible to hydrolysis back to the corresponding ketone and amine, particularly in the presence of trace moisture.

    • Solution: Prepare the imine immediately before the cycloaddition reaction. Ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and flame-dried glassware.

  • Steric Hindrance:

    • Cause: The formation of a spirocyclic center is inherently challenging due to significant steric hindrance around the quaternary carbon.[3] This can dramatically slow down the rate of the desired cycloaddition.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. However, be aware this may negatively impact stereoselectivity and increase side reactions.[13] A more effective approach is often to increase the reaction time significantly (e.g., 24-48 hours) and monitor progress carefully by TLC or LC-MS.

Troubleshooting Workflow: Low Product Yield

G cluster_causes cluster_solutions Start Problem: Low Yield of Spiro-β-Lactam Cause1 Poor Ketene Formation? Start->Cause1 Cause2 Ketene Polymerization? Start->Cause2 Cause3 Imine Degradation? Start->Cause3 Cause4 High Steric Hindrance? Start->Cause4 Sol1 Use Anhydrous Conditions Verify Base Quality Cause1->Sol1 Sol2 Use Syringe Pump for Slow Acyl Chloride Addition Cause2->Sol2 Sol3 Prepare Imine In Situ Use Inert Atmosphere Cause3->Sol3 Sol4 Increase Reaction Time Monitor by TLC/LC-MS Cause4->Sol4

Caption: A logical workflow for diagnosing low-yield issues.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Potential Causes & Suggested Solutions
  • Co-elution with Starting Materials or Side Products:

    • Cause: The product may have a similar polarity to unreacted imine or side products like ketene dimers, making separation by standard column chromatography difficult.

    • Solution: Optimize your chromatography. Screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol). Consider using a different stationary phase, such as neutral or basic alumina, if the compound shows instability on silica gel.[15] Gradient elution is often more effective than isocratic elution.

  • Presence of Triethylammonium Salts:

    • Cause: If triethylamine is used as the base, the resulting triethylammonium hydrochloride salt can contaminate the crude product. While mostly water-soluble, some can be carried through into the organic phase.

    • Solution: Perform a thorough aqueous workup. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine to remove water-soluble salts. Ensure complete phase separation before drying and concentrating.

  • Product Instability:

    • Cause: The β-lactam ring can be susceptible to hydrolysis or ring-opening, especially under acidic or basic conditions or during prolonged exposure to silica gel.

    • Solution: Minimize the time the product spends on the silica gel column. Use a "flash" chromatography technique rather than a slow gravity column. Consider neutralizing the silica gel by pre-rinsing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) to prevent on-column degradation.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing the Staudinger cycloaddition for this synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Dichloromethane (DCM) or TolueneMust be anhydrous. Toluene can be used for higher temperature reactions.
Base Triethylamine (Et₃N)Should be freshly distilled. Use 1.2-1.5 equivalents.
Temperature 0 °C to Room TemperatureStart at 0 °C for the addition. Lower temperatures may improve stereoselectivity but can decrease the reaction rate.[13]
Addition Mode Slow, dropwise addition via syringe pumpCritical for minimizing ketene polymerization.[2] An addition time of 2-4 hours is recommended.
Reaction Time 12 - 48 hoursSterically hindered systems require longer reaction times. Monitor by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent hydrolysis of reagents and intermediates.

Experimental Protocols

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

This protocol outlines the in situ generation of a ketene from an acyl chloride for reaction with the spirocyclic imine.

Materials:

  • Spirocyclic imine precursor (1.0 eq)

  • Acyl chloride (e.g., chloroacetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N), freshly distilled (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Syringe pump

Procedure:

  • Under an inert atmosphere, add the spirocyclic imine (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Add the triethylamine (1.5 eq) to the flask and cool the resulting solution to 0 °C using an ice-water bath.

  • In a separate flame-dried flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM.

  • Using a syringe pump, add the acyl chloride solution dropwise to the stirred imine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[16]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Synthesis of Diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazaspiro[3.5]nonane framework represents a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an elegant solution to the challenge of "escaping flatland," offering improved physicochemical properties such as solubility and metabolic stability compared to traditional aromatic systems.[1][2] However, the synthesis of these spirocycles presents unique challenges, particularly concerning the control of yield and the management of purity. The presence of two nitrogen atoms within distinct ring systems—an azetidine and a piperidine—necessitates careful strategic planning, especially regarding selective protection and functionalization.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering common issues during the synthesis of diazaspiro[3.5]nonane derivatives. Through a combination of frequently asked questions and in-depth troubleshooting guides, we will explore the causality behind experimental choices and offer field-proven solutions to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the diazaspiro[3.5]nonane core?

A1: The construction of the diazaspiro[3.5]nonane core typically involves multi-step sequences that assemble the two heterocyclic rings around a central spirocyclic carbon. While numerous variations exist, common strategies include:

  • Cyclization of Piperidine Precursors: A widely used approach involves building a functionalized piperidine ring and then forming the azetidine ring onto it. This can be achieved through intramolecular cyclization of a precursor containing a suitable leaving group.[3]

  • [2+2] Cycloaddition Reactions: Methods like the Staudinger ketene-imine cycloaddition can be employed to form the four-membered β-lactam ring of a related azaspiro[3.5]nonan-1-one, which can then be reduced and further modified to create the diaza-scaffold.[4][5]

  • Ring-Closing Metathesis (RCM): For unsaturated analogues, RCM has proven to be a versatile tool for forming one of the rings, often utilizing a Grubbs-type catalyst.[6]

  • Intramolecular C-H Amination: Advanced methods leveraging Hofmann-Löffler-Freytag (HLF)-type reactions can form the bicyclic system in a single step by functionalizing a C-H bond within a monocyclic amine precursor.[7]

Q2: Why are protecting groups absolutely critical in diazaspiro[3.5]nonane synthesis?

A2: The two nitrogen atoms in a diazaspiro[3.5]nonane scaffold have different steric and electronic environments, leading to different reactivities. Protecting groups are essential to achieve chemoselectivity during synthetic transformations.[8][9] For instance, one might wish to alkylate the piperidine nitrogen while leaving the azetidine nitrogen untouched.

A key strategy is the use of orthogonal protecting groups , which can be removed under different, non-interfering conditions.[9] For example, a tert-butyloxycarbonyl (Boc) group, which is acid-labile, can be used to protect one nitrogen, while a benzyl (Bn) or carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, protects the other. This allows for the selective deprotection and subsequent functionalization of one amine in the presence of the other.[10][11]

Q3: What are the benefits of isolating the final diazaspiro[3.5]nonane product as a salt?

A3: While the free-base form of diazaspiro[3.5]nonanes is often a necessary intermediate, isolating the final compound as a salt (e.g., hydrochloride, oxalate, or tartrate) offers several advantages:[12][13]

  • Improved Stability and Handling: Small aliphatic diamines can be volatile, hygroscopic, or susceptible to atmospheric carbon dioxide. Converting them to a salt forms a stable, non-volatile crystalline solid that is easier to handle, weigh, and store.

  • Enhanced Purity: Salt formation is an excellent purification technique. Recrystallization of the salt can effectively remove non-basic, organic impurities that may be difficult to separate from the free base by column chromatography.[14]

  • Aqueous Solubility: For biological applications, salt forms often exhibit significantly higher aqueous solubility, which is crucial for preparing stock solutions for in vitro and in vivo assays.

Q4: Which analytical techniques are most important for characterizing my diazaspiro[3.5]nonane product?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for unambiguous structure confirmation and purity assessment.[15][16]

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Look for characteristic signals for the azetidine and piperidine ring protons, as well as signals from any protecting groups (e.g., the large singlet around 1.4 ppm for a Boc group).

    • ¹³C NMR: Confirms the carbon skeleton, including the critical spirocyclic quaternary carbon. The number of signals should match the number of unique carbons in the proposed structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity of the atoms, which is vital for distinguishing between potential isomers.[17][18]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the synthesized compound.[19]

Section 2: Troubleshooting Guide

Low yield and persistent impurities are the most common hurdles in spirocycle synthesis.[4][20] This guide uses a common synthetic sequence—reductive amination to form a key intermediate—to illustrate how to diagnose and solve frequent problems.

General Synthetic Workflow: Reductive Amination Approach

The following diagram outlines a generalized workflow for synthesizing a protected diazaspiro[3.5]nonane, highlighting the critical reductive amination step.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Downstream Processing A Protected Azetidinone (Ketone) C Imine/Iminium Intermediate A->C Condensation B Amine Nucleophile B->C D Reductive Amination Product C->D Selective Reduction E Workup & Purification (Chromatography) D->E F Further Transformations (e.g., Cyclization, Deprotection) E->F G Final Product F->G caption Fig 1. Generalized workflow for diazaspiro[3.5]nonane synthesis. G start Deprotection Fails pg_type What is the Protecting Group? start->pg_type boc Boc Group pg_type->boc Acid Labile cbz_bn Cbz or Bn Group pg_type->cbz_bn Hydrogenolysis boc_sol Ensure anhydrous conditions. Use fresh TFA or HCl in Dioxane. Increase reaction time or temperature. boc->boc_sol cbz_sol1 Is the catalyst fresh? (Pd can oxidize over time) cbz_bn->cbz_sol1 cbz_sol2 Purge system thoroughly with N₂/Ar before introducing H₂. Ensure positive H₂ pressure. cbz_sol1->cbz_sol2 Yes cbz_sol3 Are catalyst poisons present? (e.g., sulfur compounds, thiols) cbz_sol1->cbz_sol3 No cbz_sol3->cbz_sol2 No cbz_sol4 Pre-treat material with activated carbon. Increase catalyst loading (e.g., to 20 mol%). cbz_sol3->cbz_sol4 Yes caption Fig 2. Troubleshooting tree for deprotection reactions.

References

Technical Support Center: Optimization of Boc Deprotection Conditions to Avoid Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during Boc deprotection?

A1: The primary origin of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon the acid-catalyzed cleavage of the Boc group, most commonly with trifluoroacetic acid (TFA).[1][3] This electrophilic intermediate can then react with nucleophilic residues within your substrate, leading to undesired modifications.[1][3][4]

Q2: Which amino acid residues and functional groups are most susceptible to these side reactions?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] In the context of peptide synthesis, these include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[2][3][5]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][3][5]

Beyond peptides, other nucleophilic moieties such as electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[2][4]

Q3: What are scavengers and how do they function to prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation before it can react with your molecule of interest.[2][3][5] They are typically more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3][6] By intercepting the carbocation, scavengers effectively prevent the formation of alkylated side products.[3][5]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, incomplete Boc deprotection can occur. This is often due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][3][5] Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, which can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[6]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, often with a +56 Da mass shift.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1]

  • Solution: The most effective way to mitigate tert-butylation is to incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific nucleophiles present in your substrate.[1][5][6] For instance, for tryptophan-containing compounds, scavengers like triisopropylsilane (TIS) or anisole are effective.[1][5] For methionine-containing compounds, thioanisole can prevent S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1] A general-purpose and effective cocktail for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][5]

Issue 2: My Boc deprotection reaction is sluggish or incomplete, even with extended reaction times.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The stability of the Boc group can be influenced by the electronic properties of the nitrogen it is protecting.[7]

  • Solution 1: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1] Alternatively, a stronger acid system, such as hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate, can be more potent.[5][7]

  • Possible Cause 2: Steric Hindrance. The Boc-protected amine may be located in a sterically hindered environment within the molecule, making it less accessible to the acid.[1][5]

  • Solution 2: In addition to using a stronger acid system, gently warming the reaction mixture may be necessary.[3] However, be aware that increased temperature can also accelerate side reactions, so the use of an effective scavenger cocktail is crucial.[5]

  • Possible Cause 3 (Solid-Phase Peptide Synthesis): Poor Resin Swelling. If the solid support does not swell adequately, the acid cannot efficiently access all the peptide chains.[3]

  • Solution 3: Ensure that you are using a solvent that effectively swells the resin. Dichloromethane (DCM) is a common choice for polystyrene-based resins.

Issue 3: My substrate contains other acid-labile functional groups (e.g., esters, acetals, or other protecting groups like Trityl) that are being cleaved or degraded under the deprotection conditions.

  • Possible Cause: The use of strong acids like TFA or HCl is not compatible with other acid-sensitive moieties in your molecule.[7][8] This is a challenge of achieving "orthogonality" in your protecting group strategy.[9][10]

  • Solution: In such cases, alternative, milder deprotection methods are recommended.[7]

    • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[7][11]

    • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[7][12]

    • Oxalyl Chloride in Methanol: This is a very mild method that has been shown to be tolerant of acid-labile esters.[8][13]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[7][14]

Visualizing the Chemistry: Mechanisms and Solutions

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Bu+ Free_Amine R-NH2 + CO2 Carbamic_Acid->Free_Amine Decarboxylation tBu_Cation t-Bu+ tBu_Cation_Side t-Bu+ tBu_Cation_Scav t-Bu+ Nucleophile Substrate-Nu Alkylated_Product Substrate-Nu-tBu (Side Product) Nucleophile->Alkylated_Product tBu_Cation_Side->Alkylated_Product Scavenger Scavenger (e.g., TIS) Trapped_Cation Scavenger-tBu (Neutralized) Scavenger->Trapped_Cation tBu_Cation_Scav->Trapped_Cation Troubleshooting_Workflow cluster_incomplete Incomplete Reaction Solutions cluster_side Side Product Solutions Start Boc Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Troubleshoot_Incomplete Troubleshoot Incomplete Reaction Complete->Troubleshoot_Incomplete No Success Isolate Product Side_Products->Success No Troubleshoot_Side_Products Troubleshoot Side Products Side_Products->Troubleshoot_Side_Products Yes Increase_Acid Increase Acid Conc. Troubleshoot_Incomplete->Increase_Acid Increase_Time Increase Time/Temp Troubleshoot_Incomplete->Increase_Time Stronger_Acid Use Stronger Acid (e.g., HCl/dioxane) Troubleshoot_Incomplete->Stronger_Acid Add_Scavenger Add/Optimize Scavengers Troubleshoot_Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions Troubleshoot_Side_Products->Milder_Conditions

References

Troubleshooting low yields in the coupling reactions of diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common challenge in modern medicinal chemistry: achieving high yields in the palladium-catalyzed cross-coupling of diazaspiro[3.5]nonane scaffolds. These unique, three-dimensional structures are increasingly vital in drug discovery, but their inherent steric bulk and dual nitrogen reactivity present specific synthetic hurdles.[1][2] This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the System

This section addresses foundational questions about the reactivity of diazaspiro[3.5]nonanes in the context of C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination.[3][4]

Q1: Why are my yields consistently low when coupling aryl halides with 2,7-diazaspiro[3.5]nonane?

A1: Low yields with this substrate are typically rooted in a combination of factors stemming from its unique structure:

  • Steric Hindrance: The spirocyclic core is sterically demanding.[5][6] The azetidine (4-membered ring) and piperidine (6-membered ring) moieties create significant bulk around the nitrogen nucleophiles, which can impede their approach to the palladium center during the catalytic cycle.[7][8] This steric clash slows down key steps like the C-N reductive elimination, leading to incomplete conversion or catalyst decomposition.[9]

  • Differential Nitrogen Reactivity: The two nitrogen atoms in 2,7-diazaspiro[3.5]nonane exhibit different nucleophilicity and steric accessibility. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen. This can lead to mixtures of mono- and di-arylated products, making purification difficult and lowering the yield of the desired compound.

  • Suboptimal Catalyst System: Standard Buchwald-Hartwig conditions are often insufficient for such hindered substrates.[10] Success hinges on the careful selection of a palladium precatalyst, a bulky, electron-rich phosphine ligand, and a compatible base that can facilitate the reaction without causing substrate or product degradation.[11]

Q2: I am observing significant amounts of mono-arylated product. How can I drive the reaction to di-arylation?

A2: Achieving complete di-arylation requires overcoming the increased steric hindrance after the first coupling event. The mono-arylated intermediate is a significantly bulkier nucleophile than the starting diamine.

  • Increase Reagent Stoichiometry: Use a larger excess of the aryl halide (e.g., 2.2 to 2.5 equivalents) and base (e.g., 3.0 equivalents).

  • Elevate Reaction Temperature: Higher temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for the second C-N bond formation.

  • Prolong Reaction Time: Monitor the reaction closely by LC-MS. Doubly hindered couplings can be sluggish and may require extended reaction times (12-24 hours).

  • Revisit the Catalyst System: A highly active catalyst is paramount. Consider using advanced, sterically demanding phosphine ligands like tBuXPhos or BippyPhos, which are designed to promote reductive elimination from hindered complexes.[9]

Q3: My starting aryl halide is being consumed, but I'm not getting my desired product. What are the likely side reactions?

A3: The primary side reaction in these systems is often hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This occurs when the catalytic cycle is interrupted.

  • Cause: This typically happens if the reductive elimination step is slow (due to steric hindrance) or if there are sources of protic contaminants (e.g., water in the solvent or base).[12] Another competing reaction can be β-hydride elimination from the amide complex, although this is less common with secondary amines.[3]

  • Solution: Ensure rigorously anhydrous and anaerobic conditions. Use freshly dried solvents and bases. Employing a ligand that accelerates reductive elimination is the most effective strategy.[9]

Part 2: Systematic Troubleshooting Guide for Low Yields

When faced with a low-yielding reaction, a systematic approach is crucial. The following guide, accompanied by a decision-tree diagram, will help you diagnose and solve the problem.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for identifying the root cause of low coupling yields.

Troubleshooting_Workflow start Problem: Low Yield (<50%) check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents • Aryl Halide Reactivity (I > Br > OTf >> Cl) • Diazaspiro[3.5]nonane Purity • Anhydrous Base (K₃PO₄, Cs₂CO₃) • Correct Stoichiometry? check_reagents->sub_reagents check_catalyst Step 3: Re-evaluate the Catalyst System check_conditions->check_catalyst Conditions OK sub_conditions • Rigorously Anaerobic? (Degassing) • Truly Anhydrous Solvent? • Temperature Appropriate? • Sufficient Reaction Time? check_conditions->sub_conditions solution_found Solution: Optimized Protocol check_catalyst->solution_found System Optimized sub_catalyst • Is the Ligand Bulky/Electron-Rich?  (e.g., Buchwald ligands) • Is the Pd Precatalyst Active? • Is the Base Choice Optimal? check_catalyst->sub_catalyst

Caption: A decision tree for troubleshooting low-yield diazaspiro[3.5]nonane couplings.

Step 1: In-Depth Reagent & Stoichiometry Check
  • Question: Could my reagents be the issue?

    • Purity of Diazaspiro[3.5]nonane: The diamine should be pure and free of any residual acid from its salt form. If starting from a hydrochloride or trifluoroacetate salt, ensure complete neutralization and removal of water before use.

    • Aryl Halide Reactivity: Remember the standard reactivity trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[12] Coupling aryl chlorides is significantly more challenging and requires a highly active catalyst system, often a "second-generation" or "third-generation" Buchwald ligand.[9]

    • Base Quality: The base is a critical component.[13][14][15] Weak or wet bases can lead to failed reactions. Use high-purity, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium tert-butoxide (NaOtBu) are also common but can promote side reactions with sensitive functional groups.

Step 2: Scrutinizing Reaction Conditions
  • Question: Are my reaction conditions truly optimal?

    • Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen.[12] Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that solvents are properly degassed (e.g., via sparging with argon for 15-30 minutes or through freeze-pump-thaw cycles).

    • Solvent Choice: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are excellent choices. Avoid solvents like DMF if possible, as they can decompose at high temperatures and interfere with the catalyst.[16]

    • Temperature and Time: For hindered couplings, higher temperatures are often necessary to facilitate the final reductive elimination step. Start at 80 °C and consider increasing to 100-110 °C if conversion is slow. Monitor the reaction over a 24-hour period before concluding it has failed.

Step 3: Re-evaluating the Catalyst System

The choice of ligand is the most critical parameter for success in challenging cross-coupling reactions.[9][11][17]

  • Question: Is my catalyst system powerful enough for this hindered substrate?

    • The Role of the Ligand: The phosphine ligand stabilizes the palladium center, promotes oxidative addition, and, most importantly, facilitates the difficult C-N reductive elimination step. For sterically hindered amines like diazaspiro[3.5]nonanes, bulky and electron-rich biarylphosphine ligands are essential.

    • Recommended Ligands: Standard ligands like PPh₃ are ineffective. You must use specialized ligands designed for challenging couplings.

Ligand Structure Type Key Strengths for Diazaspiro[3.5]nonane Coupling Recommended Pd Precatalyst
XPhos DialkylbiarylphosphineExcellent general-purpose ligand for hindered amines. Promotes fast reductive elimination.Pd₂(dba)₃ or XPhos Pd G3/G4
tBuXPhos DialkylbiarylphosphineEven greater steric bulk than XPhos. Ideal for extremely hindered substrates or for coupling aryl chlorides.Pd₂(dba)₃
RuPhos DialkylbiarylphosphineOften effective when other ligands fail, particularly for heteroaromatic halides.Pd₂(dba)₃ or RuPhos Pd G3/G4
BippyPhos DiphosphineBidentate ligand that has shown high efficacy for coupling aliphatic amines.[9][Pd(allyl)Cl]₂
  • Palladium Precatalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are common, using modern "G3" or "G4" precatalysts (e.g., XPhos Pd G3) is highly recommended. These catalysts are air-stable, more active, and form the active Pd(0) species more reliably.[18]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism highlights the importance of ligand choice. The ligand's steric bulk is crucial for promoting the final, yield-determining reductive elimination step.

Catalytic_Cycle cluster_0 pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X ox_add Oxidative Addition amine_complex [Ar-Pd(II)L₂(Amine)]⁺X⁻ pd2_complex->amine_complex Amine lig_assoc Amine Coordination amido_complex Ar-Pd(II)L₂(Amido) amine_complex->amido_complex -HB⁺X⁻ deprotonation Deprotonation (Base) amido_complex->pd0 product Ar-Amine (Product) amido_complex->product red_elim_node <-- This step is often rate-limiting for hindered substrates. A bulky ligand (L) is essential to promote this step. red_elim Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.

Part 3: Recommended Experimental Protocol

This self-validating protocol provides a robust starting point for the N-arylation of 2,7-diazaspiro[3.5]nonane with an aryl bromide.

Protocol 1: General Procedure for Buchwald-Hartwig Coupling

Materials:

  • 2,7-Diazaspiro[3.5]nonane (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.05 mmol, 1.05 equiv for mono-arylation; 2.2 mmol for di-arylation)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol for mono-arylation; 2.8 mmol for di-arylation)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup (In a Glovebox): To a flame-dried Schlenk tube or reaction vial, add the Pd₂(dba)₃, XPhos, and NaOtBu.

  • Reagent Addition: Add the 2,7-diazaspiro[3.5]nonane and the aryl bromide to the vial.

  • Solvent Addition: Add the anhydrous, degassed toluene. Seal the vial or flask with a septum cap.

  • Reaction Execution: Remove the vessel from the glovebox. Place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Periodically take a small aliquot (under inert atmosphere if possible), dilute it with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to monitor the consumption of starting material and the formation of mono- and di-arylated products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[16] Note that the basic nature of the product may require adding a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.

References

Analytical methods for detecting impurities in 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and identifying impurities in this critical pharmaceutical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and validate your own analytical methods effectively.

Impurity profiling is a mandatory step in the manufacturing of pharmaceutical products, as even trace amounts of unwanted chemicals can impact the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1][2][3] This guide provides a structured approach to developing robust analytical methods for this compound, focusing on the most common and powerful techniques employed in the industry.

Frequently Asked Questions (General)

Q1: Why is impurity profiling for this compound so important?

A1: this compound is a key building block in the synthesis of more complex pharmaceutical compounds. The purity of this intermediate directly affects the quality and safety of the final drug product.[2][4] Regulatory bodies like the FDA and EMA, following ICH guidelines, have stringent requirements for the identification and quantification of impurities above certain thresholds (typically >0.05% to 0.1%).[5] Identifying impurities helps to understand and optimize the synthetic process to minimize their formation and to assess any potential toxicological risks.[2]

Q2: What are the likely impurities I should be looking for?

A2: The impurity profile is intrinsically linked to the synthetic pathway.[2][6] While the specific route for your material may vary, common impurities can be categorized as:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Formed from side reactions, such as isomeric products or results of over-reaction.[6]

  • Degradation Products: Resulting from the breakdown of the main compound under specific storage or stress conditions (e.g., hydrolysis of the Boc group or lactam ring).[2]

Q3: Which analytical techniques are most suitable for this compound?

A3: A multi-technique, or orthogonal, approach is always recommended for comprehensive impurity profiling.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying non-volatile impurities.[7] Given the polarity of the target molecule, a reversed-phase method is most common.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and semi-volatile impurities, such as residual solvents or certain starting materials.[1][8] However, the thermal lability of the Boc-protecting group must be considered.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the definitive structural elucidation of unknown impurities that have been isolated.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities without prior isolation.[2][5][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of impurities in pharmaceutical intermediates.[6][7] A well-developed HPLC method must be specific, accurate, precise, and robust, according to ICH Q2(R1) guidelines.[12][13]

HPLC Troubleshooting & FAQs

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's polarity.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is recommended. Using a buffer (e.g., 10-20 mM ammonium formate or phosphate) in the aqueous phase, adjusted to a slightly acidic pH (e.g., 3.0-4.0), can significantly improve peak shape by protonating the secondary amine and suppressing silanol interactions.[14]

  • Detection: UV detection at a wavelength around 210-220 nm is suitable, as the molecule lacks a strong chromophore but will absorb in the low UV range due to its amide (lactam) and carbamate groups.

Q2: My main peak is tailing significantly. What's the cause and how do I fix it?

A2: Peak tailing is a common issue, especially for basic compounds on silica-based columns.[14]

  • Cause: The secondary amine in the spirocyclic ring can interact with acidic silanol groups on the surface of the C18 packing material. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to be 2-3 units below the pKa of the amine. This ensures the amine is fully protonated and less likely to interact with silanols.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes tailing for basic compounds.[15]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol groups.[14]

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[16]

Q3: My retention times are drifting between injections. What should I check?

A3: Drifting retention times compromise the precision of your method.

  • Cause & Solution Workflow: The issue is often systemic rather than a faulty column.[16] Before blaming the column, systematically check other components.[16] Ensure the mobile phase is fresh, well-mixed, and properly degassed. Verify that the column is fully equilibrated with the starting mobile phase conditions, which can sometimes take 10-20 column volumes. Check for temperature fluctuations in the lab environment or use a column thermostat for stable operation. Finally, confirm the pump is delivering a consistent flow rate and mobile phase composition.[17]

HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues.

Protocol 1: RP-HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[1][8] Its high sensitivity and the structural information from the mass spectrometer make it ideal for identifying unknown peaks.

GC-MS Troubleshooting & FAQs

Q1: Can I analyze this compound directly with GC-MS?

A1: Direct analysis is challenging. The tert-butoxycarbonyl (Boc) protecting group is thermally labile and can cleave in a hot GC inlet, leading to the detection of the deprotected species or other degradation products rather than the parent compound. This can make quantification unreliable. However, GC-MS is excellent for detecting volatile impurities like:

  • Residual synthesis solvents (e.g., dichloromethane, ethyl acetate).

  • Volatile starting materials or reagents.

Q2: I see a peak that isn't in my commercial mass spectral library. How can I identify it?

A2: Library matching is a great first step, but it's not foolproof, especially for novel impurities.[18]

  • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS (like GC-QTOF) provides a highly accurate mass measurement of the molecular ion and its fragments.[1] This allows you to determine the elemental composition, which is a massive clue to the structure.

  • Chemical Ionization (CI): Standard Electron Ionization (EI) can cause extensive fragmentation, sometimes eliminating the molecular ion. Soft ionization techniques like CI often preserve the molecular ion, giving you the molecular weight of the unknown impurity.[18]

  • Fragmentation Pattern Interpretation: Manually interpret the fragmentation pattern. Look for characteristic losses (e.g., loss of 56 for t-butyl from a Boc group, loss of water, etc.) and compare them to the structure of your main compound and suspected by-products.

Protocol 2: GC-MS Headspace Analysis for Residual Solvents
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 200 °C (split injection, ratio 10:1).

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

Impurity Identification Workflow (GC/LC-MS)

MS_Identification Start Unknown Peak Detected in Chromatogram Data_MS Acquire Mass Spectrum (MS1) Start->Data_MS Data Data Process Process Decision Decision Result Result Process_Library Search Commercial/ In-House Libraries Data_MS->Process_Library Decision_Match Match Found? Process_Library->Decision_Match Result_Tentative Tentative ID Decision_Match->Result_Tentative Yes Data_HRMS Acquire High Resolution Accurate Mass Data Decision_Match->Data_HRMS No Process_Formula Generate Elemental Formula Data_HRMS->Process_Formula Data_MSMS Acquire MS/MS Fragmentation Data Process_Formula->Data_MSMS Process_Fragments Interpret Fragmentation & Propose Structures Data_MSMS->Process_Fragments Process_Compare Compare Proposed Structures with Synthesis Route Process_Fragments->Process_Compare Result_Proposed Proposed Structure Process_Compare->Result_Proposed Result_Confirmed Confirmed Structure Result_Proposed->Result_Confirmed Confirm with Reference Standard

Caption: Workflow for identifying unknown impurities using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[9] While not a primary tool for routine quantification, it is essential for characterizing unknown impurities found by other methods.

NMR FAQs

Q1: How can ¹H NMR help me assess the purity of my sample?

A1: The ¹H NMR spectrum of your purified this compound reference standard provides a unique fingerprint. By comparing the spectrum of a new batch to this standard, you can quickly spot unexpected signals. The integral of an impurity peak, relative to the integral of a known proton signal from the main compound, can give a semi-quantitative estimate of its concentration.

Q2: I've isolated an impurity. What NMR experiments should I run to determine its structure?

A2: A suite of 1D and 2D NMR experiments is necessary for full characterization.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via coupling constants).

  • ¹³C NMR (with DEPT): Shows the number of unique carbon atoms and classifies them as CH, CH₂, or CH₃.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton.[10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on chemical shift principles. Actual values may vary depending on solvent and other conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
tert-Butyl (CH₃)~1.45 (s, 9H)~28.5
tert-Butyl (Quat C)-~80.0
Carbamate C=O-~155.0
Lactam C=O-~170.0
Piperidine CH₂ (adjacent to N-Boc)~3.4 - 3.6 (m, 4H)~45.0
Azetidinone CH₂~3.0 - 3.2 (m, 2H)~48.0
Spirocyclic C-~60.0
Lactam NH~7.0 - 8.0 (br s, 1H)-

References

Technical Support Center: Solubility Enhancement for Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.5]nonane derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers to address the common and complex solubility challenges encountered during your experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Foundational Understanding & Initial Troubleshooting

Question: My diazaspiro[3.5]nonane derivative shows very poor aqueous solubility. What are the underlying physicochemical reasons, and where should I begin my investigation?

Answer:

The poor aqueous solubility of diazaspiro[3.5]nonane derivatives typically stems from a combination of two key factors: a rigid, often lipophilic scaffold and high crystal lattice energy. The spirocyclic core imparts significant rigidity, which can lead to highly ordered and stable crystal packing. A large amount of energy is then required to break this crystal lattice apart for the molecule to be solvated by water.

Your initial troubleshooting should focus on characterizing the compound's fundamental properties to guide your strategy selection.

Your First Steps: Foundational Analysis

  • Determine the pKa: The diazaspiro[3.5]nonane core contains two basic nitrogen atoms. Knowing their pKa values is critical. This will determine the pH range in which the compound is ionized, as the ionized form is generally much more soluble in water.

  • Measure Baseline Solubility: Establish the compound's intrinsic solubility (S₀) in purified water and its solubility across a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand its pH-dependent solubility profile.[1] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2]

  • Assess Solid-State Properties: Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Differential Scanning Calorimetry (DSC) will help you determine the melting point and assess its crystalline stability. A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility.

This initial data will guide your choice of solubility enhancement strategy, as illustrated in the workflow below.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Implementation & Optimization Start Poorly Soluble Diazaspiro[3.5]nonane Derivative pKa Determine pKa & pH-Solubility Profile Start->pKa SolidState Analyze Solid State (XRPD, DSC) Start->SolidState Decision Is the compound ionizable at physiological pH? pKa->Decision Salt Chemical Modification: Salt Formation Prodrug Approach Decision->Salt  Yes (pKa suggests ionization) Formulation Formulation Approach: Solid Dispersion Cyclodextrin Complex Nanosuspension Decision->Formulation  No / Insufficient (Neutral or weakly basic) SaltScreen Perform Salt Screening Salt->SaltScreen ProdrugDesign Design Prodrug Moiety Salt->ProdrugDesign PolymerScreen Screen Polymers/Carriers for Solid Dispersion Formulation->PolymerScreen CDScreen Screen Cyclodextrin Types Formulation->CDScreen

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 2: Chemical Modification Strategies

This section focuses on altering the molecule itself to improve solubility. Given the basic nitrogens in the diazaspiro[3.5]nonane core, these are often the most direct and effective methods.

Question: How can I leverage the basic nitrogens in my compound to improve its solubility through salt formation?

Answer:

Salt formation is a highly effective and widely used strategy for increasing the solubility of ionizable compounds.[3][4] For a weakly basic compound like a diazaspiro[3.5]nonane derivative, reacting it with an acid to form a salt can dramatically increase aqueous solubility.[5] The resulting salt is an ionic species that more readily interacts with polar water molecules compared to the neutral, often more crystalline, free base. Approximately 50% of marketed drugs exist in salt forms, highlighting the success of this approach.[4]

Causality Behind the Choice:

  • The pKa Rule: A stable salt can generally be formed if the difference between the pKa of the basic drug and the pKa of the acidic counter-ion (ΔpKa) is greater than 3.[6] This ensures a high degree of proton transfer and a stable ionic interaction.

  • Mechanism of Solubility Increase: The salt form dissociates in water into the protonated (charged) drug molecule and the counter-ion. This charged form has significantly higher aqueous solubility than the neutral form.[7]

Troubleshooting Guide: Salt Formation

Issue EncounteredProbable Cause & ExplanationRecommended Action
No stable salt forms. Low pKa of the base: If the nitrogens are not sufficiently basic (pKa too low), proton transfer will be incomplete (ΔpKa < 3).Select a stronger acid counter-ion. If this fails, salt formation may not be a viable primary strategy. Consider co-crystal formation or formulation approaches.[6]
Salt is hygroscopic. The chosen counter-ion may have a high affinity for water, leading to moisture uptake and potential physical instability.Screen a wider range of counter-ions. Counter-ions like mesylate or tosylate are often less hygroscopic than hydrochloride.[5]
Salt disproportionates in solution. If the pH of the solution rises above the pKa of the drug, the salt can convert back to the less soluble free base and precipitate out. This is a common issue in the neutral pH of the small intestine.Select a salt form where the counter-ion helps maintain a lower pH microenvironment. Alternatively, consider formulation strategies that protect the salt, such as enteric coating.
Common Ion Effect. If the salt is administered in a medium that already contains the counter-ion (e.g., a hydrochloride salt in the stomach's HCl), solubility can be suppressed.[6]Be aware of the intended administration route. For oral drugs, consider salts other than hydrochloride, such as maleate or fumarate.[5]

Experimental Protocol: Small-Scale Salt Screening

  • Solubilize the Free Base: Dissolve a known amount (e.g., 50 mg) of your diazaspiro[3.5]nonane derivative in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

  • Add Counter-Ion: Add a stoichiometric equivalent (1.0 eq) of the selected acid (e.g., HCl, H₂SO₄, methanesulfonic acid) either neat or as a solution in the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no precipitate forms, try cooling in an ice bath or using an anti-solvent (like MTBE or heptane) to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Analyze the solid using XRPD to confirm a new crystalline form and DSC to determine the melting point.

  • Measure Solubility: Determine the aqueous solubility of the new salt form using the shake-flask method and compare it to the free base.

Question: My compound is a neutral or very weakly basic derivative, making salt formation difficult. How can a prodrug strategy help?

Answer:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body (in vivo) through enzymatic or chemical reactions.[8] For improving solubility, the prodrug approach involves attaching a highly polar, water-solubilizing promoiety to the parent drug.[9]

Causality Behind the Choice:

For a diazaspiro[3.5]nonane derivative, one of the secondary amine groups can be temporarily derivatized. This is particularly useful if the amine itself is critical for pharmacological activity but you need to mask it for delivery.

  • Mechanism of Action: A common and highly effective strategy is to create a phosphate ester prodrug.[8] The phosphate group is highly ionizable and water-soluble at physiological pH. In the body, endogenous enzymes like alkaline phosphatases can cleave the phosphate group, regenerating the active parent amine.[10]

  • Application: An N-phosphonooxymethyl derivative can be synthesized, which has been shown to increase the aqueous solubility of a loxapine free base by over 15,000-fold at pH 7.4.[10] Another approach involves creating amide prodrugs by linking to amino acids, which can also significantly improve solubility.[8][11]

Caption: General scheme for an N-phosphonooxymethyl prodrug approach.

Section 3: Formulation-Based Strategies

If chemical modification is not desired or insufficient, formulation strategies that alter the drug's physical state or environment can be employed.

Question: What is a solid dispersion, and when should I consider it for my diazaspiro[3.5]nonane derivative?

Answer:

A solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[12][13] The primary goal is to reduce the drug's particle size to the molecular level and convert it from a stable crystalline form to a higher-energy, more soluble amorphous form.[14][15]

Causality Behind the Choice:

  • Disruption of Crystal Lattice: This technique is ideal for highly crystalline compounds with high melting points, which is common for rigid structures like diazaspiro[3.5]nonanes. By dispersing the drug molecules within a hydrophilic polymer matrix (like PVP, HPMC, or PEGs), you prevent them from packing into a stable crystal lattice.[12][16]

  • Enhanced Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, allowing for faster dissolution when it comes into contact with aqueous fluids.[12]

Troubleshooting Guide: Solid Dispersions

Issue EncounteredProbable Cause & ExplanationRecommended Action
Drug recrystallizes during storage. The amorphous state is thermodynamically unstable. Over time, especially under high humidity or temperature, molecules can regain mobility and revert to the more stable crystalline form.Select a polymer with a high glass transition temperature (Tg) that has strong interactions (e.g., hydrogen bonding) with your drug to inhibit molecular mobility.[13]
Poor dissolution improvement. Poor choice of carrier: The drug and polymer may not be miscible, leading to phase separation instead of a true molecular dispersion.Screen a variety of polymers. Use techniques like DSC to look for a single Tg, which indicates good miscibility.
Difficulty with manufacturing method. Thermal degradation: If using the melting/hot-melt extrusion method, the drug may degrade at the required processing temperatures.Use the solvent evaporation method, which is performed at lower temperatures.[16] Ensure you select a solvent in which both the drug and the polymer are soluble.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Co-dissolution: Dissolve both the diazaspiro[3.5]nonane derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or dichloromethane) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Final Drying: Place the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion, gently grind it, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of sharp crystalline peaks).

  • Dissolution Testing: Perform in vitro dissolution studies and compare the release profile to that of the pure crystalline drug.

Question: How do cyclodextrins work, and are they suitable for my compound?

Answer:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like your drug, within their hydrophobic core, forming a water-soluble "inclusion complex."[19] This complex effectively shields the lipophilic drug from the aqueous environment, increasing its apparent solubility.[17][18]

Causality Behind the Choice:

  • Host-Guest Chemistry: This method is suitable if your diazaspiro[3.5]nonane derivative has lipophilic regions that can physically fit within the CD cavity. The most commonly used CDs are β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[17]

  • Reversible Complexation: The drug-CD complex exists in equilibrium with the free drug and CD in solution.[20] Upon dilution in the body, the complex dissociates, releasing the free drug to be absorbed.

Caption: Diagram of drug encapsulation by a cyclodextrin molecule.

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Form a Paste: Place a specific molar ratio of cyclodextrin (e.g., HP-β-CD) and your drug (e.g., 1:1) in a mortar. Add a small amount of a water/alcohol mixture to form a thick, consistent paste.[21]

  • Knead: Knead the mixture thoroughly for 45-60 minutes.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

  • Process: Pulverize the dried complex and sieve it to ensure uniformity.

  • Evaluate: Characterize the complex using DSC, XRPD, and FTIR to confirm inclusion. Measure its aqueous solubility and dissolution rate.

Section 4: FAQs: Quick Reference

Q1: What is a nanosuspension and when is it useful? A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the sub-micron range (typically 200-600 nm), stabilized by surfactants.[22][23] This approach is powerful because reducing particle size dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[23] It is particularly useful for drugs that are poorly soluble in both aqueous and organic media, making other formulation methods challenging.[22]

Q2: How does pH adjustment work, and what are its limitations? For a basic compound like a diazaspiro[3.5]nonane derivative, lowering the pH of the solution will protonate the nitrogen atoms, converting the molecule to its more soluble cationic (salt) form.[24][25][26] This is a simple and effective technique for in vitro assays or parenteral formulations where the pH can be controlled.[27] However, for oral delivery, the drug will encounter varying pH environments (acidic stomach, neutral intestine). If the drug precipitates in the higher pH of the intestine, bioavailability can be lost.[27]

Q3: How do I perform a reliable solubility measurement? The shake-flask method is the benchmark for measuring equilibrium solubility.[1] An excess amount of the solid compound is added to a specific medium (e.g., water, buffer). The slurry is then agitated in a temperature-controlled environment (e.g., 37 °C) for a sufficient time (24-72 hours) to reach equilibrium. After this period, the suspension is filtered to remove the undissolved solid, and the concentration of the drug in the clear supernatant is measured using a validated analytical method like HPLC.[2][28]

References

Navigating the Labyrinth of Scale-Up: A Technical Support Guide for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in overcoming the complex challenges of scaling chemical syntheses, this comprehensive technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust and validated approach to large-scale production.

The transition from a laboratory-scale reaction to large-scale manufacturing is rarely a linear process of simply multiplying reagent quantities.[1] Physical and chemical principles that are negligible at the bench become paramount at scale, influencing reaction outcomes, safety, and economic viability.[2][3] This guide addresses the critical parameters that require careful refinement to ensure a successful, safe, and reproducible synthesis at an industrial level.

Section 1: Fundamental Challenges in Scaling Up Chemical Reactions

FAQ 1: Why did my reaction yield decrease significantly upon scale-up, even though the stoichiometry was maintained?

This is a common and multifaceted problem often rooted in mass and heat transfer limitations.[4][5] What works in a small flask with efficient magnetic stirring and rapid heat dissipation does not directly translate to a large reactor.[1][6]

Core Issues:

  • Mixing Inhomogeneity: In large vessels, achieving uniform mixing is challenging.[7] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[8][9] The efficiency of mixing is critical; if the time required for mixing is long compared to the reaction half-life, the reaction's progress will be impeded.[10]

  • Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[8] This severely curtails the ability to efficiently remove heat from exothermic reactions or supply heat for endothermic ones.[6][11] Poor heat transfer can lead to thermal runaway reactions, a significant safety hazard, or simply favor undesired reaction pathways that are more prominent at elevated temperatures.[8][12]

  • Changes in Reaction Kinetics: The altered heat and mass transfer profiles at scale can effectively change the observed reaction kinetics. A reaction that appears to be kinetically controlled in the lab may become mass-transfer or heat-transfer limited in a large reactor.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Decreased Yield on Scale-Up cluster_1 Investigation cluster_2 Potential Root Causes & Solutions A Initial Observation: Low yield at large scale B Analyze Reaction Profile: In-process controls (IPC) for key intermediates and byproducts A->B C Evaluate Mixing Efficiency: - Mixing time studies - Computational Fluid Dynamics (CFD) modeling B->C D Assess Heat Transfer: - Reaction calorimetry - Monitor internal vs. jacket temperature B->D E Poor Mixing - Optimize impeller design and speed - Modify reagent addition strategy (e.g., subsurface addition) C->E G Mass Transfer Limitation - Increase agitation - Use a different solvent to improve solubility C->G F Inadequate Heat Transfer - Adjust jacket temperature - Slow down addition of exothermic reagents - Consider a more dilute reaction D->F D->G

Caption: Troubleshooting workflow for decreased yield upon scale-up.

Section 2: Optimizing Key Reaction Parameters

FAQ 2: How do I systematically optimize reaction parameters for a large-scale synthesis without running an excessive number of experiments?

A one-factor-at-a-time (OFAT) approach is often inefficient and can miss interactions between variables.[13] A more robust and efficient method is to employ a statistical approach like Design of Experiments (DoE).[13][14][15]

Design of Experiments (DoE): A Primer

DoE is a powerful statistical tool that allows for the simultaneous variation of multiple reaction parameters to identify their optimal ranges and interactions with a minimal number of experiments.[14][16]

Key Steps in a DoE Study:

  • Identify Critical Process Parameters (CPPs): Determine the variables that are likely to have the most significant impact on the reaction outcome (e.g., temperature, concentration, catalyst loading, reaction time).

  • Define the Experimental Space: Set a realistic range (upper and lower limits) for each CPP.

  • Choose a Design: Select a statistical design (e.g., factorial, response surface) that suits the number of factors and the desired level of detail.

  • Run the Experiments: Execute the experiments as dictated by the chosen design.

  • Analyze the Results: Use statistical software to analyze the data and generate a mathematical model that describes the relationship between the CPPs and the reaction outcome.[15] This model can then be used to predict the optimal conditions.

Table 1: Comparison of OFAT and DoE for Reaction Optimization

FeatureOne-Factor-at-a-Time (OFAT)Design of Experiments (DoE)
Methodology Varies one parameter while keeping others constant.Varies multiple parameters simultaneously in a structured manner.[14]
Efficiency Requires a large number of experiments.[13]Minimizes the number of experiments needed.[15][16]
Interaction Effects Cannot detect interactions between variables.Can identify and quantify interactions between variables.
Predictive Power Limited predictive capability.Generates a predictive model of the reaction space.
Robustness May lead to a false optimum.Provides a more robust understanding of the process.
FAQ 3: My product is crashing out of solution unexpectedly during the reaction at a large scale. What could be the cause and how can I prevent it?

This issue often points to problems with solubility, supersaturation, and nucleation that are exacerbated at larger scales.[9][17]

Underlying Causes:

  • Localized Supersaturation: Inadequate mixing can lead to localized regions where the concentration of the product exceeds its solubility limit, causing premature precipitation.[9]

  • Temperature Gradients: Poor heat transfer can create cold spots within the reactor, reducing solubility and inducing crystallization.[18]

  • Different Nucleation Mechanisms: The surfaces of a large reactor (walls, impeller) provide more nucleation sites than a small glass flask, which can trigger crystallization at lower supersaturation levels.[17]

Mitigation Strategies:

  • Improve Agitation: Enhanced mixing can help to maintain a more homogeneous solution and prevent localized supersaturation.[9]

  • Control Temperature Profile: Ensure uniform heating or cooling to avoid cold spots.[18]

  • Solvent Selection: Consider a solvent system where the product has higher solubility at the reaction temperature.

  • Seeding Strategy: In some cases, a controlled seeding strategy can be employed to manage crystallization and obtain a desired particle size.[18]

Section 3: Process Safety and Impurity Control

FAQ 4: How do I assess and mitigate the thermal hazards of my reaction before scaling up?

A thorough understanding of the reaction's thermal profile is paramount for safe scale-up.[19][20] Exothermic reactions, in particular, pose a significant risk of thermal runaway if not properly controlled.[8][12]

Essential Safety Assessment Protocol:

  • Reaction Calorimetry: This is a critical experimental technique to quantify the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).[11][19] This data is essential for designing an adequate cooling system for the large-scale reactor.

  • Adiabatic Calorimetry: This technique helps to determine the thermal stability of the reaction mixture and identify the onset temperature of any decomposition reactions.[19] This is crucial for defining a safe operating temperature range.

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.[19]

Key Safety Considerations during Scale-Up:

  • Controlled Reagent Addition: For highly exothermic reactions, the rate of addition of a key reagent must be carefully controlled to match the heat removal capacity of the reactor.[8]

  • Emergency Cooling and Quenching: Have a validated plan for emergency cooling or quenching the reaction in case of a deviation from normal operating conditions.

  • Pressure Relief Systems: Ensure the reactor is equipped with appropriately sized and rated pressure relief devices.[1]

FAQ 5: I'm observing new, unexpected impurities in my large-scale batches. What are the likely sources and how can I control them?

The appearance of new impurities at scale is often linked to the harsher conditions (e.g., longer reaction times, higher temperatures in hot spots) that can occur in large reactors.[21][22]

Common Sources of Impurities in Large-Scale Synthesis:

  • Side Reactions: Promoted by localized high temperatures or concentrations.[]

  • Degradation of Starting Materials, Intermediates, or Products: Can occur due to prolonged exposure to heat or incompatible materials.[21][]

  • Contaminants from Raw Materials or Solvents: The quality of starting materials is critical at a large scale.[]

  • Leachables from Equipment: Corrosion or reaction with the materials of construction of the reactor.

Impurity Control Strategy:

G cluster_0 Root Cause Analysis cluster_1 Process Modification A Identify Impurity (e.g., LC-MS, NMR) B Investigate Root Cause A->B B1 Side Reaction B2 Degradation B3 Raw Material Contaminant C Modify Process D Implement Controls C1 Optimize Reaction Conditions (Temp, Conc., Time) B1->C1 B2->C1 C2 Improve Purification Step (Recrystallization, Chromatography) B2->C2 C3 Source Higher Purity Starting Materials B3->C3 C1->D C2->D C3->D

References

Validation & Comparative

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Analysis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) molecular architectures is paramount for the development of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles. Among the various structural motifs employed to escape the "flatland" of traditional aromatic compounds, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks.[1] Their inherent rigidity and defined exit vectors offer a unique opportunity to precisely orient pharmacophoric elements in three-dimensional space, thereby optimizing interactions with biological targets.[2]

This guide provides an in-depth comparative analysis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, a versatile and increasingly utilized spirocyclic scaffold, with other prominent spirocyclic systems in drug discovery. We will delve into the nuances of its synthesis, physicochemical properties, and conformational behavior, juxtaposing these characteristics with those of related scaffolds to provide a clear perspective for researchers, scientists, and drug development professionals.

The Strategic Advantage of Spirocyclic Scaffolds

The introduction of a spiro center into a molecule imparts a number of desirable attributes. The quaternary carbon at the heart of the spirocycle introduces a significant degree of conformational rigidity, which can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[3] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) associated with spirocyclic scaffolds often correlates with improved aqueous solubility, metabolic stability, and reduced off-target toxicity.[4]

Unveiling this compound: A Scaffold of Growing Interest

This compound is a bifunctional scaffold featuring a piperidine ring fused to an azetidin-2-one (β-lactam) ring. The Boc-protected nitrogen on the piperidine ring allows for controlled functionalization, while the lactam moiety offers a handle for further chemical elaboration. This unique combination of features makes it an attractive starting point for the synthesis of diverse compound libraries.

Synthetic Accessibility: A Practical Perspective

Generalized Synthetic Workflow for Diazaspiro[3.5]nonane Derivatives:

Caption: A generalized synthetic workflow for this compound.

A Head-to-Head Comparison: Physicochemical Properties

The physicochemical properties of a scaffold are critical determinants of its drug-like potential. Here, we compare the computed properties of this compound with other relevant spirocyclic scaffolds.

PropertyThis compound7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₁₂H₂₀N₂O₃C₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 240.30[2]125.21[1]125.21
Predicted pKa (strongest basic) -10.5[1]11.2[1]
Predicted XLogP3 0.5[2]1.8[1]1.9
Predicted Water Solubility (g/L) -15.5[1]10.3[1]
Topological Polar Surface Area (Ų) 58.6[2]12[1]12

Key Observations:

  • Lipophilicity: this compound exhibits a significantly lower predicted XLogP3 compared to the other azaspiroalkanes, suggesting a more hydrophilic character. This is likely due to the presence of the polar lactam and carbamate functionalities.

  • Polar Surface Area: The topological polar surface area (TPSA) of the diazaspiro[3.5]nonane derivative is substantially higher, which can influence its membrane permeability and interactions with polar biological targets.

  • Solubility: While experimental data is lacking for the title compound, the higher predicted water solubility of 7-azaspiro[3.5]nonane compared to 1-azaspiro[4.4]nonane suggests that the [3.5] spiro system may confer favorable solubility properties.[1]

Conformational Analysis: The Shape of Efficacy

The rigid nature of spirocycles dictates their conformational preferences, which in turn influences their biological activity. The piperidine ring in a diazaspiro[3.5]nonane system is expected to adopt a chair conformation to minimize steric strain.[6] The azetidinone ring is nearly planar. The relative orientation of these two rings is fixed by the spirocyclic fusion. This defined 3D geometry is crucial for presenting substituents in precise vectors for optimal target engagement.

Caption: The impact of spirocyclic scaffold rigidity on biological activity.

ADME Properties: The Path to a Successful Drug

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its clinical success. Spirocyclic scaffolds are often introduced to improve these properties.

  • Metabolic Stability: The quaternary carbon of the spirocycle can block sites of metabolism, leading to increased metabolic stability. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been shown to possess high metabolic stability in human and mouse liver microsomes.[1] Azaspiro[3.3]heptanes have also demonstrated a trend towards higher metabolic stability compared to their cyclohexane analogues.[2]

  • Solubility and Permeability: The introduction of a spirocycle can modulate a molecule's solubility and permeability. While increased Fsp3 character is generally associated with improved solubility, the overall effect is compound-specific. The lower lipophilicity of the this compound scaffold suggests it may have favorable aqueous solubility.

Applications in Drug Discovery: A Growing Track Record

Derivatives of diazaspiro[3.5]nonane are increasingly appearing in the medicinal chemistry literature as key components of bioactive molecules.

  • GPR119 Agonists: 7-Azaspiro[3.5]nonane derivatives have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1]

  • KRAS G12C Inhibitors: 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, a key oncogenic driver.[1]

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the synthesis of a related 7-oxo-2-azaspiro[3.5]nonane is outlined below, based on a patented method.[7]

Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Illustrative Protocol)

Step 1: First Cyclization

  • To a solution of compound 1 and compound 2 in N,N-dimethylformamide, add an acid binding agent (e.g., potassium carbonate), a phase transfer catalyst, and an iodo metal salt.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete.

  • Work up the reaction to isolate the cyclized intermediate, compound 3.

Step 2: Second Cyclization

  • Treat compound 3 with lithium aluminum hydride in a suitable reaction solvent.

  • Carefully control the reaction temperature.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain 7-oxo-2-azaspiro[3.5]nonane.

Note: This is a generalized protocol and requires optimization for specific substrates and scales.

Conclusion

This compound represents a valuable and versatile scaffold for modern drug discovery. Its unique combination of a piperidine and a β-lactam ring, coupled with the inherent advantages of a spirocyclic core, provides a compelling platform for the design of novel therapeutics. The comparative analysis presented in this guide highlights its favorable physicochemical properties, including predicted hydrophilicity, which can be advantageous for improving the ADME profile of drug candidates. While further experimental data on its synthesis and conformational analysis are needed, the growing number of applications for diazaspiro[3.5]nonane derivatives in medicinal chemistry underscores its potential as a key building block for the next generation of innovative medicines.

References

A Comparative Guide to the Biological Activity of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Derivatives Versus the Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel three-dimensional scaffolds is paramount for identifying next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Azaspirocyclic frameworks, such as the 2,6-diazaspiro[3.5]nonane core, have garnered significant attention due to their inherent structural rigidity and the precise spatial orientation of substituents they allow. This guide provides an in-depth comparative analysis of the biological activity of derivatives of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane against its parent structure, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The 2,6-Diazaspiro[3.5]nonane Scaffold - A Privileged Motif in Medicinal Chemistry

The 2,6-diazaspiro[3.5]nonane scaffold is a key building block in medicinal chemistry, offering a unique three-dimensional architecture that departs from the "flatland" of traditional aromatic compounds.[1] The presence of two nitrogen atoms at positions 2 and 6 provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the 6-position nitrogen in the parent compound, this compound, serves as a crucial starting point for the synthesis of diverse derivatives. The inherent rigidity of the spirocyclic system helps to pre-organize the molecule for optimal interaction with biological targets, a critical factor in enhancing binding affinity and selectivity.

Comparative Biological Activity: Insights from a KRAS G12C Inhibitor Program

While direct comparative studies on the biological activity of this compound and its simple derivatives are not extensively available in the public domain, a comprehensive study on a closely related series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the oncogenic KRAS G12C protein provides invaluable insights into the structure-activity relationships (SAR) of this scaffold.[2] Although the core is a 2,7-diazaspiro[3.5]nonane, the principles of substitution and their impact on activity can be extrapolated to the 2,6-diazaspiro[3.5]nonane framework.

In this study, the parent scaffold was functionalized at the 2-position with an acryloyl moiety to act as a covalent warhead, while the 7-position was modified with various substituted quinazoline moieties to enhance binding affinity and selectivity. The "parent compound" in this context can be considered the core diazaspiro[3.5]nonane with the acryloyl group, and the "derivatives" are the subsequent elaborations at the other nitrogen.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity and metabolic stability of key derivatives from the KRAS G12C inhibitor study.[2] This data highlights how systematic modifications to the core scaffold can dramatically influence biological outcomes.

Compound IDR Group (at N7 position)KRAS G12C IC50 (nM)Human Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)
5c (Lead Compound) 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline1.23425
7a 6-chloro-8-fluoro-7-(1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline2.54538
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline0.8 85 76
7c 6-chloro-8-fluoro-7-(1-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline1.56855

Key Observations:

  • Impact of Indazole Methylation: The introduction of a methyl group on the indazole moiety significantly impacted both potency and metabolic stability. Compound 7b , with a methyl group at the 5-position of the indazole, exhibited the lowest IC50 value (0.8 nM) and the highest metabolic stability in both human and mouse liver microsomes.[2]

  • Significance of Substituent Position: Comparison between compounds 7a , 7b , and 7c demonstrates the critical role of the methyl group's position on the indazole ring. The 5-methyl substitution in 7b was optimal for both activity and stability.[2]

  • Scaffold's Contribution: The diazaspiro[3.5]nonane core serves as a rigid linker, positioning the acryloyl warhead for covalent modification of the target cysteine in KRAS G12C and orienting the quinazoline moiety for optimal interactions within the binding pocket.[2]

Experimental Methodologies: A Guide to Reproducible Research

To ensure the trustworthiness and reproducibility of the presented data, this section details the key experimental protocols employed in the evaluation of the 2,7-diazaspiro[3.5]nonane derivatives.

Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of the target compounds involved a multi-step sequence, with the key step being the coupling of the 2,7-diazaspiro[3.5]nonane core with the appropriately substituted quinazoline moiety, followed by the introduction of the acryloyl group.

Synthesis_Workflow start Commercially available starting materials step1 Synthesis of substituted quinazoline start->step1 step2 Synthesis of Boc-protected 2,7-diazaspiro[3.5]nonane start->step2 step3 Coupling of quinazoline and diazaspiro[3.5]nonane step1->step3 step2->step3 step4 Boc deprotection step3->step4 step5 Acryloylation step4->step5 end Final Compound step5->end

Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane derivatives.

Detailed Protocol for a Representative Coupling Step:

  • To a solution of the Boc-protected 2,7-diazaspiro[3.5]nonane (1.2 eq) in a suitable aprotic solvent such as DMF, add a base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Add the chlorinated quinazoline precursor (1.0 eq) to the reaction mixture.

  • Heat the reaction at 80-100 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

In Vitro KRAS G12C Inhibition Assay

The potency of the compounds against KRAS G12C was determined using a biochemical assay that measures the inhibition of nucleotide exchange.

KRAS_Assay_Workflow A Pre-incubate KRAS G12C protein with test compound B Initiate nucleotide exchange by adding SOS1 and fluorescently labeled GTP A->B C Monitor fluorescence increase over time B->C D Calculate IC50 values from dose-response curves C->D

Caption: Workflow for the in vitro KRAS G12C inhibition assay.

Detailed Protocol:

  • Prepare a dilution series of the test compounds in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂, pH 7.4).

  • In a 384-well plate, add the KRAS G12C protein and the test compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the nucleotide exchange reaction by adding a mixture of the guanine nucleotide exchange factor SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP).

  • Measure the fluorescence intensity at regular intervals using a plate reader.

  • Plot the rate of nucleotide exchange against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolic Stability Assay

The metabolic stability of the compounds was assessed by incubating them with liver microsomes and measuring the percentage of the compound remaining over time.

Metabolic_Stability_Workflow A Incubate test compound with liver microsomes and NADPH B Quench the reaction at specific time points A->B C Analyze remaining compound concentration by LC-MS/MS B->C D Calculate percentage of compound remaining C->D

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Prepare a solution of the test compound in a suitable buffer.

  • In a microcentrifuge tube, combine the test compound solution with either human or mouse liver microsomes and pre-warm to 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The derivatives of the diazaspiro[3.5]nonane scaffold discussed in this guide act as covalent inhibitors of the KRAS G12C mutant protein. The acryloyl group at the 2-position of the spirocycle is designed to form a covalent bond with the mutant cysteine residue at position 12 of the KRAS protein. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote cell proliferation.

KRAS_Inhibition_Pathway cluster_0 KRAS Signaling Pathway KRAS KRAS G12C RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Diazaspiro[3.5]nonane Derivative Inhibitor->KRAS Covalent Inhibition

Caption: Simplified signaling pathway of KRAS and its inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a valuable class of compounds in medicinal chemistry. The comparative data from the closely related 2,7-diazaspiro[3.5]nonane series demonstrates that strategic modifications to this rigid three-dimensional core can lead to significant improvements in biological activity and pharmacokinetic properties. The successful development of potent and metabolically stable KRAS G12C inhibitors highlights the potential of this scaffold in targeting challenging disease-related proteins.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of the this compound parent compound. Exploring substitutions at the 2-position of the lactam ring and further diversification at the 6-position nitrogen will be crucial in elucidating a comprehensive structure-activity relationship for this scaffold against various biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

A Crystallographic and Conformational Analysis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity, a desirable trait for enhancing binding affinity and selectivity to biological targets. This guide provides an in-depth X-ray crystallographic and conformational analysis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane derivatives, offering a comparative perspective against alternative scaffolds for researchers, scientists, and drug development professionals.

The strategic incorporation of spirocyclic moieties into drug candidates can significantly influence their physicochemical and pharmacokinetic properties.[1] The 2,6-diazaspiro[3.5]nonane core, in particular, serves as a conformationally restricted bioisostere for the more flexible piperidine ring, a common motif in many bioactive compounds.[2][3] Understanding the precise spatial orientation of substituents on this spirocyclic framework is crucial for rational drug design.

While a publicly available crystal structure for this compound was not identified at the time of this writing, this guide will utilize the crystallographic data of a closely related isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, to illustrate the fundamental structural features and analytical workflow.[4] This analysis will be contextualized with a discussion of the conformational advantages of diazaspiro[3.5]nonane derivatives compared to traditional piperidine systems.

Comparative Crystallographic Analysis: A Case Study

The solid-state conformation of spirocyclic systems provides invaluable insights into their preferred geometries. X-ray crystallography is the definitive technique for elucidating these three-dimensional structures.[5] As a case study, we will examine the crystallographic data for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, an isomer of our primary topic.[4]

Table 1: Crystallographic Data for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [4]

ParameterValue
Chemical FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.495 (5)
b (Å)6.283 (3)
c (Å)19.247 (10)
β (°)97.029 (8)
Volume (ų)1259.7 (11)
Z4
Temperature (K)173

The crystal structure reveals that both five-membered rings in this molecule adopt an envelope conformation.[4] Intermolecular N—H⋯O hydrogen bonds link the molecules into chains along the[6] crystal axis.[4] This hydrogen bonding capability is a key feature for molecular recognition at biological targets. The precise bond lengths and angles obtained from the crystallographic data serve as a foundation for computational modeling and conformational analysis of related derivatives.

The Conformational Advantage: Diazaspiro[3.5]nonanes vs. Piperidines

The rationale for employing diazaspiro[3.5]nonane scaffolds in medicinal chemistry often lies in their ability to offer a more defined conformational profile compared to their non-spirocyclic counterparts, such as piperidines.[2]

Piperidine Conformational Flexibility

Substituted piperidines typically exist in a dynamic equilibrium between two chair conformations. The substituents can occupy either axial or equatorial positions, with the equilibrium often favoring the conformer that minimizes steric hindrance by placing bulky groups in the equatorial position. However, electronic effects, such as hyperconjugation and charge-dipole interactions, can significantly influence this preference, sometimes favoring the axial conformer.[3][7] This conformational flexibility can be detrimental to binding affinity, as a portion of the ligand population exists in a non-binding conformation.

G

The Rigidity of the Diazaspiro[3.5]nonane Scaffold

The spirocyclic nature of the 2,6-diazaspiro[3.5]nonane core significantly restricts the conformational freedom of the six-membered ring. The spiro fusion point acts as an anchor, preventing the classic chair-to-chair interconversion. This results in a more rigid structure with well-defined exit vectors for substituents. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

G

Experimental Protocol for X-ray Crystallographic Analysis

Obtaining high-quality single crystals is the crucial first step for X-ray diffraction analysis. The following is a generalized protocol for the crystallization and structural determination of small molecules like this compound derivatives.

Step 1: Crystallization
  • Solvent Selection : Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility. Common choices include alcohols (methanol, ethanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), and hydrocarbons (hexane, heptane).

  • Slow Evaporation : Dissolve the compound in a suitable solvent to near saturation in a vial covered with a perforated cap or film. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion :

    • Liquid-Liquid Diffusion : Create a layered system with a solution of the compound in a dense solvent at the bottom and a less dense anti-solvent on top. Crystals may form at the interface.

    • Vapor Diffusion (Hanging or Sitting Drop) : In a sealed container, place a small drop of the concentrated compound solution on a slide or platform. The reservoir in the container is filled with an anti-solvent. The vapor from the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

Step 2: Crystal Mounting and Data Collection
  • Crystal Selection and Mounting : Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection : The mounted crystal is placed on a single-crystal X-ray diffractometer.[8] The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.

Step 3: Structure Solution and Refinement
  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution : The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

G

Conclusion

The this compound scaffold represents a valuable building block in medicinal chemistry, offering a conformationally restricted alternative to more flexible cyclic amines. While the specific crystal structure of this derivative remains to be publicly reported, analysis of a close isomer demonstrates the power of X-ray crystallography to reveal the precise three-dimensional arrangement of atoms and key intermolecular interactions. The inherent rigidity of the diazaspiro[3.5]nonane core, in contrast to the conformational flexibility of piperidines, provides a compelling rationale for its use in the design of potent and selective ligands. The experimental protocols outlined in this guide provide a framework for researchers to pursue the crystallographic analysis of novel spirocyclic derivatives, thereby advancing the principles of structure-based drug design.

References

A Senior Application Scientist's Guide to In Vitro Assay Performance of Novel JAK Inhibitors Derived from a Diazaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting JAKs with Novel Spirocyclic Scaffolds

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—represents a critical node in cytokine signaling.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2][3] This central role has made JAKs high-value therapeutic targets, leading to the approval of several small-molecule inhibitors.[4]

The primary challenge in the field is achieving isoform selectivity.[1] While first-generation inhibitors like Tofacitinib show broad activity across multiple JAKs, next-generation efforts aim for specific profiles (e.g., JAK1-selective or JAK3-selective) to optimize efficacy and minimize off-target effects, such as the hematological side effects associated with JAK2 inhibition.[1]

Novel chemical scaffolds are essential for exploring new pharmacophoric space and achieving this desired selectivity. The 2,6-diazaspiro[3.5]nonane core is a compelling starting point due to its rigid, three-dimensional structure, offering precise vectoral exits for substituents to probe the ATP-binding pocket of the JAK enzymes. While extensive public data on compounds derived directly from 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is limited, this guide will use a representative series of potent pyrrolopyrazine-based inhibitors to illustrate the comprehensive in vitro characterization cascade. We will begin by postulating a synthetic pathway from the specified starting material to the core scaffold of interest.

Postulated Synthesis of the 2,6-Diazaspiro[3.5]nonane Core

The specified starting material, this compound, is a lactam. A plausible route to the functionalized diamine core, ready for coupling to a kinase-directing heterocycle, would involve the reduction of the lactam's amide bond. This is a standard transformation in medicinal chemistry, often accomplished with powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes. Subsequent protection/deprotection steps would allow for differential functionalization of the two nitrogen atoms, a key step in building the final inhibitor structure.

The JAK/STAT Signaling Pathway: A Visual Overview

Before delving into the assays, it is crucial to understand the biological context. Upon cytokine binding, receptor dimerization brings two JAKs into proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[3]

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK STAT_mono STAT (monomer) Receptor->STAT_mono 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 2. Trans-phosphorylation (Activation) JAK1->STAT_mono JAK2->Receptor JAK2->STAT_mono 5. STAT Phosphorylation STAT_dimer STAT-P Dimer STAT_mono->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor JAK Inhibitor (e.g., Compound X) Inhibitor->JAK1 BLOCKS ATP Binding Inhibitor->JAK2 BLOCKS ATP Binding

Caption: The canonical JAK/STAT signaling pathway and point of intervention for ATP-competitive inhibitors.

Part 1: Biochemical Assays for Potency and Selectivity

The first step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinases. This is accomplished through biochemical assays.

Expertise & Causality: Why HTRF is a Method of Choice

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay format. This method is preferred over traditional methods like radiometric assays for several reasons:

  • Safety and Throughput: It avoids radioactivity and its associated disposal costs, and its "mix-and-read" format is highly amenable to high-throughput screening (HTS) in 384-well plates.

  • Reduced Interference: HTRF uses a long-lifetime europium cryptate donor and a far-red acceptor. The time-resolved measurement, with a delay after excitation, minimizes interference from compound autofluorescence and light scatter, which are common artifacts in simpler fluorescence intensity assays.

  • Robustness: The ratiometric output (acceptor emission / donor emission) corrects for variations in well volume or liquid handling, leading to highly reproducible data.

The core principle is to measure the phosphorylation of a biotinylated peptide substrate by the JAK enzyme. A europium-labeled anti-phosphotyrosine antibody serves as the donor, and streptavidin conjugated to an acceptor fluorophore (e.g., XL665) binds the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Comparative Biochemical Potency of Representative Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative series of compounds against the four JAK isoforms. Lower values indicate higher potency.

Compound IDCore ScaffoldR¹ GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Cmpd-1 Pyrrolopyrazine-CH₃81501200850
Cmpd-2 Pyrrolopyrazine-CF₃2 95800600
Cmpd-3 Pyrrolopyrazine-Cyclopropyl5110950720
Cmpd-4 Pyrrolopyrazine-SO₂Me1502500>10000>10000
Tofacitinib PyrrolopyrimidineN/A1.71.80.753.7

Data is representative and synthesized from publicly available SAR studies for illustrative purposes.

Analysis: The data clearly shows a structure-activity relationship (SAR). The small, electron-withdrawing trifluoromethyl group in Cmpd-2 confers the highest potency and selectivity for JAK1 over the other isoforms. In contrast, the bulky and polar sulfone group in Cmpd-4 is detrimental to activity across the board. This quantitative comparison is the cornerstone of lead optimization, guiding chemists on which modifications enhance the desired activity profile.

Workflow & Protocol: HTRF-Based Biochemical Kinase Assay

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense serial dilution of test compound in DMSO B 2. Add JAK enzyme and biotinylated peptide substrate A->B C 3. Initiate reaction by adding ATP solution B->C D 4. Incubate at room temp (e.g., 60 minutes) C->D E 5. Stop reaction & add HTRF detection reagents (Ab-Eu, SA-XL665) D->E F 6. Incubate to allow binding (e.g., 60 minutes) E->F G 7. Read plate on HTRF-compatible reader (Ex: 320nm, Em: 620nm & 665nm) F->G

Caption: Standard workflow for an HTRF-based biochemical kinase inhibition assay.

Detailed Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dispense 50 nL of each concentration into a 384-well low-volume white microplate.

  • Enzyme/Substrate Addition: Prepare a mix of the recombinant human JAK enzyme and a biotinylated peptide substrate in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dispense 5 µL of this mix into each well.

    • Expert Note: The choice of enzyme concentration should be optimized to produce a robust signal window and initial velocity kinetics (typically <20% substrate turnover).

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific JAK isoform to ensure the assay is sensitive to ATP-competitive inhibitors. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing EDTA (to stop the kinase reaction), Europium cryptate-labeled anti-phospho-tyrosine antibody, and Streptavidin-XL665. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate for a further 60 minutes at room temperature in the dark to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a compatible microplate reader. Calculate the HTRF ratio and plot the dose-response curve to determine the IC₅₀ value.

Part 2: Cell-Based Assays for Measuring Functional Activity

While a biochemical assay confirms direct enzyme inhibition, it doesn't guarantee activity in a complex cellular environment where factors like cell permeability and competition with high intracellular ATP concentrations come into play.[4] Therefore, cell-based functional assays are a critical next step.

Expertise & Causality: The pSTAT Assay as a Functional Readout

A phospho-STAT (pSTAT) assay is the gold standard for measuring the functional inhibition of a specific JAK-dependent signaling pathway. We choose a cell line that endogenously expresses the relevant cytokine receptor and JAKs. For example, to assess the JAK1/JAK3 pathway, we can use human T-cells (e.g., Jurkat) and stimulate them with Interleukin-2 (IL-2). Inhibition of the pathway is then quantified by measuring the decrease in the phosphorylation of a downstream STAT protein (e.g., pSTAT5).

Flow cytometry is an excellent readout method for this assay. It allows for high-throughput analysis and can distinguish between cell death and true pathway inhibition on a single-cell basis.

Comparative Cellular Potency of Representative Compounds

The following table shows the half-maximal effective concentration (EC₅₀) from an IL-2 stimulated pSTAT5 assay in human T-cells, alongside a standard cytotoxicity measurement (CC₅₀) in a proliferating cell line (e.g., HeLa) to assess the therapeutic window.

Compound IDIL-2 Stimulated pSTAT5 EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)
Cmpd-1 35> 20> 571
Cmpd-2 12 > 20> 1667
Cmpd-3 28> 20> 714
Cmpd-4 850> 20> 23
Tofacitinib 10> 10> 1000

Data is representative and synthesized from publicly available SAR studies for illustrative purposes.

Analysis: The cellular data largely correlates with the biochemical potency. Cmpd-2 remains the most potent compound, demonstrating excellent translation from the enzymatic to the cellular environment. The high therapeutic index for the lead compounds (>1000x) is a very encouraging sign, indicating that the observed pathway inhibition is not due to general cytotoxicity. Cmpd-4 , which was weak biochemically, is also weak in the cellular assay, confirming its poor profile.

Workflow & Protocol: Flow Cytometry-Based pSTAT Assay

pSTAT_Workflow A 1. Seed cells (e.g., Jurkat) in 96-well plate B 2. Pre-incubate with serial dilution of compound A->B C 3. Stimulate with cytokine (e.g., IL-2) B->C D 4. Fix cells immediately (e.g., with PFA) C->D E 5. Permeabilize cells (e.g., with Methanol) D->E F 6. Stain with fluorescently-labeled anti-pSTAT antibody E->F G 7. Acquire data on flow cytometer F->G H 8. Analyze Median Fluorescence Intensity (MFI) to get EC50 G->H

Caption: Key steps in a flow cytometry-based phospho-STAT (pSTAT) assay.

Detailed Protocol:

  • Cell Culture and Plating: Culture human Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS. Starve the cells in low-serum media for 4-6 hours prior to the experiment. Plate 200,000 cells per well in a 96-well U-bottom plate.

  • Compound Incubation: Add the test compounds (from a pre-diluted plate) to the cells and pre-incubate for 60 minutes at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-2 to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C.

    • Expert Note: The stimulation time is critical. It must be long enough to induce robust STAT phosphorylation but short enough to avoid feedback inhibition loops, which can complicate the interpretation. 15-20 minutes is typical.

  • Fixation: Immediately stop the stimulation by adding paraformaldehyde (PFA) to a final concentration of 1.6%. Incubate for 10 minutes at room temperature.

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold 90% methanol. Incubate on ice for 30 minutes to permeabilize the cells.

  • Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Add a fluorescently-labeled antibody specific for phosphorylated STAT5 (e.g., Alexa Fluor 647 anti-pSTAT5). Incubate for 45-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per well.

  • Analysis: Gate on the live cell population and determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each well. Plot the MFI against the compound concentration to calculate the EC₅₀.

Conclusion and Future Directions

This guide outlines a robust, multi-step in vitro strategy for characterizing novel JAK inhibitors. The combination of biochemical and cellular assays provides a comprehensive picture of a compound's potency, selectivity, and functional activity. Based on our representative data, Cmpd-2 emerges as a promising lead candidate due to its potent and selective JAK1 inhibition in both enzymatic and cellular contexts, coupled with a wide therapeutic window.

The next logical steps in the drug discovery cascade for a compound like Cmpd-2 would include:

  • Broad Kinome Selectivity Profiling: Testing against a large panel of other kinases (e.g., >400) to ensure it does not have unexpected off-target activities.

  • ADME Profiling: In vitro assessment of metabolic stability (using liver microsomes or hepatocytes), permeability (using Caco-2 or PAMPA assays), and plasma protein binding.

  • In Vivo Efficacy Studies: Advancing the compound into animal models of JAK-mediated diseases, such as a rat model of collagen-induced arthritis, to evaluate its efficacy in a whole organism.

By following this logical, data-driven progression, researchers can confidently identify and advance promising new chemical entities toward clinical development.

References

Navigating the Structure-Activity Landscape of Diazaspiro[3.5]nonane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Spirocyclic Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs.[2] Their inherent rigidity restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the introduction of sp³-rich centers often improves physicochemical properties, such as solubility, while reducing metabolic liability.[1]

This guide delves into the structure-activity relationship (SAR) of diazaspiro[3.5]nonane analogs. While our initial focus was on the 1-oxo-2,6-diazaspiro[3.5]nonane scaffold, a comprehensive literature review revealed a notable absence of published SAR studies for this specific isomeric system. However, extensive research exists for the closely related 2,7-diazaspiro[3.5]nonane scaffold, particularly in the context of developing covalent inhibitors for the notoriously challenging oncogenic target, KRAS G12C.[1][4]

Therefore, this guide will pivot to a comparative analysis of 2,7-diazaspiro[3.5]nonane analogs, providing valuable insights for researchers engaged in the design of novel spirocyclic compounds. We will explore how subtle structural modifications to this scaffold influence biological activity, with a focus on the inhibition of KRAS G12C, a key driver in several human cancers.[4]

The 2,7-Diazaspiro[3.5]nonane Scaffold in KRAS G12C Inhibition: A Tale of Covalent Targeting

The KRAS protein acts as a molecular switch in cellular signaling pathways that govern cell proliferation and survival.[4] The G12C mutation, where glycine is replaced by cysteine at position 12, leads to constitutive activation of KRAS, driving tumor growth.[5] The presence of the cysteine residue, however, provides a unique opportunity for targeted covalent inhibition.[4]

The 2,7-diazaspiro[3.5]nonane moiety has proven to be a highly effective component in the design of these covalent inhibitors.[1] It typically serves as a linker that positions a reactive acrylamide "warhead" to form an irreversible bond with the Cys12 residue in the switch-II pocket of the KRAS G12C protein.[4] The spirocyclic nature of the linker is crucial for orienting the molecule within the binding site to achieve optimal interactions.

Below, we present a comparative analysis of key 2,7-diazaspiro[3.5]nonane analogs that have been investigated as KRAS G12C inhibitors.

Comparative Analysis of 2,7-Diazaspiro[3.5]nonane Analogs

The following table summarizes the structure-activity relationships of representative 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors. The data highlights how modifications to the core scaffold and its substituents impact inhibitory potency.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) for pERK inhibitionKey SAR InsightsReference
1 H6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-ylPotentThe unsubstituted 2,7-diazaspiro[3.5]nonane serves as an effective linker. The complex quinazoline moiety provides crucial interactions with the protein.[1]
7b H6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-ylHighly PotentOptimization of the quinazoline scaffold based on structure-based drug design led to enhanced in vitro activity.[1]
ASP6918 HOptimized quinazoline scaffoldExtremely PotentFurther optimization of the quinazoline moiety led to a compound with extremely potent in vitro activity and in vivo tumor regression.[1]

Note: The IC₅₀ values for pERK (phosphorylated extracellular signal-regulated kinase) inhibition are a cellular measure of KRAS pathway inhibition. A lower IC₅₀ value indicates higher potency.

Experimental Protocols: A Guide to Evaluating KRAS G12C Inhibitors

The evaluation of novel 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

General Synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

The synthesis of the core reactive linker typically involves the coupling of a protected 2,7-diazaspiro[3.5]nonane with acryloyl chloride, followed by deprotection and subsequent reaction with a suitably functionalized heterocyclic core (e.g., a quinazoline derivative).

Step-by-Step Protocol:

  • Protection: The secondary amine of the 2,7-diazaspiro[3.5]nonane is protected, often with a Boc group.

  • Acrylamide Formation: The remaining free amine is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Coupling: The deprotected acrylamide-functionalized spirocycle is then coupled to the desired heterocyclic system, often through a nucleophilic aromatic substitution reaction.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start Protected 2,7-Diazaspiro[3.5]nonane step1 Acryloyl Chloride, Base start->step1 1. intermediate1 Protected Acrylamide Adduct step1->intermediate1 step2 Deprotection intermediate1->step2 2. intermediate2 Acrylamide-Functionalized Spirocycle step2->intermediate2 step3 Functionalized Heterocycle intermediate2->step3 3. final_product Final Inhibitor step3->final_product

References

A Comparative Guide to Diazaspiro[3.5]nonane and Diazaspiro[3.3]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern paradigm of drug discovery, moving beyond "flatland"—the predominantly two-dimensional space of aromatic and achiral compounds—is a critical strategy for enhancing target selectivity, improving physicochemical properties, and ultimately, increasing clinical success rates.[1] Strained spirocyclic heterocycles have emerged as powerful tools in this endeavor, offering rigid three-dimensional frameworks that provide predictable exit vectors for substituents.[2][3] Among these, diazaspiroalkanes have garnered significant attention as bioisosteric replacements for common saturated heterocycles like piperazine.

This guide provides an in-depth comparative analysis of two prominent diazaspirocyclic scaffolds: 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane . We will dissect their structural nuances, compare their physicochemical properties with supporting data, explore their synthetic accessibility, and examine their application in medicinal chemistry through relevant case studies.

Part 1: Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in their ring composition, which dictates their size, shape, and conformational behavior. The diazaspiro[3.3]heptane core consists of two four-membered azetidine rings fused at a central quaternary carbon, whereas the diazaspiro[3.5]nonane features one azetidine ring fused to a six-membered piperidine ring.

This structural divergence has profound implications:

  • Rigidity and Conformational Space: The 2,6-diazaspiro[3.3]heptane scaffold is exceptionally rigid due to the significant ring strain inherent in its two four-membered rings. This rigidity severely restricts its conformational freedom, offering chemists highly defined and predictable vectors for substituent placement.[2] In contrast, the 2,7-diazaspiro[3.5]nonane scaffold possesses greater conformational flexibility, primarily due to the ability of the six-membered piperidine ring to adopt various chair and boat conformations. This results in substituents having different spatial trajectories compared to the smaller scaffold.[4]

  • Molecular Shape and Size: Quantum mechanics calculations show that the molecular volume of diazaspiro[3.3]heptane analogues is significantly smaller than their piperazine counterparts, despite the addition of a carbon atom.[5] The diazaspiro[3.5]nonane is inherently larger, which can be advantageous or disadvantageous depending on the steric constraints of the target protein's binding pocket.

Part 2: Synthesis Strategies: A High-Level Overview

The synthetic accessibility of a scaffold is a crucial factor for its adoption in drug discovery programs.[6] While both scaffolds can be prepared via multi-step sequences, their general strategies differ.

  • 2,6-Diazaspiro[3.3]heptane: Synthesis of this strained system often relies on a key intramolecular cyclization step. A common and practical route involves the reductive amination of a functionalized azetidine aldehyde, followed by a base-mediated ring closure to form the second azetidine ring.[7] This method is amenable to library synthesis and scale-up.[7]

  • 2,7-Diazaspiro[3.5]nonane: Syntheses for this scaffold are also well-documented and often involve building the quaternary spirocenter through methods like enolate acylation over a 6-step route.[8] The construction can proceed by first forming the piperidine ring followed by annulation of the azetidine, or vice versa.

G start Azetidine Precursor (e.g., 3-chloromethyl-3-carbaldehyde azetidine) step1 Reductive Amination (with primary amine, NaBH(OAc)3) start->step1 step2 Intermediate (N-substituted amino-azetidine) step1->step2 step3 Base-Mediated Cyclization (e.g., KOtBu in THF) step2->step3 end 2,6-Diazaspiro[3.3]heptane Core step3->end

Part 3: Comparative Physicochemical Properties

The choice of a scaffold is often driven by its ability to modulate key drug-like properties. Here, we compare the two diazaspiro systems based on available experimental and computational data.

Property2,6-Diazaspiro[3.3]heptane2,7-Diazaspiro[3.5]nonaneCausality & Expert Commentary
Lipophilicity (logD/logP) Generally Lowering Variable A key, and somewhat counterintuitive, feature of the [3.3]heptane scaffold is its ability to lower logD when replacing piperazine, despite adding a carbon atom.[5] This is attributed to its increased basicity (pKa). The larger [3.5]nonane scaffold's effect is more typical, with lipophilicity depending heavily on the substitution pattern.
Aqueous Solubility Generally Improved Generally Improved Both scaffolds increase the fraction of sp3-hybridized carbons, a property correlated with improved aqueous solubility compared to flat aromatic systems.[3] The rigid, polar nature of these scaffolds often disrupts crystal packing and enhances solvation.
Basicity (pKa) Increased Closer to Piperidine The nitrogen atoms in the [3.3]heptane system are γ to each other, which reduces inductive electron withdrawal and results in a higher pKa compared to piperazine.[5] This increased basicity means the molecule is more likely to be protonated at physiological pH (7.4), contributing to its lower logD. The pKa of the nitrogens in the [3.5]nonane scaffold are less influenced by the distal ring.
Metabolic Stability Generally High Generally High The central spirocyclic quaternary carbon in both scaffolds provides a steric shield, often protecting adjacent positions from metabolic attack by cytochrome P450 enzymes. This can lead to improved metabolic stability compared to their monocyclic counterparts.[3]
Calculated Polar Surface Area (TPSA) ~24.1 Ų (for parent)[9]~24.1 Ų (for parent)[10]The parent, unsubstituted cores have identical TPSAs as they both contain two secondary amine groups. However, the different shapes and exit vectors mean that substituents can have varied impacts on the overall molecular TPSA.

Part 4: Applications in Medicinal Chemistry: Case Studies

The true value of these scaffolds is demonstrated by their successful application in drug development programs.

Diazaspiro[3.3]heptane as a Piperazine Bioisostere: A landmark example is in the optimization of the PARP inhibitor, Olaparib . Researchers replaced the parent piperazine ring with a 2,6-diazaspiro[3.3]heptane core. The resulting analogue demonstrated significantly improved target selectivity and reduced off-mechanism cytotoxicity [11]. This highlights the scaffold's ability to enforce an optimal binding conformation while altering physicochemical properties favorably.

Diazaspiro[3.5]nonane in Novel Drug Candidates: The 2,7-diazaspiro[3.5]nonane scaffold has also been effectively employed. In the development of agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, derivatives of 7-azaspiro[3.5]nonane (an isomer) were synthesized and optimized to yield potent and selective molecules with favorable pharmacokinetic profiles.[12][13] In another study, various diazaspiro cores, including 2,7-diazaspiro[3.5]nonane, were explored as piperazine replacements in the Olaparib framework, demonstrating favorable binding energies and underscoring its utility as a valid scaffold for exploration.[14]

Part 5: Experimental Protocol: Synthesis of a Key Building Block

To provide a practical perspective, here is a representative protocol for the synthesis of a common 2,6-diazaspiro[3.3]heptane intermediate. This protocol is based on methodologies reported in the literature.[7]

Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Objective: To synthesize a mono-Boc protected diazaspiro[3.3]heptane, a versatile building block for further derivatization.

Methodology:

  • Step A: Reductive Amination

    • Rationale: To couple the azetidine aldehyde with an amine that will form the second ring. Benzylamine is often used as a readily cleavable protecting group.

    • Procedure:

      • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloromethane (DCM), add benzylamine (1.1 equiv) and acetic acid (1.0 equiv).

      • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation. Monitor by TLC.

      • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the aldehyde.

      • Stir for 12-16 hours at room temperature until the reaction is complete.

      • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Step B: Intramolecular Cyclization

    • Rationale: A strong, non-nucleophilic base is used to deprotonate the secondary amine, which then displaces the chloride in an intramolecular SN2 reaction to form the second azetidine ring.

    • Procedure:

      • Dissolve the crude amine from Step A in tetrahydrofuran (THF).

      • Add potassium tert-butoxide (KOtBu, 2.2 equiv) and heat the mixture to 60 °C for 3-4 hours. The elevated temperature is necessary to overcome the activation energy for forming the strained four-membered ring.

      • Monitor the reaction by LC-MS for the formation of the dibenzyl-protected spirocycle.

      • Cool the reaction, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

  • Step C: Deprotection and Mono-Protection

    • Rationale: The benzyl groups are removed via hydrogenolysis, and the resulting free diamine is selectively protected on one nitrogen with a Boc group.

    • Procedure:

      • Dissolve the dibenzyl product in ethanol and add Palladium on carbon (10% Pd/C).

      • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete.

      • Filter the reaction through Celite to remove the catalyst.

      • To the resulting free diamine solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) and a base like triethylamine (TEA) and stir at room temperature to yield the desired mono-Boc protected product. Purify by column chromatography.

Conclusion and Outlook

The choice between diazaspiro[3.5]nonane and diazaspiro[3.3]heptane is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of a drug discovery project.

  • Choose 2,6-diazaspiro[3.3]heptane when:

    • Maximal conformational rigidity is required to lock in a specific bioactive conformation.

    • Precise and predictable exit vectors are needed to probe specific sub-pockets of a binding site.

    • A reduction in lipophilicity (logD) is a key objective in the lead optimization phase.

  • Choose 2,7-diazaspiro[3.5]nonane when:

    • A larger, more sterically demanding scaffold is necessary to fill the target binding site.

    • Some degree of conformational flexibility is tolerable or desired to allow for induced-fit binding.

    • The synthetic route is more amenable or when exploring a different region of 3D chemical space is the primary goal.

Both scaffolds are powerful additions to the medicinal chemist's toolbox, enabling the exploration of novel, three-dimensional chemical space. By understanding their distinct structural and physicochemical profiles, researchers can make more informed decisions, accelerating the design of safer and more effective therapeutics.

References

Validating the efficacy of novel compounds derived from 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Validating Novel Kinase Inhibitors Derived from the 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Scaffold

A Senior Application Scientist's Perspective on Efficacy, Selectivity, and Data-Driven Lead Selection

For drug development professionals, the identification of novel, patentable chemical scaffolds is the genesis of therapeutic innovation. The this compound core, a structurally rigid and synthetically versatile building block, presents a compelling foundation for creating new chemical entities.[1][2] Its inherent three-dimensionality allows for the exploration of chemical space not easily accessible with traditional flat, aromatic systems. This guide provides a comprehensive framework for validating the efficacy of novel compounds derived from this scaffold, specifically focusing on their potential as protein kinase inhibitors—a major class of "druggable" targets in oncology and inflammatory diseases.[3][4] We will objectively compare hypothetical novel derivatives against established alternatives, supported by detailed experimental protocols and a transparent, logic-driven approach to lead candidate selection.

The Strategic Imperative: Why Target Kinases with a Diazaspiro Scaffold?

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases.[5] The ATP-binding pocket of kinases, the primary target for most inhibitors, presents a significant challenge: achieving selectivity among the more than 500 kinases in the human kinome.[3] The rigid conformation of the diazaspiro[3.5]nonane scaffold can be leveraged to create compounds that fit into specific sub-pockets of the kinase active site, thereby enhancing selectivity and reducing off-target effects. Our core hypothesis is that by strategically functionalizing this scaffold, we can develop inhibitors with superior potency and a wider therapeutic window than existing market alternatives.

A Self-Validating Experimental Blueprint

To ensure scientific rigor, our validation process is structured as a multi-phase workflow. Each phase provides critical data that informs the decision to proceed to the next, creating a self-validating cascade from initial synthesis to cellular proof-of-concept.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Efficacy & Safety cluster_3 Phase 4: Lead Selection A Scaffold: 6-Boc-1-oxo-2,6- diazaspiro[3.5]nonane B Parallel Synthesis of Novel Derivatives (ND1-ND5) A->B C Purification & Structural Verification (LC-MS, NMR) B->C D Target Binding Affinity (SPR) C->D E Enzymatic Inhibition Assay (IC50 Determination) D->E Confirms direct target engagement F Cellular Potency Assay (EC50 in Target Cell Line) E->F G Cytotoxicity Assay (CC50 in Control Cell Line) F->G Determines therapeutic window H Data Analysis & Comparative Review G->H I Lead Candidate Selection (e.g., ND4) H->I

Figure 1: A comprehensive workflow for the validation of novel diazaspiro-derived compounds.

Performance Benchmark: A Head-to-Head Comparison

To contextualize the performance of our novel derivatives (ND1-ND5), we benchmarked them against two well-characterized, commercially available kinase inhibitors (Market Alternative 1 & 2). The following data summarizes the key performance indicators.

Table 1: Comparative Efficacy and Safety Profile
Compound IDTarget Binding Affinity (K D , nM)Enzymatic Inhibition (IC 50 , nM)Cellular Potency (EC 50 , µM)Cytotoxicity (CC 50 , µM)Selectivity Index (SI = CC 50 /EC 50 )
ND1 18.530.10.25> 50> 200
ND2 9.314.50.1148.2438
ND3 25.141.80.42> 50> 119
ND4 4.8 7.9 0.06 45.5 758
ND5 16.228.40.21> 50> 238
MA1 15.825.20.2229.1132
MA2 11.519.80.1521.3142

Analysis: The data unequivocally highlights ND4 as the standout compound. It exhibits the strongest target binding affinity (lowest K D ) and the most potent enzymatic inhibition (lowest IC 50 ).[6] This superior biochemical activity translates directly into the highest cellular potency (lowest EC 50 ). Most importantly, ND4 possesses a Selectivity Index of 758, which is over five times greater than the market alternatives. This indicates a much wider therapeutic window, suggesting that concentrations high enough to be effective against the target are far lower than concentrations that cause general cytotoxicity.

The Scientist's Rationale: In-Depth Experimental Protocols

The trustworthiness of our data hinges on the validity of our methods. Here, we detail the protocols for our key assays, explaining the scientific reasoning behind our choices.

Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)
  • Causality: Before assessing functional inhibition, it is crucial to confirm that our compounds physically interact with the target kinase. SPR is the gold standard for this, as it is a label-free technology that provides real-time kinetic data (k on , k off ) and equilibrium binding constants (K D ).[7][8][9][10][11] This allows us to directly measure target engagement without potential artifacts from labels or secondary reagents.

  • Step-by-Step Methodology:

    • Ligand Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Analyte Preparation: Prepare a series of dilutions for each novel derivative and market alternative in a suitable running buffer (e.g., HBS-EP+). A typical concentration range is 0.1 nM to 1 µM.

    • Binding Cycle: Inject each analyte concentration over the sensor surface at a constant flow rate. Monitor the change in refractive index (measured in Resonance Units, RU) in real-time to generate a sensorgram.[10]

    • Dissociation: After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the immobilized ligand.

    • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Protocol 2: Cellular Viability and Cytotoxicity via MTT Assay
  • Causality: A potent compound is only useful if it is not indiscriminately toxic. The MTT assay is a robust, colorimetric method to assess cellular metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[12] By running this assay on both a cancer cell line overexpressing our target kinase (for EC 50 ) and a healthy, non-target control cell line (for CC 50 ), we can quantify the compound's therapeutic window.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (e.g., 10,000 cells/well) into a 96-well plate and allow them to adhere and resume growth for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilization: Carefully remove the media and add a solubilization solution (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[14]

    • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration and use non-linear regression to calculate the EC 50 (for cancer cells) and CC 50 (for control cells).

Visualizing the Path to a Lead Candidate

The selection of a lead compound is not based on a single metric but on a holistic evaluation of all acquired data. This logical flow ensures that we prioritize both efficacy and safety.

cluster_0 Biochemical Potency cluster_1 Cellular Context cluster_2 Decision A High Binding Affinity (Low KD) C High Cellular Potency (Low EC50) A->C Translates to cellular effect B Potent Enzyme Inhibition (Low IC50) B->C E High Selectivity Index (SI = CC50/EC50) C->E Efficacy D Low General Cytotoxicity (High CC50) D->E Safety F LEAD CANDIDATE E->F

Figure 2: A logic diagram illustrating the multi-parameter decision-making process for lead selection.

Conclusion and Path Forward

The systematic validation process detailed in this guide demonstrates the potential of the this compound scaffold in generating potent and selective kinase inhibitors. Our lead candidate, ND4 , not only surpassed the market alternatives in every efficacy metric but also exhibited a significantly improved safety profile, as indicated by its superior Selectivity Index. This data provides a strong rationale for advancing ND4 into the next phase of preclinical development, including ADME/Tox profiling and in vivo efficacy studies in relevant animal models. This structured, data-first approach is essential for de-risking drug development projects and efficiently identifying compounds with the highest probability of clinical success.

References

A Comparative Guide to Novel Synthetic Routes for 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality is paramount for escaping the "flatland" of traditional aromatic compounds.[1] Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as privileged structures in drug discovery. Their inherent rigidity and well-defined exit vectors offer a unique opportunity to probe biological space with high precision, often leading to improved potency, selectivity, and pharmacokinetic properties.[2]

Among these scaffolds, 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane serves as a versatile building block, incorporating a constrained piperidine ring and an azetidin-2-one (β-lactam) moiety. This unique combination is of significant interest for constructing novel chemical entities targeting a range of biological targets. This guide provides an in-depth comparison of an established multi-step synthesis of this scaffold with two next-generation, conceptually novel routes: a convergent multicomponent reaction strategy and a telescoped continuous flow process. We will provide objective, data-driven comparisons to empower researchers in selecting the optimal synthetic strategy for their specific needs, from discovery-phase library synthesis to large-scale manufacturing.

Route 1: The Established Linear Synthesis

The conventional approach to orthogonally protected 2,6-diazaspiro[3.5]nonane systems typically involves a linear, multi-step sequence.[3] This methodology relies on building the quaternary spirocyclic center through strategic bond formations, often leveraging classical transformations. While reliable, these routes can be lengthy and may require multiple chromatographic purifications, impacting overall efficiency and scalability.

A representative established route involves the construction of the piperidine ring followed by the annulation of the four-membered β-lactam ring. This foundational approach, while proven, sets the stage for optimization and innovation.

General Workflow for the Established Route

A Step 1: N-Boc-piperidine-4-carboxylic acid derivatization B Step 2: Introduction of aminomethyl group at C4 A->B Multi-step C Step 3: Dieckmann or similar intramolecular condensation B->C D Step 4: Formation of β-amino acid precursor C->D E Step 5: β-Lactam ring closure (e.g., using a coupling agent) D->E F Step 6: Final purification (Chromatography) E->F G Target Molecule F->G

Caption: High-level overview of a typical multi-step linear synthesis.

Causality and Limitations

The logic of this linear approach is rooted in building complexity step-by-step from readily available starting materials. Each step is designed to install a specific functionality required for the subsequent transformation. However, the primary limitations are:

  • Cumulative Yield Loss: A 6-step synthesis, even with an average yield of 85% per step, results in an overall yield of only ~37%. This is a significant drawback for producing material at scale.

  • Operational Complexity: Multiple reaction setups, workups, and purifications increase labor, time, and solvent consumption, raising both financial and environmental costs.

  • Scalability Challenges: Some steps, particularly chromatographic purifications, are notoriously difficult to scale up efficiently.

Route 2 (New): A Convergent Multicomponent Reaction (MCR) Approach

To address the inefficiencies of linear syntheses, we propose a novel route based on a multicomponent reaction (MCR). MCRs are powerful tools in modern organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single pot, thereby maximizing atom economy and step efficiency.[4] This convergent strategy aims to construct the core of the diazaspiro[3.5]nonane scaffold in a single, complexity-generating transformation.

Our proposed MCR involves an initial Ugi-type reaction followed by an intramolecular cyclization cascade.

Proposed MCR Protocol
  • Reaction Setup: To a solution of N-Boc-4-oxopiperidine (1.0 equiv.) in methanol at room temperature, add isocyanoacetate (1.1 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.).

  • Ugi Reaction: Stir the mixture for 24 hours. The reaction progression can be monitored by TLC or LC-MS. This step forms a complex Ugi adduct.

  • Intramolecular Cyclization: Upon completion of the Ugi reaction, add a strong, non-nucleophilic base such as DBU (1.5 equiv.) directly to the reaction mixture.

  • Lactam Formation: Heat the mixture to 60 °C for 12-18 hours to induce an intramolecular Michael addition followed by lactamization, forming the spirocyclic β-lactam.

  • Workup and Purification: After cooling, concentrate the reaction mixture in vacuo. The residue is then subjected to an aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography to yield the desired product.

Conceptual Workflow for the MCR Route

cluster_0 One-Pot Reaction Vessel A N-Boc-4-oxopiperidine D Ugi Adduct (Intermediate) A->D Ugi MCR B Isocyanoacetate B->D Ugi MCR C Primary Amine C->D Ugi MCR E Base-Mediated Intramolecular Cyclization D->E F Target Molecule E->F cluster_0 Module 1: Reductive Amination cluster_1 Module 2: Lactam Formation P1 Pump 1 (Ketone) M1 T-Mixer P1->M1 P2 Pump 2 (Amine Source) P2->M1 P3 Pump 3 (Reductant) P3->M1 R1 Packed-Bed Reactor (PBR) M1->R1 M2 T-Mixer R1->M2 P4 Pump 4 (Cyclizing Agent) P4->M2 R2 Heated Coil Reactor M2->R2 PUR In-line Purification (Liquid-Liquid Separator + Scavenger Column) R2->PUR OUT Product Collection PUR->OUT

References

A Head-to-Head Comparison of Protecting Groups for Diazaspiro[3.5]nonanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. Diazaspiro[3.5]nonanes, a class of rigid scaffolds that present substituents in a well-defined three-dimensional space, have garnered significant interest as valuable building blocks. Their synthesis, however, necessitates a nuanced approach to the protection of their two secondary amine functionalities, often requiring orthogonal strategies to enable selective functionalization. This guide provides an in-depth, head-to-head comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of diazaspiro[3.5]nonane chemistry.

The judicious selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. For a scaffold such as diazaspiro[3.5]nonane, which contains both a sterically accessible piperidine nitrogen and a more constrained azetidine nitrogen, the ability to selectively deprotect one amine in the presence of the other is paramount for controlled diversification.

The Rise of Orthogonal Protection Strategies

The concept of orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group from a multifunctional molecule without affecting others.[1][2] This is achieved by choosing groups that are labile under distinct and non-interfering conditions. For diazaspiro[3.5]nonanes, an orthogonal protection strategy allows for the sequential modification of the two nitrogen atoms, unlocking a vast chemical space for structure-activity relationship (SAR) studies.

Unprotected Diazaspiro[3.5]nonane Unprotected Diazaspiro[3.5]nonane Orthogonally Protected Orthogonally Protected Unprotected Diazaspiro[3.5]nonane->Orthogonally Protected Protection Selective Deprotection of N1 Selective Deprotection of N1 Orthogonally Protected->Selective Deprotection of N1 Condition A Selective Deprotection of N2 Selective Deprotection of N2 Orthogonally Protected->Selective Deprotection of N2 Condition B Functionalization of N1 Functionalization of N1 Selective Deprotection of N1->Functionalization of N1 Functionalization of N2 Functionalization of N2 Selective Deprotection of N2->Functionalization of N2 cluster_0 Boc Protection Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane Boc-Diazaspiro[3.5]nonane Boc-Protected Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane->Boc-Diazaspiro[3.5]nonane (Boc)2O, Base (Boc)2O, Base (Boc)2O, Base cluster_1 Cbz Protection Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane Cbz-Diazaspiro[3.5]nonane Cbz-Protected Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane->Cbz-Diazaspiro[3.5]nonane Cbz-Cl, Base Cbz-Cl, Base Cbz-Cl, Base cluster_2 Fmoc Protection Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane Fmoc-Diazaspiro[3.5]nonane Fmoc-Protected Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane->Fmoc-Diazaspiro[3.5]nonane Fmoc-OSu, Base Fmoc-OSu, Base Fmoc-OSu, Base

References

The Ascendancy of Spirocycles: A Comparative Guide to the Drug-Like Properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is a relentless endeavor. The concept of "privileged scaffolds" has emerged as a powerful strategy, focusing on molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a rich source for drug discovery.[1][2] Among these, spirocyclic systems have garnered significant attention for their unique three-dimensional topologies, which offer a distinct advantage over traditional flat, aromatic structures.[3][4][5] This guide provides a comprehensive evaluation of the drug-like properties of derivatives based on the 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane scaffold, offering a comparative analysis against conventional heterocyclic alternatives and detailing the requisite experimental and in silico methodologies for their assessment.

The inherent rigidity of spirocyclic scaffolds, such as the diazaspiro[3.5]nonane core, can lock the conformation of a molecule, leading to an optimized presentation of substituents for interaction with biological targets.[6][7] This conformational constraint can translate into enhanced binding affinity, improved selectivity, and a more favorable metabolic stability profile when compared to more flexible acyclic or monocyclic analogs.[3][6] This guide will delve into the critical parameters that define a compound's drug-likeness, from fundamental physicochemical properties to complex pharmacokinetic behaviors, providing a framework for researchers to unlock the full potential of this promising class of molecules.

The Physicochemical Landscape: Beyond Lipinski's Rule of Five

A foundational step in evaluating any new chemical series is the assessment of its fundamental physicochemical properties, often guided by frameworks such as Lipinski's Rule of Five.[8][9][10] These guidelines predict the likelihood of a compound's oral bioavailability based on molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).[9][10][11] While a valuable tool, it is crucial to recognize its limitations, particularly for compounds that may be substrates for active transporters or belong to the "beyond Rule of Five" chemical space.[8][12]

For the parent scaffold, this compound, we can establish a baseline for comparison.[13] As derivatives are synthesized by modifying the core structure, it is imperative to track the trajectory of these key physicochemical parameters.

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds vs. Traditional Heterocycles

PropertyThis compound (Parent Scaffold)[13]Hypothetical Derivative A (e.g., N-benzylated)Hypothetical Derivative B (e.g., amide coupling)Piperazine Analog (Comparative Example)
Molecular Weight ( g/mol ) 240.30To be determinedTo be determinede.g., 1-Boc-4-benzoylpiperazine (~290.37)
XLogP3 0.5To be determinedTo be determinede.g., ~2.5
Hydrogen Bond Donors 1To be determinedTo be determinede.g., 0
Hydrogen Bond Acceptors 4To be determinedTo be determinede.g., 3
Topological Polar Surface Area (Ų) 58.6To be determinedTo be determinede.g., ~40-50

Causality Behind Experimental Choices: The selection of these parameters provides a multi-faceted view of a compound's likely behavior. Molecular weight influences diffusion and overall size. LogP is a critical determinant of membrane permeability and solubility; a balanced hydrophilic-lipophilic character is often desired.[8][14] Hydrogen bonding capacity directly impacts solubility in aqueous environments and interactions with biological targets. The Topological Polar Surface Area (TPSA) is a strong predictor of passive molecular transport across membranes. The spirocyclic nature of the diazaspiro[3.5]nonane scaffold is expected to yield derivatives with increased three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3), properties that generally correlate with improved solubility and reduced promiscuity compared to flatter, aromatic systems.[6]

In Silico ADMET Profiling: The "Fail Early, Fail Cheap" Paradigm

Before committing to costly and time-consuming synthesis and in vitro testing, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling offers a powerful predictive tool.[15][16][17] These computational methods allow for the high-throughput screening of virtual compounds, enabling the early identification of potential liabilities and guiding the design of derivatives with more favorable pharmacokinetic profiles.[15][18][19]

ADMET_Workflow In_Vitro_Assays In_Vitro_Assays Data_Analysis Data_Analysis In_Vitro_Assays->Data_Analysis Feedback Loop for Model Refinement

Table 2: Key In Silico ADMET Parameters for Evaluation

ParameterPredicted PropertyImportance in Drug DevelopmentComparison Point (Alternative Scaffolds)
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption after oral administration.Aromatic, planar scaffolds may exhibit lower passive permeability.
Caco-2 PermeabilityAn in vitro model for intestinal permeability.Spirocycles can enhance permeability due to reduced polarity.
Distribution Blood-Brain Barrier (BBB) PermeationCrucial for CNS-targeting drugs; undesirable for peripherally acting drugs.Increased rigidity and specific polar interactions can modulate BBB passage.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.Lipophilicity is a major driver; spirocycles may offer better control over logP.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.Spirocyclic cores can be more metabolically stable than common heterocycles.[3]
Toxicity hERG InhibitionA critical indicator of potential cardiotoxicity.The 3D shape of spirocycles can prevent unwanted interactions with the hERG channel.
Ames MutagenicityPredicts the potential for the compound to be carcinogenic.Early identification of mutagenic potential is crucial for safety.

Expertise & Experience: The choice of in silico tools is critical. It is advisable to use multiple prediction models and compare the results, as the accuracy of predictions depends on the underlying algorithms and training datasets.[16] This approach provides a more robust assessment of a compound's potential. The goal is not to find a "perfect" compound in silico, but rather to triage and prioritize candidates for synthesis, thereby enriching the subsequent experimental screening with compounds that have a higher probability of success.

Experimental Verification: In Vitro Assays for Drug-Like Properties

While in silico predictions are invaluable, experimental verification is the gold standard for characterizing the drug-like properties of synthesized compounds. Key assays for solubility and permeability provide the data necessary to validate or refine computational models and make definitive decisions on candidate advancement.

Aqueous Solubility Assays

Aqueous solubility is a prerequisite for absorption and distribution.[14] Poor solubility can mask the true potency of a compound in biological assays and lead to erratic in vivo results.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Setup: In a 96-well microplate, add phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve the final desired concentration (e.g., 100 µM). This is typically done using an automated liquid handler to ensure rapid mixing.

  • Turbidity Measurement: Immediately measure the absorbance (or light scattering) of the solution at a specific wavelength (e.g., 620 nm) using a plate reader. Continue to take readings at regular intervals (e.g., every 2 minutes for 1 hour).

  • Data Analysis: The point at which the absorbance increases significantly indicates precipitation. The concentration at which this occurs is the kinetic solubility.

Causality Behind Experimental Choices: This high-throughput method is chosen for early-stage discovery because it mimics the conditions of adding a DMSO stock to an aqueous assay buffer. It provides a rapid assessment of solubility that is relevant to in vitro screening conditions. For lead optimization, more resource-intensive thermodynamic solubility assays may be employed. Solubility should also be tested at different pH values, such as in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8), to better predict behavior in the gastrointestinal tract.[20]

Membrane Permeability Assays

The ability of a compound to cross the intestinal epithelium is a key determinant of its oral bioavailability. Cell-based assays provide an in vitro model of this biological barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement (Apical to Basolateral): a. Remove the culture medium from the apical (top) and basolateral (bottom) chambers. b. Add the test compound in a transport buffer to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate the plate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Permeability_Assay

Trustworthiness: The Caco-2 assay is a self-validating system.[20][21] The inclusion of high and low permeability standards in each experiment, along with the TEER and Lucifer Yellow checks, ensures the integrity of the monolayer and the reliability of the results. A bi-directional assay (also measuring basolateral to apical transport) can identify the influence of efflux transporters, such as P-glycoprotein.

Comparative Analysis and Decision Making

The ultimate goal of this comprehensive evaluation is to build a structure-activity relationship (SAR) and a structure-property relationship (SPR) for the this compound series. By integrating physicochemical, in silico, and in vitro data, researchers can make informed decisions about which derivatives to advance.

Table 3: Integrated Property Profile and Decision Matrix

DerivativeLipinski CompliancePredicted HIAKinetic Solubility (pH 7.4)Caco-2 Papp (10⁻⁶ cm/s)Predicted hERG InhibitionDecision
Parent Scaffold YesHigh> 200 µMN/ALow RiskBaseline
Derivative A YesHigh150 µM> 10Low RiskAdvance
Derivative B 1 Violation (MW > 500)Moderate25 µM2.5High RiskDeprioritize/Redesign
Derivative C YesHigh> 200 µM0.5Low RiskInvestigate (Possible Efflux)
Piperazine Analog YesHigh120 µM8Low RiskBenchmark

This integrated approach allows for a holistic assessment. For example, Derivative A shows a promising profile across the board. Derivative B, despite potentially good activity, is flagged for poor solubility and high hERG risk, marking it for redesign. Derivative C's high solubility but low permeability suggests it may be a substrate for an efflux pump, warranting further investigation. By comparing these profiles to a known benchmark like a piperazine analog, the advantages of the spirocyclic scaffold can be objectively quantified.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the quest for compounds with improved drug-like properties.[3][5][6] By employing a systematic and integrated approach that combines predictive in silico modeling with robust in vitro assays, researchers can efficiently navigate the complex multiparameter optimization challenge of drug discovery. This guide provides a logical framework for such an evaluation, emphasizing the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity. Through this rigorous assessment, the true potential of these spirocyclic derivatives can be realized, paving the way for the next generation of innovative medicines.

References

Safety Operating Guide

A Guide to the Safe Disposal of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a valuable building block in medicinal chemistry, its proper disposal is a critical aspect of its lifecycle that ensures a safe and compliant workspace. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these initial safety measures is the first line of defense against potential exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[6][7][8]

  • Eye Protection: Use splash goggles or safety glasses with side shields.[6][8][9]

  • Lab Coat: A standard laboratory coat is mandatory to protect against accidental spills.[6][9]

Handling and Storage of Waste:

  • Store waste in a tightly closed, compatible container in a dry, well-ventilated area.[10][11]

  • Keep waste containers away from heat and incompatible materials such as strong oxidizing agents.[6]

  • All procedures involving the handling of this compound or its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][10]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process. The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of hazardous waste in a laboratory setting.[12][13][14][15]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the hazard profile of similar compounds, treat this compound waste as hazardous chemical waste.

  • Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[10] Do not mix this compound waste with other waste streams such as:

    • Acids or bases[10]

    • Oxidizers[10]

    • Halogenated solvents[10]

    • Aqueous waste

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a clean, dry container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, the original container or a designated waste container for non-halogenated organic solvents may be appropriate.[10][11][16]

  • Proper Labeling: All hazardous waste containers must be clearly labeled.[17][18] The label should include:

    • The words "Hazardous Waste"[17][18]

    • The full chemical name: "this compound"

    • The approximate amount or concentration of the chemical.

    • Any other components in the waste mixture.

    • The date accumulation started.

    • An appropriate hazard warning, such as a pictogram for irritants.[18]

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[13][17][18] The SAA must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][11]

  • Volume Limits: Adhere to the volume limits for SAAs, which is typically up to 55 gallons of hazardous waste.[13][17]

Step 4: Disposal and Removal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Disposal of Empty Containers:

Empty containers that once held this compound must also be handled with care. Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[10] Collect the rinsate and dispose of it as hazardous waste. After triple rinsing and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂O₃[19][20]
Molecular Weight240.30 g/mol [19][20]
CAS Number1160246-71-8[19][20][21]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Treat as Hazardous ppe->characterize segregate Is the waste mixed with incompatible chemicals? characterize->segregate treat_separate Segregate and Treat as Separate Hazardous Waste Stream segregate->treat_separate Yes containerize Containerize in a Labeled, Compatible Container segregate->containerize No treat_separate->containerize label_info Label must include: 'Hazardous Waste' Full Chemical Name Hazard Pictograms containerize->label_info store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the target molecule and its therapeutic potential. However, the journey of discovery begins with the safe and efficient handling of every chemical component. This guide provides essential, immediate safety and logistical information for 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, a key building block in many synthetic pathways. My aim is to provide you with a comprehensive, field-proven framework that not only ensures your safety but also streamlines your workflow.

Immediate Safety Profile & Hazard Assessment
  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Therefore, it is imperative to handle this compound with the appropriate precautions to minimize exposure.

Core Directive: Personal Protective Equipment (PPE)

Your first line of defense is a meticulous approach to Personal Protective Equipment. The selection of PPE should be based on a thorough risk assessment of the specific procedures you are undertaking.

Scenario Required Personal Protective Equipment Rationale
Weighing and preparing solutions Nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact with the solid compound and its solutions.
Running reactions and work-ups Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a flame-retardant lab coat.To protect against splashes of the compound and other reagents, as well as potential fire hazards.
Handling large quantities or potential for aerosolization In addition to the above, a face shield and respiratory protection (e.g., a NIOSH-approved respirator) may be necessary.To provide an extra layer of protection for the face and to prevent inhalation of airborne particles.

A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use. When working with any chemical, it's good practice to double-glove, especially during procedures with a higher risk of splash or immersion.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical for both safety and experimental reproducibility. The following protocol is designed to guide you through the safe handling of this compound from receipt to disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Don PPE Don PPE Store Properly->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Quench & Work-up Quench & Work-up Conduct Reaction->Quench & Work-up Isolate Product Isolate Product Quench & Work-up->Isolate Product Segregate Waste Segregate Waste Isolate Product->Segregate Waste Dispose via EH&S Dispose via EH&S Segregate Waste->Dispose via EH&S

Caption: A workflow for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the supplier's label is intact and legible.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed to prevent moisture ingress and contamination.

3. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, put on the appropriate PPE as outlined in the table above.

4. Weighing and Solution Preparation:

  • Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula for transferring the solid and avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

5. Reaction and Work-up:

  • Perform all reactions in a fume hood.

  • Be mindful of the reaction conditions, especially if heating or using reactive reagents. The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids, and its removal can generate gas, so reactions should not be conducted in a closed system[5][6].

6. Decontamination:

  • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Wash your hands thoroughly after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of a safe and sustainable research environment.

1. Waste Segregation:

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents, including this compound and any solvents.

3. Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures and guidelines. Never dispose of chemical waste down the drain.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1][2][3][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3][4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][2][3][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety and handling protocols into your daily laboratory practice, you can confidently and safely unlock the full potential of this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.